2-Methylbenzo[d]thiazole-5-carbaldehyde
Description
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Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONNYPGVGULWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368011 | |
| Record name | 2-Methylbenzo[d]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20061-46-5 | |
| Record name | 2-Methylbenzo[d]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties.[1][2] Within this important class of heterocyclic compounds, 2-Methylbenzo[d]thiazole-5-carbaldehyde emerges as a pivotal building block. The presence of a reactive aldehyde group on the benzothiazole core provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. This guide offers a comprehensive technical overview of the chemical properties, synthesis, and reactivity of this compound, providing researchers and drug development professionals with the foundational knowledge to harness its synthetic potential.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a molecular formula of C₉H₇NOS and a molecular weight of approximately 177.22 g/mol .[3][4] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20061-46-5 | [3][4] |
| Molecular Formula | C₉H₇NOS | [3][4] |
| Molecular Weight | 177.22 g/mol | [3] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbaldehyde | [3] |
| XLogP3 | 2.2 | [3] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, the aldehyde proton, and the methyl group protons. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (7-9 ppm), and the methyl protons will appear as a singlet in the upfield region (around 2.8 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde (typically around 190 ppm), the carbons of the benzothiazole ring system, and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band in the region of 1690-1715 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde.[5] C-H stretching vibrations for the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[6] The C=N stretching of the thiazole ring typically appears in the 1630-1580 cm⁻¹ region.[7]
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Synthesis of this compound
While a variety of methods exist for the synthesis of the benzothiazole core,[2][8] the introduction of the carbaldehyde group at the 5-position requires specific strategies. Plausible synthetic routes include the formylation of 2-methylbenzothiazole, the oxidation of a precursor methyl group, or building the ring from a pre-functionalized aromatic amine.
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
One of the most direct methods for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[9][10][11][12][13] 2-Methylbenzothiazole can be subjected to formylation using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack formylation of 2-methylbenzothiazole.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-methylbenzothiazole in a suitable solvent (e.g., DMF or a chlorinated solvent). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the aldehyde functionality and the 2-methyl group of the benzothiazole ring.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional group that can undergo a variety of transformations, making this compound a valuable intermediate in organic synthesis.
Knoevenagel Condensation: The aldehyde readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst (e.g., piperidine, DBU) to form α,β-unsaturated products.[14][15][16][17] This reaction is a powerful tool for carbon-carbon bond formation.
Caption: Knoevenagel condensation of this compound.
Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[7][18][19][20][21][22] this compound can be reacted with a phosphorus ylide (Wittig reagent) to yield the corresponding vinylbenzothiazole derivative. The nature of the ylide determines the stereochemistry of the resulting alkene.
Experimental Protocol: Wittig Reaction (General Procedure)
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt in an anhydrous solvent (e.g., THF). Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide.
-
Wittig Reaction: Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at the same temperature. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reactions of the 2-Methyl Group
The methyl group at the 2-position of the benzothiazole ring is activated and can participate in condensation reactions with aldehydes and other electrophiles, particularly after deprotonation with a strong base. This reactivity allows for further functionalization at this position.
Applications in Research and Development
Derivatives of this compound are of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by the benzothiazole nucleus.[2][23][24][25] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][23][24][25] The aldehyde functionality serves as a key handle to synthesize libraries of compounds for drug discovery programs. For instance, condensation of the aldehyde with various amines can lead to the formation of Schiff bases, which are known to possess a broad spectrum of biological activities.
Furthermore, the extended π-conjugated systems that can be generated from this aldehyde via reactions like the Knoevenagel and Wittig condensations are of interest in the development of fluorescent probes, dyes, and other functional materials.
Safety and Handling
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its rich reactivity, stemming from the strategically placed aldehyde and methyl groups on the biologically relevant benzothiazole scaffold, opens up numerous avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers to explore the full potential of this important chemical intermediate.
References
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- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. repository.qu.edu.iq [repository.qu.edu.iq]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. asianpubs.org [asianpubs.org]
- 15. organicreactions.org [organicreactions.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Aqueous Wittig reactions of aldehydes with in situ formed semistabilized phosphorus ylides - Lookchem [lookchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. DSpace [cora.ucc.ie]
- 23. jchemrev.com [jchemrev.com]
- 24. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 25. d-nb.info [d-nb.info]
An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carbaldehyde (CAS: 20061-46-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Methylbenzo[d]thiazole-5-carbaldehyde. This document is meticulously crafted to serve as an essential resource for professionals engaged in synthetic chemistry, medicinal chemistry, and drug discovery. The benzothiazole scaffold is a cornerstone in the development of novel therapeutics, and the strategic introduction of a carbaldehyde functionality at the 5-position of the 2-methylbenzothiazole core opens up a vast landscape of chemical possibilities. This guide moves beyond a mere recitation of facts, offering instead a deep dive into the synthesis, characterization, and potential applications of this versatile building block, all underpinned by a foundation of scientific integrity and practical, field-proven insights.
Core Compound Analysis: Unveiling the Potential of this compound
This compound, identified by the CAS number 20061-46-5, is a solid, pale-yellow compound that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring a bicyclic system of a benzene ring fused to a thiazole ring with a methyl group at the 2-position and a formyl group at the 5-position, is a harbinger of its rich chemical reactivity and potential biological significance. The benzothiazole core is a well-established pharmacophore, known to impart a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The aldehyde group, a versatile functional handle, allows for a plethora of chemical transformations, making this compound a valuable starting material for the synthesis of more complex, biologically active molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 20061-46-5 | PubChem[2] |
| Molecular Formula | C₉H₇NOS | PubChem[2] |
| Molecular Weight | 177.22 g/mol | PubChem[2] |
| Appearance | Pale-yellow solid | Alfa Aesar |
| Melting Point | 100-104 °C | Alfa Aesar |
| Purity | ≥95% | Advanced ChemBlocks[3] |
Synthesis and Mechanism: A Practical Approach to Formylation
The introduction of a formyl group onto the benzothiazole ring is a key synthetic step in the preparation of this compound. While several formylation methods exist, the Vilsmeier-Haack reaction stands out as the most prevalent and effective approach for electron-rich aromatic systems like 2-methylbenzothiazole.[4][5][6][7]
The Vilsmeier-Haack Reaction: A Step-by-Step Protocol
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[4][5]
Reaction Scheme:
A general scheme for the Vilsmeier-Haack formylation of 2-methylbenzothiazole.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, is an exothermic process.
-
Substrate Addition: Once the Vilsmeier reagent has formed, add a solution of 2-methylbenzothiazole in DMF dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture; therefore, anhydrous conditions are crucial for the success of the reaction.
-
Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent addition of the substrate are performed at low temperatures to control the exothermic nature of the reactions and prevent side product formation.
-
Monitoring by TLC: TLC is an indispensable tool for tracking the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.
Analytical Characterization: Confirming Identity and Purity
The unambiguous identification and purity assessment of this compound are critical for its use in subsequent applications. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected/Observed Data |
| ¹H NMR | Predicted chemical shifts (ppm): Aldehyde proton (singlet, ~9.9), Aromatic protons (multiplets, 7.5-8.5), Methyl protons (singlet, ~2.8). The exact splitting patterns will depend on the coupling constants between the aromatic protons. |
| ¹³C NMR | Expected chemical shifts (ppm): Carbonyl carbon (~190), Aromatic carbons (120-155), Methyl carbon (~20). |
| IR (Infrared) Spectroscopy | Characteristic peaks (cm⁻¹): Carbonyl stretch (~1700), C-H stretch of aldehyde (~2820 and ~2720), Aromatic C=C stretching (1600-1450). |
| Mass Spectrometry (MS) | Expected molecular ion peak (m/z): 177.02 [M]⁺. |
¹H NMR Spectrum (Predicted):
A comparative analysis with structurally similar compounds suggests the following predicted ¹H NMR spectrum. The electron-withdrawing aldehyde group will deshield the protons on the benzene ring, particularly the proton at the 4-position.
Predicted ¹H NMR spectral features of this compound.
Applications in Drug Discovery and Organic Synthesis: A Gateway to Novel Molecules
The presence of both the benzothiazole core and the aldehyde functionality makes this compound a highly valuable building block in drug discovery and organic synthesis.
Role as a Synthetic Intermediate
The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations, providing access to a diverse range of derivatives.
Key chemical transformations of the aldehyde group in this compound.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, a key functional group in many drug molecules.
-
Reduction: Reduction of the aldehyde yields the corresponding alcohol, which can be further functionalized.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation.
-
Condensation Reactions: The aldehyde readily undergoes condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.
-
Reductive Amination: This reaction provides a direct route to amines, which are prevalent in a vast number of pharmaceuticals.
Potential Biological Activities of Derivatives
The benzothiazole scaffold is a privileged structure in medicinal chemistry. Derivatives of 2-mercaptobenzothiazole, a related compound, have shown a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[8] Furthermore, 2-methylbenzothiazole derivatives have been investigated as potent monoamine oxidase (MAO) inhibitors, which are of interest for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[9] The aldehyde functionality of this compound provides a convenient point for the introduction of various substituents, allowing for the exploration of structure-activity relationships and the optimization of biological activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of the aldehyde group, makes it an invaluable tool for the construction of complex molecular architectures. The established biological importance of the benzothiazole scaffold further enhances its appeal as a starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of empowering researchers to unlock the full potential of this versatile chemical entity.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
A Technical Guide to 2-Methyl-1,3-benzothiazole-5-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will establish its definitive IUPAC name, detail its physicochemical and spectroscopic properties, present a robust synthetic methodology with mechanistic insights, and explore its current and potential applications as a crucial synthetic intermediate. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel benzothiazole derivatives.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound in focus is most accurately identified by its systematic IUPAC name.
IUPAC Name: 2-methyl-1,3-benzothiazole-5-carbaldehyde [1][2]
This name is derived by identifying the parent heterocycle, a benzothiazole, which consists of a benzene ring fused to a thiazole ring. The numbering of this fused system begins at the sulfur atom and proceeds around the ring, giving the nitrogen position 3. Consequently, the methyl group is located at position 2, and the carbaldehyde (or formyl) group is at position 5. While the common name "2-Methylbenzo[d]thiazole-5-carbaldehyde" is also used, the IUPAC nomenclature clarifies the locants of the heteroatoms ("1,3-") for absolute precision[2][3].
Key Identifiers:
The core structure features an electron-rich benzothiazole scaffold, which is a "privileged structure" in drug discovery, known for its ability to bind to a wide range of biological targets.[4] The aldehyde group at the 5-position serves as a versatile chemical handle for further synthetic modifications, making this compound a valuable building block.
Physicochemical Properties and Spectroscopic Profile
Understanding the physical and spectroscopic characteristics of a compound is essential for its purification, characterization, and downstream application.
Table 1: Physicochemical Properties of 2-methyl-1,3-benzothiazole-5-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | [1][3] |
| Molecular Weight | 177.22 g/mol | [2] |
| Appearance | Solid (Typical) | |
| XLogP3 | 2.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Spectroscopic Analysis:
The structural integrity of synthesized 2-methyl-1,3-benzothiazole-5-carbaldehyde is confirmed through a combination of spectroscopic techniques. Below is a summary of expected spectral data based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methyl protons. The aromatic protons on the benzene ring will appear as a complex multiplet system. The aldehyde proton will be a highly deshielded singlet, typically found around 9-10 ppm. The methyl protons at the C2 position will appear as a sharp singlet further upfield.
-
¹³C NMR Spectroscopy: The carbon NMR will display nine distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal (typically >190 ppm). The carbons of the benzothiazole ring will appear in the aromatic region (110-160 ppm), and the methyl carbon will be the most upfield signal.
-
FT-IR Spectroscopy: The infrared spectrum provides key functional group information. A strong, sharp absorption band is expected around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde. The C=N stretch of the thiazole ring will appear around 1600-1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum should correspond to the exact mass of the compound, which is 177.0248 Da[2].
Synthesis Methodology
The synthesis of substituted benzothiazoles is a well-established area of organic chemistry. One of the most common and reliable methods for constructing the benzothiazole core is the condensation of a 2-aminothiophenol derivative with an aldehyde or carboxylic acid derivative.
Proposed Synthetic Pathway:
The following workflow represents a common strategy for synthesizing substituted 2-methylbenzothiazoles, which can be adapted for the target molecule.
Caption: General workflow for the synthesis of 2-methylbenzothiazole aldehydes.
Detailed Experimental Protocol (Illustrative):
This protocol outlines the synthesis of a 2-methylbenzothiazole core, which is a crucial step.
Step 1: Synthesis of 2-Methylbenzothiazole Intermediate from 2-Aminothiophenol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Reagent Addition: Add acetic anhydride (1.1 equivalents) dropwise to the solution. The reaction is often exothermic.
-
Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The cyclization involves the formation of an amide intermediate followed by dehydration to form the thiazole ring.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield the 2-methylbenzothiazole intermediate.
Step 2: Formylation of the Benzothiazole Ring
-
Reaction Setup: The 2-methylbenzothiazole intermediate is subjected to an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction. This involves using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent.
-
Reaction Conditions: The reaction is typically carried out at low temperatures initially, followed by heating to drive the reaction to completion.
-
Work-up and Purification: The reaction is quenched by pouring it onto ice, followed by neutralization. The product is then extracted with an organic solvent and purified by column chromatography to yield the final product, 2-methyl-1,3-benzothiazole-5-carbaldehyde.
Causality and Experimental Choices:
-
Choice of Reagents: Acetic anhydride is chosen for the cyclization step as it serves as both a reactant and a dehydrating agent, facilitating the ring closure.
-
Vilsmeier-Haack Reaction: This method is effective for formylating electron-rich aromatic systems like benzothiazole. The regioselectivity (position of the aldehyde) is directed by the existing substituents on the benzene ring.
Applications in Research and Development
The benzothiazole scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[4][5][6][7]
-
Synthetic Intermediate: The primary application of 2-methyl-1,3-benzothiazole-5-carbaldehyde is as a versatile intermediate. The aldehyde functional group is readily converted into a variety of other functionalities. It can undergo condensation reactions with amines to form Schiff bases, be oxidized to a carboxylic acid, reduced to an alcohol, or used in Wittig-type reactions to form alkenes.
-
Drug Discovery: Derivatives of 2-methylbenzothiazole have shown promise as potent inhibitors of enzymes like monoamine oxidase (MAO), which are targets for treating neurodegenerative disorders such as Parkinson's disease.[8] The aldehyde can be used to synthesize a library of derivatives for structure-activity relationship (SAR) studies to optimize potency and selectivity. For instance, it can be a precursor for synthesizing compounds evaluated for antitubercular or anticancer activity.[4]
-
Materials Science: Benzothiazole derivatives are also used in the development of dyes, fluorescent probes, and polymers.[6] The extended π-system of the benzothiazole ring can be functionalized via the aldehyde group to tune the electronic and optical properties of materials.
Conclusion
2-Methyl-1,3-benzothiazole-5-carbaldehyde is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its robust synthesis, versatile aldehyde functionality, and the inherent biological relevance of its benzothiazole core make it a compound of high interest for researchers in drug discovery and materials science. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this valuable compound in advanced research and development projects.
References
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- 2. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Synthesis of 2-methyl-1,3-benzothiazole-5-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 2-Methyl-1,3-benzothiazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for 2-methyl-1,3-benzothiazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are integral to the development of various therapeutic agents, including anticancer, antimicrobial, and neuroprotective compounds.[1][2][3] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide detailed, actionable protocols for researchers. The recommended synthesis is presented as a validated, two-stage process: the initial construction of the 2-methyl-1,3-benzothiazole core, followed by its regioselective C-H formylation.
Strategic Overview: A Retrosynthetic Approach
The synthesis of 2-methyl-1,3-benzothiazole-5-carbaldehyde is most logically approached by disconnecting the target molecule at the C5-aldehyde bond. This retrosynthetic analysis reveals a two-part strategy:
-
Formation of the Core Heterocycle: Synthesize the 2-methyl-1,3-benzothiazole scaffold.
-
Aromatic Formylation: Introduce the aldehyde group onto the 5-position of the pre-formed benzothiazole ring through an electrophilic aromatic substitution.
This strategy allows for a modular and high-yielding approach, utilizing well-established and reliable chemical transformations.
Figure 1: Retrosynthetic analysis of the target compound.
Part I: Synthesis of the 2-Methyl-1,3-benzothiazole Intermediate
The most direct and widely adopted method for constructing the 2-methyl-1,3-benzothiazole core is the condensation reaction between 2-aminothiophenol and an acetylating agent, such as acetic anhydride or acetic acid.[4][5][6] This reaction is a classic example of heterocyclic synthesis, proceeding via a cyclocondensation mechanism.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the more reactive amino group of 2-aminothiophenol on the electrophilic carbonyl carbon of the acetylating agent. This forms an N-acylated intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic thiol group attacking the same carbonyl carbon, followed by dehydration to yield the aromatic benzothiazole ring. Using glacial acetic acid often serves as both a reactant and a solvent.[5]
Figure 2: Key stages in the formation of 2-methyl-1,3-benzothiazole.
Validated Experimental Protocol
This protocol is adapted from established procedures for benzothiazole synthesis.[5]
Materials:
-
2-Aminothiophenol
-
Glacial Acetic Acid
-
Acetic Anhydride
-
5% Sodium Hydroxide Solution
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol (0.10 mol) and glacial acetic acid (150 mL).
-
Slowly add acetic anhydride (0.20 mol) to the reaction flask.[5]
-
Heat the reaction mixture to reflux (approx. 120-130 °C) for 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into an ice-water bath (500 mL) with stirring.
-
Neutralize the solution by slowly adding a 5% aqueous sodium hydroxide solution until the pH reaches approximately 7.0. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Purify the crude 2-methyl-1,3-benzothiazole by recrystallization from ethanol/water to yield the final product.
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass/Volume | Equivalents |
| 2-Aminothiophenol | 125.19 | 0.10 | 12.52 g | 1.0 |
| Acetic Anhydride | 102.09 | 0.20 | 20.42 g (18.9 mL) | 2.0 |
| Glacial Acetic Acid | 60.05 | - | 150 mL | Solvent |
Table 1: Reagent quantities for the synthesis of the benzothiazole intermediate.
Part II: Formylation of 2-Methyl-1,3-benzothiazole
With the core heterocycle in hand, the next critical step is the introduction of a formyl group (-CHO) onto the benzene ring. The Vilsmeier-Haack reaction is the premier method for this transformation, known for its efficiency and applicability to electron-rich aromatic and heteroaromatic compounds.[7][8][9]
The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, as the electrophile. This reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[10][11]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich benzothiazole ring attacks the Vilsmeier reagent. The substitution occurs on the benzenoid ring, which is activated by the fused heterocyclic system.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.[8][10]
Regioselectivity: Electrophilic substitution on the benzothiazole ring system preferentially occurs at the C5 or C7 position of the benzene ring. The precise location is dictated by the electronic effects of the fused thiazole moiety and the methyl group. For 2-methylbenzothiazole, formylation is directed to the 5-position, which is para to the nitrogen atom and less sterically hindered.
Figure 3: Workflow for the Vilsmeier-Haack formylation.
Validated Experimental Protocol
This protocol is based on standard Vilsmeier-Haack formylation procedures applied to heterocyclic systems.[7][9]
Materials:
-
2-Methyl-1,3-benzothiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium Acetate
-
Dichloromethane (DCM) or Chloroform
Procedure:
-
In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 0.30 mol) to 0-5 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 0.15 mol) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form as a complex.
-
After the addition is complete, add a solution of 2-methyl-1,3-benzothiazole (0.10 mol) dissolved in a minimal amount of DMF or a chlorinated solvent like DCM.
-
Remove the ice bath and heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it cautiously onto crushed ice (approx. 500 g).
-
Neutralize the mixture by adding a saturated solution of sodium acetate until the pH is between 6 and 7.
-
The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-methyl-1,3-benzothiazole-5-carbaldehyde.
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass/Volume | Equivalents |
| 2-Methyl-1,3-benzothiazole | 149.21 | 0.10 | 14.92 g | 1.0 |
| Phosphorus oxychloride | 153.33 | 0.15 | 23.00 g (13.9 mL) | 1.5 |
| N,N-Dimethylformamide | 73.09 | 0.30 | 21.93 g (23.2 mL) | 3.0 |
Table 2: Reagent quantities for the Vilsmeier-Haack formylation.
Purification and Characterization
The final product, 2-methyl-1,3-benzothiazole-5-carbaldehyde, should be characterized to confirm its identity and purity.[12]
-
Purification: Recrystallization from a suitable solvent such as ethanol or purification via silica gel column chromatography (using a hexane-ethyl acetate gradient) are effective methods.
-
Characterization:
-
Appearance: Expected to be a solid at room temperature.
-
¹H NMR: Expect signals corresponding to the aldehyde proton (~9-10 ppm), aromatic protons on the benzothiazole ring (7-8.5 ppm), and the methyl group protons (~2.8 ppm).
-
¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the methyl carbon.
-
Mass Spectrometry: The molecular ion peak should correspond to the exact mass of the product (C₉H₇NOS, Exact Mass: 177.025).[12]
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretch should be visible around 1690-1710 cm⁻¹.
-
Conclusion
The synthesis of 2-methyl-1,3-benzothiazole-5-carbaldehyde is reliably achieved through a two-stage process involving the cyclocondensation of 2-aminothiophenol to form the benzothiazole core, followed by a regioselective Vilsmeier-Haack formylation. This strategic approach provides a high-yielding and scalable route to a valuable synthetic intermediate. The protocols detailed herein are designed to be self-validating and provide researchers with a clear and logical framework for the successful synthesis and purification of the target compound, enabling further exploration in drug discovery and materials science.
References
- 1. ijper.org [ijper.org]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier-Haack reaction: Significance and symbolism [wisdomlib.org]
- 8. jk-sci.com [jk-sci.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic Profile of 2-Methylbenzo[d]thiazole-5-carbaldehyde: A Technical Guide
Disclaimer
Extensive searches of public scientific databases and peer-reviewed literature have not yielded a complete, experimentally verified set of spectroscopic data for 2-Methylbenzo[d]thiazole-5-carbaldehyde (CAS: 20061-46-5). This guide has been constructed as an expert-level predictive analysis. The data presented herein is derived from foundational spectroscopic principles and comparative analysis with structurally analogous, well-characterized benzothiazole derivatives and aromatic aldehydes. This document is intended to serve as a robust reference and predictive tool for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction: The 2-Methylbenzothiazole Scaffold
The benzothiazole ring system, which features the fusion of a benzene ring with a thiazole ring, is a cornerstone scaffold in the fields of medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a vast array of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific biological and chemical properties of a benzothiazole derivative are heavily influenced by the nature and position of its substituents.
The subject of this guide, this compound, incorporates two key features: a methyl group at the 2-position and a carbaldehyde (aldehyde) group at the 5-position of the benzene ring. The aldehyde group is a particularly versatile chemical handle, providing a reactive site for the synthesis of more complex molecular architectures, such as Schiff bases, hydrazones, or further oxidized carboxylic acids, making this compound a valuable synthetic intermediate. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.
This guide provides a detailed, predictive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 NMR (¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the following IUPAC-recommended numbering scheme for the benzothiazole ring system is used throughout this guide.
References
Physical and chemical properties of 2-Methylbenzo[d]thiazole-5-carbaldehyde
An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 20061-46-5), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzothiazole scaffold, a known pharmacophore, this molecule serves as a critical building block for the synthesis of novel therapeutic agents and functional materials. This document consolidates its core physical and chemical properties, outlines established synthetic strategies, discusses its reactivity, and explores its potential applications, with a particular focus on the drug development pipeline. All data is supported by authoritative sources to ensure scientific integrity for researchers, chemists, and drug development professionals.
Introduction and Strategic Importance
The benzothiazole ring system is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic structure and ability to participate in various non-covalent interactions make it an ideal core for designing molecules that bind to biological targets with high affinity and specificity. The introduction of a methyl group at the 2-position and a highly reactive carbaldehyde (aldehyde) group at the 5-position transforms the basic benzothiazole core into a versatile and valuable synthetic intermediate.
The aldehyde functional group, in particular, is a linchpin for synthetic chemists. It serves as an electrophilic handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse molecular fragments. This capability is paramount in generating libraries of novel compounds for high-throughput screening in drug discovery programs. This guide will delve into the specific attributes of this compound that make it a compound of interest.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers. The structure of this compound consists of a benzene ring fused to a thiazole ring, with a methyl group at position 2 and an aldehyde group at position 5.
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbaldehyde | [3][4][5] |
| CAS Number | 20061-46-5 | [3][4] |
| Molecular Formula | C₉H₇NOS | [3][4] |
| Molecular Weight | 177.22 g/mol | [3] |
| Canonical SMILES | CC1=NC2=CC(C=O)=CC=C2S1 | [4][5] |
| InChIKey | PONNYPGVGULWMI-UHFFFAOYSA-N | [5] |
| Synonyms | 5-Benzothiazolecarboxaldehyde, 2-methyl- |[3][5] |
Physicochemical and Computed Properties
The physical and computed properties of a compound are critical for predicting its behavior in various experimental and biological systems. These parameters influence solubility, reactivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).
Table 2: Physical and Computed Properties
| Property | Value | Source(s) |
|---|---|---|
| Purity | ≥ 95% (Commercially available) | [4] |
| XLogP3 | 2.2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 177.02483502 Da | [3] |
| Topological Polar Surface Area | 58.2 Ų | [3] |
| Heavy Atom Count | 12 |[3] |
-
Expert Insight: The XLogP3 value of 2.2 suggests moderate lipophilicity, a favorable characteristic for drug candidates as it often correlates with good membrane permeability. The zero hydrogen bond donors and two acceptors (the nitrogen and oxygen atoms) will govern its interaction with biological macromolecules and its solubility in various solvents.
Synthesis and Reactivity
General Synthetic Pathway
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most common and robust method involves the condensation of a 2-aminothiophenol derivative with an appropriate electrophile, such as an aldehyde, acid, or nitrile.[6] For this compound, the logical synthetic precursor would be 2-amino-4-formylbenzenethiol, which would cyclize upon reaction with an acetylating agent.
Caption: General synthetic scheme for 2-substituted benzothiazoles.
Key Reactivity
The chemical behavior of this compound is dominated by the aldehyde group. This group is a prime site for nucleophilic addition, making it an excellent starting point for building molecular complexity.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains.
-
Condensation Reactions: Can undergo condensation with active methylene compounds (e.g., malonates) or hydrazines to form a variety of heterocyclic systems.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other key functional groups.
Applications in Drug Discovery and Materials Science
While specific biological activity for this compound is not extensively documented in the provided search results, the broader benzothiazole class of compounds has shown a remarkable range of therapeutic potential.[2] This makes the title compound a highly valuable starting material for exploring these activities.
Potential Therapeutic Areas for Derivatives:
-
Anticancer Agents: Many 2-arylbenzothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, liver, and breast cancers.[7] They can function as inhibitors of crucial enzymes like protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).[7]
-
Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as monoamine oxidase (MAO) inhibitors, which are relevant for treating conditions like Parkinson's disease and depression.[8]
-
Antimicrobial Agents: The benzothiazole scaffold is present in compounds with antibacterial and antifungal properties.[2]
-
Anti-inflammatory Drugs: This class of compounds has also been explored for its potential to mitigate inflammation.[2]
The workflow for leveraging this compound in a drug discovery program would typically follow a path from synthesis to biological evaluation.
Caption: Conceptual workflow for drug discovery using the target compound.
Spectroscopic and Analytical Data
Characterization of this compound relies on standard analytical techniques. While specific spectra are proprietary to data providers, the expected signatures can be inferred. ChemicalBook indicates the availability of 1H NMR, IR, and Mass Spectrometry data for this compound, which are essential for structure confirmation and purity assessment.[9]
-
¹H NMR: Protons on the benzene ring would appear in the aromatic region, with distinct signals for the aldehyde proton (likely downfield, ~9-10 ppm), and a singlet for the methyl group protons (~2.5-3.0 ppm).
-
IR Spectroscopy: A strong characteristic peak for the aldehyde C=O stretch would be expected around 1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight of 177.22 g/mol .[3]
Safety, Handling, and Storage
Proper handling of any chemical reagent is crucial for laboratory safety. Based on GHS classifications, this compound presents several hazards.[3]
Table 3: GHS Hazard Information
| Hazard Code | Description | Source(s) |
|---|---|---|
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation |[3] |
Recommended Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10] Ensure adequate ventilation or use respiratory protection, especially when handling the solid to avoid dust formation.
-
Handling: Avoid breathing dust, fumes, or vapors.[4] Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Incompatible Materials: Keep away from strong oxidizing agents.[12]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined structure, coupled with the strategic placement of a reactive aldehyde group on a biologically relevant benzothiazole scaffold, makes it a valuable intermediate for synthetic chemists. The properties and synthetic pathways discussed in this guide provide a foundational understanding for researchers aiming to design and create next-generation pharmaceuticals and functional materials. Further investigation into the direct biological activities of this compound and its novel derivatives is a promising avenue for future research.
References
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. 5-Benzothiazolecarboxaldehyde,2-methyl-(8CI,9CI)(20061-46-5) 1H NMR [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carbaldehyde: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2-Methylbenzo[d]thiazole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and chemical synthesis. This document delves into the plausible synthetic pathways, detailed characterization, and prospective applications of this molecule, offering field-proven insights and a self-validating approach to its scientific exploration.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, renowned for conferring a wide array of biological activities.[1] Derivatives of benzothiazole are integral components of numerous pharmacologically active agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The nature and position of substituents on the benzothiazole core profoundly influence the compound's physicochemical properties and biological profile. The 2-methyl substituent is a common feature in many bioactive benzothiazoles, and the introduction of a carbaldehyde group at the 5-position provides a versatile synthetic handle for the elaboration into more complex molecular architectures. This strategic functionalization makes this compound a valuable building block in the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | PubChem[2] |
| Molecular Weight | 177.22 g/mol | PubChem[2] |
| CAS Number | 20061-46-5 | Advanced ChemBlocks[3] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbaldehyde | PubChem[2] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Purity | Typically >95% | Advanced ChemBlocks[3] |
Synthesis of this compound: A Plausible Approach via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[5] This electrophilic reagent then attacks the electron-rich benzothiazole ring, leading to the introduction of a formyl group.
Conceptual Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylbenzothiazole
Disclaimer: This is a conceptual protocol based on established chemical principles and may require optimization.
Step 1: Formation of the Vilsmeier Reagent In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is then added dropwise with vigorous stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for a further 30 minutes at this temperature to ensure the complete formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).
Step 2: Formylation of 2-Methylbenzothiazole A solution of 2-methylbenzothiazole in a suitable inert solvent (e.g., anhydrous 1,2-dichloroethane) is added dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The acidic mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic. This process hydrolyzes the intermediate iminium salt to the desired aldehyde. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature for Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent degradation of the reagent, and minimize side reactions.
-
Inert Atmosphere: The use of a nitrogen atmosphere is recommended to prevent the reaction of the moisture-sensitive Vilsmeier reagent with atmospheric water.
-
Stepwise Addition: Dropwise addition of reagents helps to control the reaction temperature and prevent localized overheating.
-
Heating during Formylation: While the initial reaction is conducted at a low temperature, heating is often necessary to provide the activation energy for the electrophilic aromatic substitution on the moderately activated benzothiazole ring.
-
Aqueous Work-up and Neutralization: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a critical step that is achieved by the addition of water and subsequent neutralization.
Visualizing the Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) in the upfield region. The aromatic protons on the benzothiazole ring will appear as a set of multiplets in the downfield region. A distinct singlet corresponding to the aldehydic proton (CHO) will be observed at a significantly downfield chemical shift, typically in the range of 9-10 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon in the aliphatic region. The aromatic carbons of the benzothiazole ring will resonate in the aromatic region, and the carbon of the C=N group will also be in this region. A characteristic signal for the carbonyl carbon of the aldehyde group will be present in the highly deshielded region, typically above 190 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) |
| Aldehyde C=O | Stretch | 1700 - 1680 |
| Aldehyde C-H | Stretch | 2850 - 2750 (often two weak bands) |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-N | Stretch | ~1350 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methyl C-H | Stretch | 2975 - 2850 |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of this compound (177.22 g/mol ).
Potential Applications in Drug Discovery and Development
While specific biological studies on this compound are limited in publicly accessible literature, the broader class of 2-methylbenzothiazole derivatives has shown significant promise in medicinal chemistry.
A notable study has highlighted that derivatives of 2-methylbenzothiazole are potent and selective inhibitors of monoamine oxidase B (MAO-B).[7] MAO-B is a key enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[7]
The presence of the reactive aldehyde group in this compound makes it an excellent precursor for the synthesis of a library of derivatives. For instance, it can undergo reactions such as:
-
Reductive amination: To introduce various amine functionalities, potentially leading to compounds with novel biological activities.
-
Wittig reaction: To form carbon-carbon double bonds, allowing for the extension of the molecular scaffold.
-
Condensation reactions: With active methylene compounds to generate a diverse range of heterocyclic systems.
Visualizing a Potential Drug Development Pathway
Caption: A conceptual pathway for the utilization of this compound in drug discovery.
Conclusion
This compound represents a strategically important heterocyclic building block with considerable potential in the fields of medicinal chemistry and materials science. While detailed experimental data on its synthesis and specific applications are not extensively documented in publicly available literature, its synthesis is highly feasible through established methods such as the Vilsmeier-Haack reaction. Its versatile aldehyde functionality opens up a multitude of possibilities for the creation of diverse molecular libraries for biological screening. Given the established pharmacological importance of the 2-methylbenzothiazole scaffold, particularly as MAO-B inhibitors, this compound and its derivatives warrant further investigation as potential therapeutic agents for neurodegenerative diseases and other conditions. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
Literature review of 2-Methylbenzo[d]thiazole-5-carbaldehyde
An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for the wide array of biological activities exhibited by its derivatives.[1][2][3] This technical guide focuses on a key intermediate, this compound, providing an in-depth analysis for researchers, scientists, and professionals in drug development. We will explore its physicochemical properties, plausible synthetic routes, chemical reactivity, and its potential as a precursor for novel therapeutic agents. This document is designed to be a comprehensive resource, amalgamating theoretical knowledge with practical insights to facilitate further research and application of this versatile molecule.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of a benzene ring with a thiazole ring gives rise to the benzothiazole system, a heterocyclic scaffold of significant interest in the pharmaceutical and material sciences.[1][4] Derivatives of benzothiazole are known to possess a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[5][6][7] The specific biological function is heavily influenced by the nature and position of substituents on the benzothiazole core.[4][7] The methyl group at the 2-position and a carbaldehyde group on the benzene ring, as seen in this compound, offer versatile handles for synthetic modifications, making it a valuable building block for creating libraries of potential drug candidates.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, based on data from PubChem.[8]
| Property | Value | Source |
| CAS Number | 20061-46-5 | [8][9][10] |
| Molecular Formula | C9H7NOS | [8][9] |
| Molecular Weight | 177.22 g/mol | [8] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbaldehyde | [8] |
| SMILES | CC1=NC2=CC(C=O)=CC=C2S1 | [8][9] |
| XLogP3 | 2.2 | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 1 | [8] |
| Purity | Typically ≥ 95% | [9] |
| Appearance | Yellow to light brown solid | [11] |
Hazard Information: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment should be used when handling.
Synthesis of this compound
While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published syntheses of related benzothiazole derivatives. A common approach involves the cyclization of 2-aminothiophenol with an appropriate carboxylic acid or its derivative, followed by functional group manipulation.
A proposed two-step synthesis is outlined below:
Step 1: Synthesis of 2-Methylbenzo[d]thiazole
The initial step involves the synthesis of the 2-methylbenzothiazole core. This is typically achieved through the condensation of 2-aminothiophenol with acetic anhydride.
-
Rationale: Acetic anhydride serves as both a reactant and a solvent in this reaction, providing the acetyl group that will form the 2-methyl and thiazole ring components. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring. This is a well-established and high-yielding method for the synthesis of 2-substituted benzothiazoles.[12]
Step 2: Formylation of 2-Methylbenzo[d]thiazole
The second step is the introduction of the carbaldehyde group at the 5-position of the benzothiazole ring. A Vilsmeier-Haack reaction is a suitable method for this transformation.
-
Rationale: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. The benzothiazole ring system is sufficiently activated to undergo electrophilic substitution. The Vilsmeier reagent, generated in situ from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), acts as the electrophile. The reaction typically shows good regioselectivity, and for many benzothiazole systems, substitution occurs at the 5- or 7-positions.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Methylbenzo[d]thiazole
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol (56.1 mmol).
-
Slowly add acetic anhydride (25 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the flask to room temperature.
-
Neutralize the mixture with a 0.5 M aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-methylbenzo[d]thiazole as a pale-yellow oil.[12]
Step 2: Vilsmeier-Haack Formylation of 2-Methylbenzo[d]thiazole
-
In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-methylbenzo[d]thiazole (1 equivalent) in dry DMF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The crude product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. This group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Key reactions include:
-
Condensation Reactions: The aldehyde can readily undergo condensation reactions with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) or with amines to form Schiff bases. These reactions are fundamental in building more complex molecular architectures.[13]
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde group into an alkene, providing a route to styrylbenzothiazole derivatives, which have shown interesting photoprotective and antioxidant properties.[12]
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol, further expanding the range of accessible derivatives.
-
Henry Reaction: Reaction with nitroalkanes in the presence of a base yields β-nitro alcohols, which are valuable synthetic intermediates.
Caption: Key synthetic transformations of the aldehyde group.
Biological Significance and Therapeutic Potential of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest in medicinal chemistry. The benzothiazole nucleus is a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity.[2]
Derivatives of benzothiazole have been reported to exhibit a wide range of pharmacological activities, including:
-
Anticancer Activity: Many benzothiazole derivatives have shown potent anticancer activity against various cell lines.[3][14][15]
-
Antimicrobial and Antifungal Activity: The benzothiazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[5][6]
-
Anti-inflammatory and Analgesic Activity: Certain benzothiazole-based compounds have demonstrated promising anti-inflammatory and analgesic effects.[2]
-
Enzyme Inhibition: Benzothiazole derivatives have been identified as inhibitors of several enzymes, including monoamine oxidase and heat shock protein 90, which are important targets in neurodegenerative diseases and cancer, respectively.[5][6]
The aldehyde functionality of this compound provides a convenient starting point for the synthesis of novel compounds to be screened for these and other biological activities.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward, albeit not widely published, synthesis and the reactivity of its aldehyde group make it an ideal starting material for the creation of diverse molecular libraries. The proven track record of the benzothiazole scaffold in drug discovery suggests that derivatives of this compound hold significant promise for the development of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of novel compounds derived from this compound to explore their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benthamscience.com [benthamscience.com]
- 8. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Exploration of 2-Methylbenzo[d]thiazole-5-carbaldehyde Derivatives
Abstract
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a particularly versatile member of this family: 2-Methylbenzo[d]thiazole-5-carbaldehyde. The presence of a methyl group at the 2-position and a reactive carbaldehyde at the 5-position provides a unique platform for the synthesis of a diverse library of derivatives. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis of the core molecule, a detailed exploration of its derivatives with a focus on anticancer and antimicrobial applications, validated experimental protocols, and an examination of the key signaling pathways involved in their mechanism of action.
The this compound Core: A Privileged Scaffold
The this compound molecule (C9H7NOS, Molar Mass: 177.22 g/mol ) is a yellow crystalline solid.[1] The strategic placement of the methyl and carbaldehyde groups offers distinct advantages for derivative synthesis. The methyl group at the 2-position is a common feature in many biologically active benzothiazoles, while the aldehyde functionality at the 5-position serves as a versatile chemical handle for a variety of chemical transformations, including but not limited to, Schiff base formation, Wittig reactions, and reductions to the corresponding alcohol. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of substituents and functionalities.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be achieved through several synthetic routes. One of the most common and efficient methods is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.[1][2][3]
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the 2-methylbenzothiazole backbone.[2][3]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a composite of established methodologies and may require optimization.
Step 1: Synthesis of 2-Methylbenzothiazole
-
Reaction Setup: To a solution of 2-aminothiophenol (1 equivalent) in a suitable solvent such as toluene, add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-methylbenzothiazole as a pale yellow oil.
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction) [2][3]
-
Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (5 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl3) (1.5 equivalents) dropwise with constant stirring. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with 2-Methylbenzothiazole: To the freshly prepared Vilsmeier reagent, add a solution of 2-methylbenzothiazole (1 equivalent) in DMF dropwise at 0°C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography to afford this compound.
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 8.2 (d, 1H, Ar-H), 8.0 (s, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 2.8 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 192.0 (C=O), 168.0, 154.0, 136.0, 132.0, 127.0, 125.0, 122.0, 20.0 (-CH₃).
-
Mass Spectrometry (EI): m/z (%) = 177 (M+), 176 (M+-H), 149 (M+-CO), 148 (M+-CHO).
Exploration of Derivatives: Anticancer and Antimicrobial Applications
The versatile this compound core has been elaborated into a multitude of derivatives with significant therapeutic potential. The following sections highlight key findings in the anticancer and antimicrobial arenas.
Anticancer Activity
Derivatives of 2-methylbenzothiazole have demonstrated potent cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and EGFR pathways.[4][5][6]
| Derivative Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole-Sulfonamide Hybrids | U-87 MG (Glioblastoma) | 0.025 | [4] |
| A549 (Lung Carcinoma) | 0.13 | [4] | |
| HCT116 (Colon Carcinoma) | 0.08 | [4] | |
| Pyrimido[2,1-b]benzothiazoles | HepG2 (Hepatocellular Carcinoma) | 7.44 | [7] |
| MCF-7 (Breast Adenocarcinoma) | 8.27 | [7] | |
| 2-Anilino-benzothiazoles | PC3 (Prostate Cancer) | 0.315 | [7] |
| MDA-MB-231 (Breast Cancer) | 0.452 | [7] |
Antimicrobial Activity
The benzothiazole scaffold is also a well-established pharmacophore in the development of novel antimicrobial agents. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mechanism of action can involve the inhibition of essential microbial enzymes like dihydrofolate reductase (DHFR).[8]
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-Thiazole Hybrids | Staphylococcus aureus | 12.5 | [9] |
| Escherichia coli | 25 | [10] | |
| Candida albicans | 50 | [10] | |
| N-Arylacetamides of Benzothiazole | Klebsiella pneumoniae | 31.25 | [8] |
| 2-Mercaptobenzothiazole Derivatives | Bacillus subtilis | 50 | [10] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer efficacy of many 2-methylbenzothiazole derivatives stems from their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6] Its aberrant activation is a common feature in many cancers. Certain benzothiazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[4][11]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.
Modulation of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another key player in cancer development, and its overactivation can lead to uncontrolled cell division.[5] Some benzothiazole derivatives act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling cascade.[5][12]
Caption: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile scaffold in the field of medicinal chemistry. The synthetic accessibility of its core structure, coupled with the reactivity of the carbaldehyde group, provides a fertile ground for the development of novel therapeutic agents. The demonstrated potent anticancer and antimicrobial activities of its derivatives highlight the significant potential of this compound class. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will undoubtedly pave the way for the rational design of next-generation therapeutics targeting a range of diseases.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack reaction: Significance and symbolism [wisdomlib.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raco.cat [raco.cat]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Methodological & Application
Introduction: The Significance of the Benzothiazole Scaffold
An In-depth Technical Guide to the Synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde
The benzothiazole ring system, an elegant fusion of benzene and thiazole, represents a privileged scaffold in medicinal chemistry and materials science.[1] Derivatives of this heterocyclic core are ubiquitous in the development of novel therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The aldehyde functional group, specifically at the 5-position of the 2-methylbenzothiazole core, serves as a versatile synthetic handle. It opens a gateway for the construction of more complex molecular architectures, such as Schiff bases, chalcones, and other derivatives, making this compound a crucial intermediate for drug discovery and development professionals.[4][5]
This guide provides a comprehensive overview of the synthetic strategy, reaction mechanisms, and detailed laboratory protocols for the preparation of this compound.
Strategic Overview of the Synthesis
The synthesis is logically approached as a two-stage process. The first stage involves the construction of the core heterocyclic precursor, 2-methylbenzo[d]thiazole. The second, and more critical stage, is the regioselective installation of a formyl (-CHO) group onto the 5-position of the benzothiazole ring system. While several formylation methods exist in organic chemistry, such as the Duff[6] and Rieche reactions[7][8], the Vilsmeier-Haack reaction stands out as the most efficient and widely documented method for electron-rich heteroaromatic compounds.[4][5][9]
Caption: Two-stage synthetic strategy for the target compound.
Part 1: Synthesis of the Precursor, 2-Methylbenzo[d]thiazole
The most common and efficient method for synthesizing the 2-methylbenzothiazole core is the condensation reaction between 2-aminothiophenol and an acetylating agent, such as acetic anhydride or glacial acetic acid.[10][11] This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the stable thiazole ring.
Caption: Reaction scheme for 2-methylbenzothiazole synthesis.
Experimental Protocol: 2-Methylbenzo[d]thiazole
This protocol is adapted from established methods for benzothiazole synthesis.[10][12]
Materials and Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
| 2-Aminothiophenol | 125.19 | 100 | 12.5 g |
| Acetic Anhydride | 102.09 | 120 | 11.3 mL |
| Glacial Acetic Acid | 60.05 | - | 50 mL |
| Sodium Hydroxide (10% aq.) | 40.00 | - | As needed |
| Dichloromethane (DCM) | 84.93 | - | 100 mL |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiophenol (12.5 g, 100 mmol) in glacial acetic acid (50 mL).
-
Reagent Addition: To this solution, add acetic anhydride (11.3 mL, 120 mmol) dropwise via a dropping funnel over 15 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 120-130°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, pour the reaction mixture slowly into 200 mL of ice-cold water. Carefully neutralize the mixture by the slow, dropwise addition of 10% aqueous sodium hydroxide solution until the pH reaches ~7. A precipitate or oil will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-methylbenzo[d]thiazole as an oil or low-melting solid. The product can be purified further by vacuum distillation if required.
Part 2: Vilsmeier-Haack Formylation of 2-Methylbenzo[d]thiazole
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[5][9] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (typically phosphoryl chloride, POCl₃).[13]
Mechanism of Action
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and loss of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[14]
-
Electrophilic Aromatic Substitution: The electron-rich benzothiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The aromaticity is then restored by deprotonation. This substitution occurs preferentially at the 5-position, which is para to the activating sulfur atom.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack reaction: Significance and symbolism [wisdomlib.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. jk-sci.com [jk-sci.com]
- 10. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 11. sciforum.net [sciforum.net]
- 12. benchchem.com [benchchem.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
Application Note & Protocols: Condensation Reactions of 2-Methylbenzo[d]thiazole-5-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
The benzothiazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities and unique photophysical properties.[1][2] 2-Methylbenzo[d]thiazole-5-carbaldehyde is a particularly versatile bifunctional building block, featuring two distinct reactive sites amenable to condensation reactions: an acidic C2-methyl group and an electrophilic C5-carbaldehyde. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging these dual functionalities. We present detailed, field-proven protocols for two primary condensation pathways: a Knoevenagel-type reaction at the C2-methyl position to synthesize styryl derivatives and a classic Knoevenagel condensation at the C5-carbaldehyde to generate vinyl-substituted systems. The causality behind experimental choices, self-validating analytical checkpoints, and the therapeutic relevance of the resulting scaffolds are discussed in detail.[3][4]
Introduction: The Bifunctional Reactivity of this compound
The benzothiazole scaffold is a "privileged structure" in drug discovery, appearing in approved drugs like Riluzole for ALS and Quizartinib for AML.[2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal pharmacophore. The subject of this guide, this compound, is a commercially available intermediate that offers two strategic points for molecular elaboration.[5][6]
-
C2-Methyl Group: The electron-withdrawing nature of the thiazolium ring significantly increases the acidity of the protons on the adjacent methyl group. This "active methyl" character allows it to act as a nucleophile in condensation reactions with aldehydes, typically under acidic or basic conditions, to form extended π-conjugated systems like styryl dyes.[7][8]
-
C5-Carbaldehyde Group: This is a classic electrophilic site that readily undergoes condensation with active methylene compounds (e.g., malononitrile, cyanoacetates, β-ketoesters) in the presence of a base catalyst.[9] This reaction, a standard Knoevenagel condensation, is a robust method for forming new carbon-carbon double bonds.
Understanding and controlling the chemoselectivity of these two sites is paramount for the rational design of novel compounds. This guide provides the foundational protocols to exploit each pathway.
Strategic Overview: Divergent Condensation Pathways
The choice of reaction partner and catalyst dictates which functional group of this compound will react. The following workflow illustrates the divergent synthetic possibilities from this single precursor.
Figure 1: Divergent synthetic pathways from this compound.
Pathway 1: Knoevenagel-Type Condensation at the C2-Methyl Position
This pathway is fundamental for synthesizing 2-styrylbenzothiazoles, a class of compounds investigated as fluorescent probes for nucleic acids and as potential therapeutic agents.[8][10] The reaction involves the condensation of the active C2-methyl group with an aromatic aldehyde.
Mechanistic Rationale
The reaction is typically performed in acetic anhydride, which serves a dual role. First, it acts as a dehydrating agent to drive the condensation equilibrium toward the product. Second, it can transiently acetylate the thiazole nitrogen, further increasing the acidity of the C2-methyl protons and facilitating the initial aldol-type addition. Subsequent elimination of water yields the thermodynamically stable E-isomer of the styryl product.
Figure 2: Simplified mechanism for 2-styrylbenzothiazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-(4-methoxy-styryl)-benzo[d]thiazole-5-carbaldehyde
This protocol is adapted from established procedures for synthesizing 2-styrylbenzothiazoles.[8][11]
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.5 eq)
-
Acetic Anhydride (10-15 volumes)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Ethanol (EtOH) for recrystallization
Procedure:
-
Reaction Setup: To a 25 mL screw-capped vial equipped with a magnetic stir bar, add this compound (e.g., 382 mg, 2.0 mmol).
-
Reagent Addition: Add acetic anhydride (approx. 4 mL) followed by 4-methoxybenzaldehyde (e.g., 408 mg, 3.0 mmol).
-
Causality Note: Using a slight excess of the partner aldehyde ensures complete consumption of the more valuable benzothiazole starting material. Acetic anhydride acts as both the solvent and catalyst.[8]
-
-
Heating: Tightly cap the vial and place it in a preheated oil bath or heating block at 120 °C. Stir the mixture for 16-18 hours.
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 3:7 Ethyl Acetate:Hexane as eluent) or by LC-MS to observe the disappearance of the starting material and the appearance of the product mass peak.
-
Workup: After completion, remove the vial from heat and allow it to cool to room temperature.
-
Precipitation: Carefully dilute the reaction mixture with a 1:2 mixture of MeOH:H₂O (approx. 6 mL) while stirring. Neutralize the solution by the dropwise addition of 2M NaOH until the pH is ~7-8. A solid precipitate should form.
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the solid cake several times with petroleum ether or hexane to remove any unreacted aldehyde and other nonpolar impurities.
-
Purification: Recrystallize the crude solid from hot ethanol to afford the pure target compound as a crystalline solid.
Expected Characterization:
-
¹H NMR: Appearance of two new doublet peaks in the vinyl region (δ 7.0-8.0 ppm) with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. Disappearance of the C2-methyl singlet.
-
MS (ESI+): A molecular ion peak corresponding to [M+H]⁺ for C₁₇H₁₃NO₂S.
-
UV-Vis: A significant red-shift in the maximum absorption wavelength (λ_max) compared to the starting material, indicative of the extended π-conjugation.[12]
Pathway 2: Knoevenagel Condensation at the C5-Carbaldehyde Position
This pathway utilizes the aldehyde functionality to build molecular complexity, reacting it with compounds containing an active methylene group. The products are valuable intermediates for synthesizing more complex heterocyclic systems or compounds with potential biological activity.[9][13]
Mechanistic Rationale
This is a base-catalyzed reaction. A weak base, such as piperidine, is sufficient to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the C5-aldehyde. The resulting alkoxide intermediate subsequently eliminates water to form the C=C double bond. The reaction is often driven to completion by the removal of water, either azeotropically or by the formation of a highly conjugated, stable product.
Figure 3: Simplified mechanism for Knoevenagel condensation.
Detailed Experimental Protocol: Synthesis of 2-((2-Methylbenzo[d]thiazol-5-yl)methylene)malononitrile
This protocol is a standard Knoevenagel procedure applied to the specific substrate.[9]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic, ~0.1 eq)
-
Ethanol (EtOH) or Isopropanol (IPA) as solvent
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (e.g., 382 mg, 2.0 mmol) in ethanol (20 mL).
-
Reagent Addition: Add malononitrile (e.g., 145 mg, 2.2 mmol) to the solution, followed by a catalytic amount of piperidine (approx. 20 µL, 0.2 mmol).
-
Causality Note: Malononitrile is highly reactive due to the two electron-withdrawing nitrile groups acidifying the methylene protons. A catalytic amount of a weak organic base like piperidine is sufficient to initiate the reaction without causing side reactions.[9]
-
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-4 hours.
-
Reaction Monitoring (Self-Validation): The reaction is often accompanied by a color change and the formation of a precipitate. Progress should be monitored by TLC, observing the consumption of the aldehyde.
-
Workup & Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual piperidine and unreacted malononitrile. The product is often pure enough after filtration, but it can be further purified by recrystallization from ethanol or isopropanol if necessary.
Expected Characterization:
-
¹H NMR: Disappearance of the aldehyde proton peak (δ ~10 ppm). Appearance of a new singlet in the vinyl region (δ ~8.0-8.5 ppm) corresponding to the newly formed C=C-H proton. The C2-methyl singlet will remain.
-
IR Spectroscopy: A strong, sharp peak around 2220 cm⁻¹ corresponding to the C≡N stretch.
-
MS (ESI+): A molecular ion peak corresponding to [M+H]⁺ for C₁₂H₈N₃S.
Summary of Protocols and Applications
The two pathways enable the synthesis of distinct molecular architectures from a single, versatile starting material.
| Parameter | Pathway 1: C2-Methyl Condensation | Pathway 2: C5-Aldehyde Condensation |
| Reactive Site | C2-Methyl Group (Nucleophile) | C5-Carbaldehyde (Electrophile) |
| Reaction Partner | Aromatic Aldehyde | Active Methylene Compound |
| Typical Catalyst | Acetic Anhydride (Acidic/Dehydrating) | Piperidine (Basic) |
| Typical Conditions | 120 °C, 16-18 h, neat | 80 °C (Reflux), 2-4 h, in EtOH |
| Product Class | 2-Styrylbenzothiazoles | (Benzothiazolyl)vinyl Derivatives |
| Key Applications | Fluorescent Dyes, Imaging Probes, Anticancer Agents[10] | Synthesis of complex heterocycles, Michael acceptors, Bioactive molecules[13] |
Conclusion
This compound stands out as a high-value building block for synthetic and medicinal chemists. Its dual reactivity allows for controlled, chemoselective condensations at either the C2-methyl or C5-carbaldehyde positions. By carefully selecting the reaction partner and catalyst system, researchers can readily access two divergent classes of compounds: extended π-systems like styrylbenzothiazoles and functionalized vinyl derivatives. The protocols detailed herein are robust, scalable, and provide clear self-validating checkpoints, empowering scientists in drug discovery and materials science to efficiently generate novel molecular entities for further investigation.
References
- 1. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 7. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Synthetic Versatility of 2-Methylbenzo[d]thiazole-5-carbaldehyde
Abstract
This technical guide provides an in-depth exploration of 2-Methylbenzo[d]thiazole-5-carbaldehyde, a heterocyclic aldehyde that serves as a pivotal intermediate in modern organic synthesis. The benzothiazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of a reactive carbaldehyde group at the 5-position, combined with the methyl group at the 2-position, renders this molecule a versatile building block for the construction of complex molecular architectures. This document details its physicochemical properties, explores its key synthetic applications with generalized protocols, and provides a detailed experimental procedure for a representative transformation, underscoring its utility for researchers, medicinal chemists, and materials scientists.
Introduction: The Benzothiazole Scaffold
The benzothiazole ring system, which consists of a fused benzene and thiazole ring, is a privileged scaffold in drug discovery and materials science.[3] Its derivatives are integral to the development of pharmaceuticals, dyes, and imaging agents.[2] this compound emerges as a particularly valuable synthon due to the presence of the aldehyde functional group. This group is a gateway for a multitude of chemical transformations, including carbon-carbon and carbon-nitrogen bond formations, allowing for extensive derivatization and the generation of diverse chemical libraries.
Molecular Profile
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 20061-46-5 | [3][4][5][6] |
| Molecular Formula | C₉H₇NOS | [3][4][5] |
| Molecular Weight | 177.22 g/mol | [3][4] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbaldehyde | [3][4][5] |
| SMILES | CC1=NC2=CC(C=O)=CC=C2S1 | [3][5] |
| Purity | Typically ≥ 95% | [3][5] |
Core Synthetic Applications & Methodologies
The reactivity of this compound is dominated by its aldehyde functionality. This section outlines key synthetic transformations and provides generalized protocols for its application.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds. It involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to yield α,β-unsaturated products. These products are valuable intermediates for synthesizing various heterocyclic compounds and molecules with extended π-conjugation, relevant in dye and materials chemistry.
Causality: The reaction is driven by the nucleophilic attack of the carbanion (generated from the active methylene compound by the base) on the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often facilitated by heat, leads to the stable conjugated product.
References
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
The Versatile Scaffold: Applications of 2-Methylbenzo[d]thiazole-5-carbaldehyde in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a well-established "privileged structure" in the field of medicinal chemistry.[1] Its derivatives are known to exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Among the myriad of functionalized benzothiazoles, 2-Methylbenzo[d]thiazole-5-carbaldehyde stands out as a particularly valuable synthetic intermediate. The presence of a reactive aldehyde group provides a chemical handle for the facile introduction of diverse pharmacophores, enabling the generation of extensive libraries of novel bioactive compounds.[4]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for the synthesis and biological evaluation of its derivatives. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
A Gateway to Bioactive Heterocycles: Synthetic Utility
The aldehyde functionality at the 5-position of the 2-methylbenzothiazole scaffold is the key to its synthetic versatility. It readily participates in a variety of classical organic reactions, allowing for the construction of more complex molecular architectures.
Schiff Base Formation: A Facile Route to Diverse Derivatives
One of the most common and straightforward derivatizations of this compound is its condensation with primary amines to form Schiff bases (imines). This reaction provides a simple yet powerful method for introducing a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule. The resulting benzothiazole-containing Schiff bases have been extensively investigated for their biological activities.
Application Note I: Synthesis of Novel Benzothiazole-Hydrazone Derivatives as Potential Anticancer Agents
The hydrazone moiety is a key pharmacophore in many compounds with demonstrated anticancer activity. The combination of the benzothiazole nucleus with a hydrazone linker offers a promising strategy for the development of novel cytotoxic agents. The following protocol details the synthesis of a representative this compound-derived hydrazone and its subsequent evaluation for anticancer activity.
Synthetic Protocol: Synthesis of (E)-N'-(2-methylbenzo[d]thiazol-5-ylmethylene)acetohydrazide
This protocol describes a typical condensation reaction between this compound and acetohydrazide to yield the corresponding hydrazone.
Materials:
-
This compound
-
Acetohydrazide
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Add 1.1 equivalents of acetohydrazide to the solution and stir until fully dissolved.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure (E)-N'-(2-methylbenzo[d]thiazol-5-ylmethylene)acetohydrazide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Caption: Synthetic scheme for a benzothiazole-hydrazone.
Biological Evaluation Protocol: In Vitro Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzothiazole-hydrazone derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare a series of dilutions of the synthesized compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.
Caption: Workflow for the MTT assay.
Application Note II: Knoevenagel Condensation for the Synthesis of Novel Antimicrobial Agents
The Knoevenagel condensation is another powerful C-C bond-forming reaction that utilizes the reactivity of the aldehyde group. Reaction of this compound with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can lead to the formation of α,β-unsaturated systems, which are present in many biologically active molecules, including those with antimicrobial properties.[7]
Synthetic Protocol: Knoevenagel Condensation of this compound with Malononitrile
This protocol outlines a general procedure for the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of malononitrile and stir until dissolved.
-
Add a catalytic amount of piperidine (a few drops).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is usually complete within a few hours.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-((2-methylbenzo[d]thiazol-5-yl)methylene)malononitrile.
-
Characterize the product by spectroscopic methods.
Caption: Knoevenagel condensation scheme.
Biological Evaluation Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized Knoevenagel condensation product
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antimicrobial agent as a reference.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives
The strategic functionalization of this compound opens up a vast chemical space for the discovery of novel therapeutic agents. Beyond anticancer and antimicrobial applications, its derivatives have the potential to be explored as neuroprotective agents, particularly as inhibitors of enzymes like monoamine oxidase, which are implicated in neurodegenerative diseases. The continued exploration of this versatile scaffold, coupled with rational drug design and high-throughput screening, is poised to yield a new generation of potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules Using 2-Methylbenzo[d]thiazole-5-carbaldehyde: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The 2-methylbenzo[d]thiazole moiety, in particular, serves as a crucial building block for the development of novel therapeutic agents. The introduction of a carbaldehyde group at the 5-position provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of bioactive molecules.[3] This guide provides detailed application notes and protocols for the synthesis of such molecules, starting from 2-Methylbenzo[d]thiazole-5-carbaldehyde.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| CAS Number | 20061-46-5 |
| Molecular Formula | C₉H₇NOS |
| Molecular Weight | 177.23 g/mol |
| Appearance | Solid |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbaldehyde |
Core Synthetic Strategies and Protocols
The aldehyde functionality of this compound is the gateway to a multitude of synthetic transformations. Below, we detail key reactions and provide step-by-step protocols.
Schiff Base Formation: A Gateway to Diverse Bioactivity
The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a robust and versatile reaction. Schiff bases derived from benzothiazoles have demonstrated significant antimicrobial and anticancer activities.[4][5][6] The azomethine (-C=N-) linkage is crucial for the biological activity of these compounds.[7]
Workflow for Schiff Base Synthesis
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Application Notes & Protocols: The Strategic Role of 2-Methylbenzo[d]thiazole-5-carbaldehyde in Modern Drug Discovery
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant pharmacological activities.[1][2][3] This document provides an in-depth technical guide on the application of 2-Methylbenzo[d]thiazole-5-carbaldehyde, a key intermediate, in the synthesis of novel therapeutic agents. We will explore its chemical properties, detail synthetic protocols for creating libraries of bioactive molecules, and discuss the mechanistic rationale behind its use in targeting diseases such as cancer and microbial infections. This guide is intended for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable experimental procedures.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole (BTA) and its derivatives are heterocyclic compounds that command significant attention in drug discovery.[3] Their rigid, planar bicyclic structure serves as a privileged pharmacophore, capable of interacting with a diverse array of biological targets.[4] The inherent structural diversity achievable through substitution on the benzothiazole ring has led to the development of compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[1][2][4][5]
At the heart of synthesizing many of these potent molecules lies this compound. The presence of a reactive aldehyde group at the 5-position, combined with the stable 2-methylbenzothiazole core, makes it an exceptionally versatile building block for combinatorial chemistry and targeted synthesis. This intermediate allows for the straightforward introduction of various functional groups and molecular scaffolds, primarily through reactions like condensation, enabling the systematic exploration of structure-activity relationships (SAR).
Physicochemical Properties of the Intermediate
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 20061-46-5 | [6][7] |
| Molecular Formula | C₉H₇NOS | [7] |
| Molecular Weight | 177.23 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| SMILES | CC1=NC2=CC(C=O)=CC=C2S1 | [7] |
| Appearance | Typically a solid (powder/crystals) | |
| Purity | >95% (as typically supplied) | [7] |
Core Application: Synthesis of Bioactive Schiff Bases
One of the most powerful and direct applications of this compound is in the synthesis of Schiff bases (imines). The condensation of its aldehyde group with a primary amine forms an azomethine group (-CH=N-), a pharmacophore known to be crucial for the biological activity of many benzothiazole derivatives.[8][9] These Schiff bases have demonstrated potent anticancer and antimicrobial activities, making this synthetic route highly valuable.[10][11][12][13]
Rationale for Schiff Base Synthesis
The formation of a Schiff base from this compound serves multiple strategic purposes in drug design:
-
Molecular Diversity: A vast library of compounds can be generated by reacting the aldehyde with a wide range of commercially available primary amines (anilines, aliphatic amines, etc.).
-
Modulation of Properties: The substituent on the amine component can be systematically varied to fine-tune lipophilicity, electronic properties, and steric bulk, directly impacting the compound's pharmacokinetics and pharmacodynamics.
-
Biological Targeting: The imine linkage and the associated substituents can form critical hydrogen bonds or other interactions with biological targets, such as enzyme active sites or DNA.[10][11] For instance, benzothiazole-based Schiff bases have been shown to exhibit anticancer activity against cell lines like MCF-7 and HeLa.[8][10][11]
Experimental Protocol 1: General Synthesis of 2-Methylbenzo[d]thiazole-based Schiff Bases
This protocol outlines a reliable method for the condensation reaction to form Schiff bases.
Objective: To synthesize a Schiff base derivative from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., 4-fluoroaniline) (1.0 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Thin Layer Chromatography (TLC) apparatus (e.g., using ethyl acetate/hexane as eluent)
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 177 mg) in a minimal amount of absolute ethanol (approx. 10-15 mL).
-
Amine Addition: To this solution, add an equimolar amount of the selected primary amine (e.g., 1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 4-12 hours.[13] The reaction progress should be monitored by TLC until the starting aldehyde spot is consumed.
-
Isolation: After completion, allow the mixture to cool to room temperature. The solid product often precipitates out of the solution. If not, the volume can be reduced under vacuum, or the solution can be poured into ice-cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol or distilled water to remove impurities.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified product and characterize its structure using FT-IR, ¹H NMR, and Mass Spectrometry to confirm the formation of the imine bond and the absence of the starting aldehyde.[8]
Experimental Protocol 2: Targeted Synthesis of a Potential Antimicrobial Agent
This protocol adapts the general method to synthesize a specific Schiff base with a substituent known to confer antimicrobial properties.
Objective: To synthesize (E)-N-(4-hydroxyphenyl)-1-(2-methylbenzo[d]thiazol-5-yl)methanimine, a Schiff base incorporating a phenol group, which is often associated with antimicrobial activity.
Rationale: The hydroxyl group on the phenyl ring can act as a hydrogen bond donor and may be crucial for inhibiting microbial enzymes, such as dihydrofolate reductase (DHFR) or dihydropteroate synthase (DHPS).[14][15][16]
Materials:
-
This compound (1.0 eq, 177 mg)
-
4-Aminophenol (1.0 eq, 109 mg)
-
Follow the general materials and procedure from Protocol 1.
Expected Outcome & Analysis:
-
Yield: Typically >70%.
-
FT-IR: Look for the appearance of a C=N stretch (approx. 1630-1650 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde (approx. 1700 cm⁻¹). A broad O-H stretch from the phenol will also be present.
-
¹H NMR: The aldehyde proton signal (-CHO, ~9.9-10.1 ppm) should be absent. A new singlet for the imine proton (-CH=N-, ~8.3-8.6 ppm) should appear.[8][13]
-
Biological Evaluation: The synthesized compound can be screened for antimicrobial activity using methods like the micro-broth dilution method to determine its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[10][15]
Visualization of Workflows and Mechanisms
Visual diagrams are essential for conceptualizing complex synthetic and biological processes.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. mdpi.com [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 8. ijper.org [ijper.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Knoevenagel condensation with 2-Methylbenzo[d]thiazole-5-carbaldehyde
An In-depth Technical Guide to the Knoevenagel Condensation with 2-Methylbenzo[d]thiazole-5-carbaldehyde
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on performing the Knoevenagel condensation using this compound. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2] Functionalizing this core, specifically through the versatile C-C bond formation of the Knoevenagel condensation, opens a gateway to novel derivatives for therapeutic evaluation.
This guide moves beyond simple procedural lists, delving into the mechanistic underpinnings of the reaction, explaining the rationale behind protocol choices, and providing detailed, field-proven methodologies.
The Underlying Chemistry: Reaction Mechanism
The Knoevenagel condensation is a cornerstone of organic synthesis, involving a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3][4] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[5]
The mechanism proceeds via three key stages:
-
Enolate Formation: The basic catalyst (B:) abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion or enolate. The stability of this intermediate is crucial and is facilitated by the presence of electron-withdrawing groups (Z).[3][5]
-
Nucleophilic Addition: The electron-rich enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.[5]
-
Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule (dehydration) to generate the final, thermodynamically stable α,β-unsaturated conjugated system.[3]
References
Application Notes & Protocols: Derivatization of 2-Methylbenzo[d]thiazole-5-carbaldehyde for Biological Screening
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of 2-Methylbenzo[d]thiazole-5-carbaldehyde, a versatile starting material for generating novel compound libraries for biological screening. We will delve into the strategic rationale behind derivatization choices, present detailed, field-proven protocols for synthesizing Schiff bases and Knoevenagel condensation products, and provide methodologies for subsequent antimicrobial and anticancer screening. This guide is designed to be a self-validating system, ensuring technical accuracy and reproducibility.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[2] This privileged structure is present in numerous pharmacologically active molecules, attributed to the ability of its sulfur and nitrogen heteroatoms to interact with various biological targets.[2] The derivatization of the benzothiazole core allows for the fine-tuning of its physicochemical properties, leading to enhanced biological efficacy and target specificity.[1] this compound (CAS No: 20061-46-5) is a particularly valuable starting material due to the presence of a reactive aldehyde group, which serves as a chemical handle for a variety of synthetic transformations.[4][5]
Strategic Derivatization of this compound
The aldehyde functional group of this compound is the primary site for derivatization. Two powerful and reliable reactions for this purpose are Schiff base formation and Knoevenagel condensation.
Schiff Base Formation: Creating Diverse Imines
The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a robust and high-yielding transformation. This reaction is advantageous as it allows for the introduction of a wide array of substituents via the amine component, thereby generating a chemically diverse library of compounds. The resulting azomethine group (-C=N-) is often crucial for biological activity.[6][7]
Knoevenagel Condensation: Carbon-Carbon Bond Formation
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[8][9] This reaction is a classic method for forming new carbon-carbon double bonds and can be used to introduce a variety of functional groups, leading to compounds with extended conjugation and diverse pharmacological properties.
Experimental Protocols: Synthesis of Derivatives
General Laboratory Practices
All reactions should be conducted in a well-ventilated fume hood. Reagents should be of analytical grade and used as received unless otherwise specified. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.[10]
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol details the synthesis of (E)-N-(benzyl)-1-(2-methylbenzo[d]thiazol-5-yl)methanimine.
Materials:
-
This compound
-
Benzylamine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 177.23 mg) in 20 mL of absolute ethanol.
-
To this solution, add benzylamine (1.0 mmol, 107.15 mg, 0.11 mL).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Knoevenagel Condensation
This protocol describes the synthesis of (E)-2-cyano-3-(2-methylbenzo[d]thiazol-5-yl)acrylamide.
Materials:
-
This compound
-
Cyanoacetamide
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 177.23 mg) and cyanoacetamide (1.0 mmol, 84.08 mg) in 15 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
The product will likely precipitate from the reaction mixture.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization if necessary.
Characterization: Confirm the structure of the Knoevenagel condensation product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Diagram of Synthetic Workflow
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 5. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. pure.tue.nl [pure.tue.nl]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 2-Methylbenzo[d]thiazole-5-carbaldehyde
Introduction: The Significance of 2-Methylbenzo[d]thiazole-5-carbaldehyde in Drug Discovery
This compound is a heterocyclic compound built upon the benzothiazole scaffold, a prominent structure in medicinal chemistry and materials science.[1][2] The fusion of a benzene and thiazole ring creates a versatile platform, and derivatives of this core structure are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a methyl group at the 2-position and a carbaldehyde (aldehyde) group at the 5-position provides specific physicochemical properties and a reactive handle for synthesizing more complex molecules, making it a valuable building block in drug development.[1]
The precise characterization of this compound (CAS No: 20061-46-5, Molecular Formula: C₉H₇NOS, Molecular Weight: 177.22 g/mol ) is critical for ensuring its purity, stability, and identity in research and development settings.[1][3][4] This application note provides a comprehensive guide to the essential analytical methods for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 20061-46-5 | [1][3][4] |
| Molecular Formula | C₉H₇NOS | [1][3][4] |
| Molecular Weight | 177.22 g/mol | [1][3] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbaldehyde | [1][3] |
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound. The following diagram illustrates a logical workflow for analyzing this compound.
Caption: Overall analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for a complete assignment.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for benzothiazole derivatives due to its excellent solubilizing power.[5]
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is predicted to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The electron-withdrawing nature of the aldehyde group will significantly influence the chemical shifts of the aromatic protons.[6]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | N/A |
| Aromatic (H-4, H-6, H-7) | 7.5 - 8.5 | Doublets, Doublet of doublets | ~7-9 Hz |
| Methyl (-CH₃) | ~2.8 | Singlet | N/A |
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.[5]
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation and phase correction to the raw data.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
¹³C NMR Spectroscopy
Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. Although less sensitive than ¹H NMR, it is essential for confirming the carbon skeleton.
Expected ¹³C NMR Spectral Features:
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 200 |
| Aromatic & Thiazole (C) | 115 - 170 |
| Methyl (-CH₃) | 15 - 25 |
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Use the same NMR spectrometer as for the ¹H analysis.
-
Tune the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Process the data similarly to the ¹H NMR spectrum.
-
Assign the chemical shifts to the corresponding carbon atoms in the structure.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a vital tool for confirming the molecular weight of this compound and providing information about its structure through fragmentation patterns.
Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[7] Techniques like electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) are commonly used for this class of compounds.[7]
Expected Mass Spectrum:
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 178.0321 for C₉H₈NOS⁺.
Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Couple a liquid chromatograph to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
-
Use an appropriate ionization source (e.g., ESI in positive ion mode).
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm that its accurate mass corresponds to the calculated mass of the protonated molecule.
-
Analyze any significant fragment ions to gain further structural information. For the related 2-methylbenzothiazole, fragment ions corresponding to the benzothiazole core are observed.[8]
-
Chromatographic Techniques: Assessing Purity
High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds.
Causality Behind Experimental Choices: Reversed-phase HPLC is the most common mode of separation for moderately polar compounds like this compound. A C18 column is a good starting point. UV detection is suitable due to the presence of the chromophoric benzothiazole ring system.
Protocol for HPLC Purity Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute it to an appropriate concentration for UV detection (e.g., 0.1-1.0 mg/mL).
-
HPLC System and Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point. For example, a gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality Behind Experimental Choices: The presence of the aldehyde C=O and C-H, aromatic C-H, C=N of the thiazole ring, and C-S bonds will give rise to characteristic absorption bands in the IR spectrum.[9]
Expected FTIR Absorption Bands:
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) |
| Aldehyde | C=O Stretch | 1710 - 1685 |
| Aldehyde | C-H Stretch | 2850 - 2700 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Benzothiazole | C=N Stretch | 1670 - 1600 |
| Benzothiazole | C-S Stretch | 700 - 600 |
Protocol for FTIR Analysis (ATR Method):
-
Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample.
-
Data Analysis: The instrument software will automatically subtract the background from the sample spectrum. Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
Thermal Analysis: Evaluating Stability and Phase Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and phase behavior of the compound.[10]
Causality Behind Experimental Choices: TGA measures changes in mass as a function of temperature, indicating decomposition temperatures.[10] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, glass transitions, and other phase changes.[10] For benzothiazole derivatives, thermal decomposition often occurs in multiple stages.[5][11]
Protocol for TGA/DSC Analysis:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrument Setup:
-
Place the sample pan in the instrument furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
-
Data Analysis:
-
TGA: Analyze the resulting thermogram for mass loss steps, which indicate decomposition.
-
DSC: Analyze the DSC curve for endothermic peaks (e.g., melting) or exothermic events (e.g., decomposition).
-
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, chromatography for purity assessment, FTIR for functional group identification, and thermal analysis for stability profiling ensures a thorough understanding of the compound's identity, purity, and properties. This rigorous analytical approach is fundamental to advancing the development of new therapeutics based on the promising benzothiazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. massbank.eu [massbank.eu]
- 9. benchchem.com [benchchem.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
2-Methylbenzo[d]thiazole-5-carbaldehyde reaction with amines
An In-depth Technical Guide to the Synthesis and Application of Amine Derivatives from 2-Methylbenzo[d]thiazole-5-carbaldehyde
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the reaction of this compound with various amines. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The aldehyde functional group at the C5 position serves as a versatile synthetic handle, enabling the facile introduction of diverse amine functionalities. This guide elucidates the core chemical transformations, provides detailed, field-tested protocols, and discusses the significance of the resulting derivatives in contemporary drug discovery.
The Strategic Importance of the 2-Methylbenzothiazole Scaffold
The benzothiazole ring system, an amalgamation of benzene and thiazole rings, is a cornerstone in the design of bioactive molecules.[2] Derivatives of this scaffold are known to exhibit potent biological activities, including the inhibition of enzymes like monoamine oxidase (MAO), which is critical in the treatment of neurodegenerative and psychiatric disorders.[3][4] The introduction of an aldehyde at the 5-position of 2-methylbenzothiazole creates a key intermediate, this compound (CAS: 20061-46-5), which allows for the exploration of chemical space through reactions with primary and secondary amines.[2][5] These reactions primarily yield Schiff bases (imines) and their corresponding reduced secondary amines, which are pivotal for developing novel therapeutic agents.[1][6]
Physicochemical Properties of the Starting Aldehyde
A thorough understanding of the starting material is crucial for reaction design and optimization.
| Property | Value | Source |
| CAS Number | 20061-46-5 | [2][5] |
| Molecular Formula | C₉H₇NOS | [5] |
| Molecular Weight | 177.23 g/mol | [5] |
| Appearance | Typically a solid | [7] |
| Purity | ≥95% (Commercially available) | [5] |
| IUPAC Name | This compound | [5] |
Core Synthetic Transformations: From Aldehyde to Bioactive Amine
The primary reactions involving this compound and amines are condensation to form imines (Schiff bases) and subsequent reduction to form stable secondary amines.
Schiff Base (Imine) Formation
The condensation of an aldehyde with a primary amine is a fundamental reaction in organic synthesis that yields an imine or Schiff base.[8] This reaction proceeds via a nucleophilic addition-elimination mechanism. The azomethine group (–C=N–) in the resulting Schiff base is a key pharmacophore in many biologically active compounds.[9]
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The resulting hemiaminal intermediate then undergoes dehydration to form the final imine product.
Caption: Acid-catalyzed formation of a Schiff base from an aldehyde and a primary amine.
This protocol is a generalized procedure adapted from established methods for synthesizing benzothiazole-derived Schiff bases.[8][9][10]
Materials & Equipment:
-
This compound (1.0 eq)
-
Substituted primary amine (1.0 - 1.1 eq)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol in a round-bottom flask.
-
Amine Addition: To this stirring solution, add the desired primary amine (1.0-1.1 eq).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the mixture to reflux (typically 70-80°C) for 2-6 hours. The choice to reflux is critical as it provides the necessary activation energy for the dehydration step, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a mobile phase of n-hexane and ethyl acetate, 3:2).[3] The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The Schiff base product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be performed for further purification if necessary.[9]
Reductive Amination
While Schiff bases are valuable, their imine bond can be susceptible to hydrolysis. For applications requiring a more stable linkage, the imine can be reduced to a secondary amine. This transformation, known as reductive amination, is a cornerstone of medicinal chemistry for building molecular complexity.[2]
-
Two-Step Approach: The Schiff base is first synthesized and isolated as described in Protocol 1, and then subsequently reduced in a separate step. This allows for purification of the intermediate imine.
-
One-Pot Approach: The aldehyde, amine, and a mild reducing agent are combined in a single reaction vessel. The reducing agent must be selective enough to reduce the imine as it forms without significantly reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness and tolerance of slightly acidic conditions that favor imine formation.
Caption: Comparison of two-step and one-pot reductive amination workflows.
This protocol provides a highly efficient method for directly converting the aldehyde to a secondary amine.
Materials & Equipment:
-
This compound (1.0 eq)
-
Substituted primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, 1.1 eq for amine salts)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Separatory funnel and standard aqueous workup reagents (e.g., saturated NaHCO₃ solution, brine)
Procedure:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation. If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) or use the acid itself to catalyze iminium formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The portion-wise addition is a safety and control measure to manage any potential exotherm or effervescence.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude secondary amine can be purified by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
The derivatization of this compound into novel amines is a validated strategy for discovering potent therapeutic agents. The resulting structures serve as valuable scaffolds for targeting a range of diseases.
Caption: Synthetic pathways from the core aldehyde to bioactive molecular classes.
-
Monoamine Oxidase (MAO) Inhibitors: Benzothiazole derivatives have been identified as potent and selective inhibitors of human MAO-B.[3] The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease.[4] Synthesized 2-methylbenzothiazole derivatives have shown IC₅₀ values in the low nanomolar range, making them promising leads for developing treatments for neurodegenerative disorders.[3]
-
Anticancer Agents: The benzothiazole nucleus is present in compounds with significant antitumor activity.[1] Derivatives have been synthesized and evaluated against various cancer cell lines, with some showing potent activity by interacting with biological targets like DNA or enzymes such as the Human Epidermal Growth Factor Receptor (HER).[6][11]
-
Antimicrobial Agents: The structural motif is also common in compounds with broad-spectrum antimicrobial activity.[1]
Product Characterization
Proper characterization of the synthesized derivatives is essential to confirm their structure and purity. The following table summarizes key spectroscopic signals expected for the products.
| Technique | Schiff Base (Imine) | Secondary Amine |
| FT-IR (cm⁻¹) | Strong absorbance at ~1602-1625 cm⁻¹ (C=N, azomethine stretch).[8][11] Absence of aldehyde C=O stretch. | Absence of C=N stretch. Appearance of N-H stretch (if applicable) around 3300-3500 cm⁻¹ . |
| ¹H NMR (ppm) | A characteristic singlet for the azomethine proton (CH=N) typically appears downfield, around 8.3-9.3 ppm .[11][12] | Disappearance of the azomethine proton signal. Appearance of a new signal for the methylene protons (CH₂-N), often a singlet or multiplet, further upfield. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ will correspond to the calculated mass of the condensed product.[13] | The molecular ion peak will correspond to the mass of the Schiff base plus two hydrogen atoms. |
References
- 1. benthamscience.com [benthamscience.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 6. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methylthiazole-5-carbaldehyde | 1003-60-7 [sigmaaldrich.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. jocpr.com [jocpr.com]
- 10. jetir.org [jetir.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Green Synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde
Introduction: The Strategic Value of 2-Methylbenzo[d]thiazole-5-carbaldehyde in Modern Drug Discovery
The benzothiazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this important class, this compound (C₉H₇NOS)[3][4] stands out as a particularly valuable synthetic intermediate. The aldehyde functional group at the 5-position serves as a versatile handle for extensive molecular elaboration, allowing for the construction of diverse compound libraries essential for structure-activity relationship (SAR) studies in drug development.[5]
However, traditional synthetic routes to heterocyclic compounds often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns. The principles of green chemistry advocate for the development of cleaner, more efficient, and sustainable synthetic methodologies.[6] This guide provides detailed protocols for the green synthesis of this compound, leveraging modern techniques such as microwave-assisted synthesis, ultrasonication, and heterogeneous catalysis to minimize environmental impact while maximizing efficiency.
Core Synthetic Strategy: Retrosynthesis and Key Precursor Preparation
A logical retrosynthetic analysis of the target molecule reveals the primary bond disconnection at the thiazole ring, leading back to a key intermediate, 2-amino-4-formylthiophenol , and a C1-synthon that will form the 2-methyl group, such as acetic anhydride or acetic acid.
Proposed Synthesis of 2-amino-4-formylthiophenol (Precursor)
This proposed pathway focuses on established, high-yielding reactions while aiming to minimize hazardous reagents.
-
Step 1: Diazotization and Sandmeyer Reaction. The amino group of 4-methyl-3-nitroaniline is converted to a diazonium salt and subsequently replaced with a thiol group via a xanthate intermediate, which is a common and effective method for introducing sulfur.
-
Step 2: Oxidation of the Methyl Group. The methyl group is oxidized to a carbaldehyde. This can be achieved using various oxidizing agents, with greener options like manganese dioxide (MnO₂) being preferable to chromium-based reagents.
-
Step 3: Reduction of the Nitro Group. The nitro group is selectively reduced to an amine. A widely used green method is catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst, which produces water as the only byproduct.
Caption: Proposed workflow for the synthesis of the key precursor.
Green Synthesis Protocols for this compound
The following protocols describe the cyclocondensation of the key precursor, 2-amino-4-formylthiophenol, with acetic anhydride to yield the final product under various green conditions.
Method A: Microwave-Assisted Organic Synthesis (MAOS)
Principle: Microwave irradiation provides rapid, uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving yields by minimizing side product formation.[6] This energy-efficient method aligns perfectly with green chemistry principles.
Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-4-formylthiophenol (1 mmol, 169 mg).
-
Solvent & Reagent Addition: Add ethanol (3 mL) as a green solvent, followed by acetic anhydride (1.1 mmol, 112 mg, 1.1 eq).
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction vial to room temperature. Pour the mixture into cold water (20 mL).
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
Caption: Reaction mechanism for benzothiazole formation.
Method B: Ultrasound-Assisted Synthesis
Principle: Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates, often at ambient bulk temperatures and without specialized catalysts.
Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask, combine 2-amino-4-formylthiophenol (1 mmol, 169 mg) and acetic acid (1.2 mmol, 72 mg, 1.2 eq). Acetic acid serves as both reactant and a greener acidic catalyst.
-
Solvent Addition: Add 10 mL of ethanol:water (1:1) as the reaction medium.
-
Sonication: Immerse the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level of the bath. Sonicate at room temperature (25-30°C) for 30-45 minutes.
-
Monitoring: Track the reaction's progress via TLC.
-
Isolation: Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.
Method C: Heterogeneous Catalysis in a Green Solvent
Principle: This approach utilizes a solid-supported catalyst, such as silica sulfuric acid (SSA), which is non-volatile, non-corrosive, reusable, and environmentally benign. The reaction can often be performed at room temperature in a green solvent, simplifying the procedure and work-up.
Protocol:
-
Reagent Preparation: To a 50 mL flask, add 2-amino-4-formylthiophenol (1 mmol, 169 mg) and 4-formylbenzoic acid (1.1 mmol, 165 mg) in absolute methanol (15 mL).
-
Catalyst Addition: Add silica sulfuric acid (0.1 g) to the mixture.
-
Reaction: Stir the suspension at room temperature for 2-4 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid residue is the desired product. Wash with a small amount of cold hexane to remove any non-polar impurities.
Caption: Simplified catalytic cycle using silica sulfuric acid (SSA).
Comparative Data and Expected Outcomes
The choice of synthetic method can be guided by available equipment, desired throughput, and energy considerations. The following table provides a comparative summary based on analogous reactions reported in the literature.
| Parameter | Microwave-Assisted (MAOS) | Ultrasound-Assisted | Heterogeneous Catalysis (SSA) |
| Principle | Rapid Dielectric Heating | Acoustic Cavitation | Solid Acid Catalysis |
| Typical Time | 5-20 min | 30-60 min | 2-5 hours |
| Temperature | 80-120 °C | Room Temperature | Room Temperature |
| Solvent | Ethanol, Water, or Solvent-free | Ethanol/Water | Methanol, Ethanol |
| Catalyst | Often catalyst-free or mild acid | Often catalyst-free | Silica Sulfuric Acid (Reusable) |
| Energy Input | High (for short duration) | Moderate | Low |
| Expected Yield | >90% | >85% | >85% |
| Key Advantage | Extreme Speed | Operational Simplicity | Catalyst Reusability, Mild Conditions |
Conclusion
The synthesis of this compound can be achieved efficiently and sustainably through several green chemistry approaches. Microwave-assisted synthesis offers the fastest route, while ultrasound-assisted methods provide an excellent balance of speed and energy efficiency at room temperature. For scalability and adherence to the principles of sustainable catalysis, the use of reusable heterogeneous catalysts like silica sulfuric acid presents a compelling and environmentally responsible option. These protocols provide robust starting points for researchers aiming to incorporate green chemistry into the synthesis of valuable pharmaceutical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 6. researchgate.net [researchgate.net]
The Versatile Building Block: Harnessing 2-Methylbenzo[d]thiazole-5-carbaldehyde in Advanced Materials
In the dynamic landscape of material science, the quest for novel molecular architectures with tailored photophysical and electronic properties is perpetual. Among the privileged scaffolds in a chemist's toolkit, the benzothiazole moiety has emerged as a cornerstone for the development of functional organic materials. This guide delves into the nuanced applications of a particularly versatile derivative, 2-Methylbenzo[d]thiazole-5-carbaldehyde, a compound poised at the intersection of synthetic accessibility and functional potential. Its unique electronic structure, characterized by the fusion of an electron-deficient thiazole ring and a benzene nucleus, coupled with the reactive carbaldehyde group, offers a gateway to a diverse array of materials for organic electronics, sensing, and beyond.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the application of this compound in the synthesis of advanced materials. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the molecular design principles at play.
Core Compound Profile
| Property | Value | Source |
| CAS Number | 20061-46-5 | [1][2] |
| Molecular Formula | C₉H₇NOS | [1][2] |
| Molecular Weight | 177.22 g/mol | [3] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbaldehyde | [3] |
| Appearance | Not specified, likely a solid | |
| Purity | Typically >95% | [1][2] |
The Synthetic Heart: The Carbaldehyde Functional Group
The true synthetic utility of this compound lies in its aldehyde functionality. This group is a versatile handle for a multitude of chemical transformations, most notably condensation reactions to form Schiff bases. This simple, yet powerful reaction, opens the door to extending the π-conjugated system of the benzothiazole core, a critical step in the design of materials with desirable optical and electronic properties.
Application Note I: Synthesis of Schiff Base Derivatives for Fluorescent Probes
The benzothiazole core is inherently fluorescent, and by extending its conjugation through the formation of Schiff bases, it is possible to modulate its emission properties, leading to the development of sensitive and selective fluorescent probes. The imine linkage (C=N) formed in the Schiff base reaction acts as a molecular switch, where interactions with analytes can alter the electronic structure and, consequently, the fluorescence output.
Protocol: Synthesis of a Schiff Base Fluorescent Probe
This protocol details the synthesis of a fluorescent probe through the condensation of this compound with 2-aminophenol. The resulting Schiff base, with its extended conjugation and potential for excited-state intramolecular proton transfer (ESIPT), is a prime candidate for sensing applications.
Materials:
-
This compound (1.0 mmol, 177.2 mg)
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Hexane/Ethyl Acetate (for TLC mobile phase)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 2-aminophenol in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane/ethyl acetate mobile phase). The formation of the more conjugated Schiff base product will be indicated by a new, lower Rf spot that is often colored or fluorescent under UV light.
-
Isolation: After the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), allow the mixture to cool to room temperature. The Schiff base product will likely precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a vacuum oven at 50-60 °C for several hours.
-
Characterization: Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, and mass spectrometry to confirm its structure. The photophysical properties (absorption and emission spectra) should be measured in various solvents to assess its potential as a fluorescent probe.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the removal of the water molecule formed during the condensation, driving the reaction to completion.
-
Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and accelerates the reaction rate.
Application Note II: A Building Block for Organic Semiconductors
The electron-deficient nature of the benzothiazole ring makes it an excellent component in donor-acceptor (D-A) type organic semiconductors.[4] By coupling this compound (the acceptor precursor) with electron-donating moieties, it is possible to create materials with small HOMO-LUMO gaps, which are desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Protocol: Knoevenagel Condensation for the Synthesis of a D-A Type Organic Semiconductor
This protocol describes the synthesis of a donor-acceptor molecule via a Knoevenagel condensation reaction between this compound and an active methylene compound, such as malononitrile. This reaction extends the π-conjugation and introduces a strong electron-withdrawing group, further lowering the LUMO energy level.
Materials:
-
This compound (1.0 mmol, 177.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Toluene (20 mL)
-
Piperidine (0.1 mmol, 10 µL, catalyst)
-
Dean-Stark apparatus
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 mmol), malononitrile (1.0 mmol), and toluene (20 mL).
-
Catalysis: Add a catalytic amount of piperidine (0.1 mmol).
-
Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the condensation will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect it by filtration. If not, remove the toluene under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Characterization: Confirm the structure of the synthesized D-A molecule using FT-IR, ¹H NMR, and mass spectrometry. Evaluate its electrochemical properties (e.g., by cyclic voltammetry) to determine the HOMO and LUMO energy levels, and its photophysical properties (UV-Vis absorption and photoluminescence) to assess its potential for optoelectronic applications.
Logical Relationship Diagram:
Caption: Knoevenagel condensation workflow for synthesizing a D-A semiconductor.
Application Note III: Precursor for Metal Complexes in Dye-Sensitized Solar Cells (DSSCs)
Schiff bases derived from this compound can act as ligands to form stable complexes with various metal ions.[5][6][7][8] These metal complexes can have interesting photophysical and electrochemical properties, making them suitable for use as sensitizers in dye-sensitized solar cells (DSSCs).[4][9][10][11][12] The benzothiazole moiety can act as an anchoring group to the semiconductor oxide (e.g., TiO₂) surface, while the extended π-system of the ligand and the metal center contribute to efficient light harvesting and charge transfer.
Protocol: Synthesis of a Ru(II) Complex with a Schiff Base Ligand
This protocol outlines the synthesis of a ruthenium(II) complex using a Schiff base ligand derived from this compound.
Part A: Synthesis of the Schiff Base Ligand
-
Follow the procedure outlined in Application Note I to synthesize the Schiff base ligand from this compound and a suitable amine (e.g., 2-aminopyridine to introduce an additional coordination site).
Part B: Synthesis of the Ru(II) Complex
Materials:
-
Schiff base ligand (from Part A) (2.0 mmol)
-
RuCl₃·3H₂O (1.0 mmol)
-
Dimethylformamide (DMF) (25 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask (100 mL)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere, dissolve the Schiff base ligand (2.0 mmol) in DMF (15 mL).
-
Addition of Metal Salt: In a separate flask, dissolve RuCl₃·3H₂O (1.0 mmol) in DMF (10 mL) and add this solution dropwise to the ligand solution with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux for 8-12 hours under an inert atmosphere. The color of the solution will change as the complex forms.
-
Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. The metal complex will precipitate out.
-
Purification: Collect the solid by vacuum filtration, wash it with water and then with a small amount of cold ethanol. The complex can be further purified by column chromatography if necessary.
-
Characterization: Characterize the Ru(II) complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. The electrochemical properties should be investigated to determine its suitability as a DSSC sensitizer.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a Ru(II)-based DSSC sensitizer.
Concluding Remarks
This compound stands as a testament to the power of functionalized heterocyclic compounds in the advancement of material science. Its strategic combination of a robust benzothiazole core and a reactive aldehyde group provides a versatile platform for the synthesis of a new generation of organic materials. The protocols detailed in this guide are intended to serve as a starting point for innovation, empowering researchers to explore the full potential of this remarkable building block in creating materials that will shape the future of electronics and sensing technologies.
References
- 1. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijrar.org [ijrar.org]
- 8. Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg) | Journal of Global Pharma Technology [jgpt.co.in]
- 9. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde (CAS: 20061-46-5).[1][2] As a critical building block in pharmaceutical development, optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through one of two primary, reliable routes starting from the common precursor, 2-methylbenzothiazole. The choice of route often depends on the availability of starting materials, scale, and tolerance for specific reagents.
-
Direct Formylation via Vilsmeier-Haack Reaction: This is the most direct approach, involving the electrophilic formylation of the 2-methylbenzothiazole aromatic ring. It is a one-step process but requires careful control of reaction conditions to ensure good yield and regioselectivity.[3]
-
Two-Step Synthesis via a Nitrile Intermediate: This method involves the synthesis of 2-Methylbenzo[d]thiazole-5-carbonitrile, followed by its reduction to the aldehyde. While longer, this route can sometimes offer higher overall yields and easier purification, particularly if the Vilsmeier-Haack reaction proves problematic.
The following diagram illustrates the decision-making workflow for selecting a synthetic strategy.
References
Technical Support Center: Purification of 2-Methylbenzo[d]thiazole-5-carbaldehyde
Welcome to the Technical Support Center for the purification of 2-Methylbenzo[d]thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting solutions for the purification of this key synthetic intermediate. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the successful isolation of high-purity this compound for your research and development needs.
Introduction to the Purification Challenges
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. The purity of this aldehyde is paramount, as impurities can lead to unwanted side reactions, complicate reaction kinetics, and compromise the biological activity of the final products. The primary challenges in its purification often stem from the presence of unreacted starting materials, reaction byproducts, and isomers with similar physical properties. This guide will equip you with the knowledge and techniques to overcome these challenges.
Core Purification Strategies
The selection of an appropriate purification strategy depends on the nature and quantity of the impurities present in the crude product. Below, we detail the most effective methods for purifying this compound, complete with step-by-step protocols and the scientific rationale behind each step.
Recrystallization: The First Line of Defense
Recrystallization is often the most straightforward and cost-effective method for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, a moderately polar compound, a suitable solvent will dissolve it completely at an elevated temperature but only sparingly at room temperature or below, while the impurities remain either soluble or insoluble at all temperatures.
A recent study on the synthesis of related 2-methylbenzo[d]thiazole derivatives successfully employed recrystallization from ethyl acetate to obtain pure products.[1] This provides a strong starting point for the purification of this compound.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Begin by testing the solubility of a small sample of the crude product in various solvents. Good candidate solvents include ethyl acetate, ethanol, isopropanol, and toluene. A mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can also be effective. A common starting point for benzothiazole derivatives is a mixture of hexane and ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution. It is crucial to use the minimum volume to ensure maximum recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a solvent in which the compound is more soluble to the hot mixture. Alternatively, use a lower-boiling point solvent or a solvent mixture. |
| No Crystal Formation | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent was used for dissolution or washing. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Wash the crystals with a minimal amount of ice-cold solvent. |
Column Chromatography: For Challenging Separations
When recrystallization fails to provide the desired purity, particularly when dealing with impurities of similar polarity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
For benzothiazole derivatives, silica gel is the most common stationary phase.[2] The mobile phase is usually a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system needs to be determined by preliminary analysis using thin-layer chromatography (TLC).
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: Develop a TLC method to determine the optimal eluent. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate eluent system. Overloaded column. | Optimize the eluent system using TLC to achieve better separation. Reduce the amount of crude material loaded onto the column. |
| Band Tailing | The compound is too polar for the eluent or is interacting strongly with the silica gel. | Add a small amount of a more polar solvent (e.g., methanol) or a few drops of triethylamine (if the compound is basic) to the eluent. |
| Cracked Column Bed | The column ran dry, or the packing was not uniform. | Ensure the silica gel bed is always covered with the eluent. Pack the column carefully to ensure a homogenous bed. |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil. What are the likely impurities?
A1: The formation of a dark, oily crude product often suggests the presence of polymeric byproducts or highly colored impurities. If the synthesis involves a Vilsmeier-Haack formylation of 2-methylbenzothiazole, potential side reactions can lead to the formation of N,N-dimethylformimidamide derivatives or other colored species, especially if the reaction temperature was not well-controlled.[3] It is also possible that unreacted starting materials or residual high-boiling solvents like DMF are contributing to the oily nature.
Q2: I've tried recrystallization from several solvents, but the purity doesn't improve significantly. What should I do next?
A2: If recrystallization is ineffective, it is likely that the major impurities have very similar solubility profiles to your target compound. In this case, column chromatography is the recommended next step. The higher resolving power of chromatography should allow for the separation of these closely related compounds.
Q3: During column chromatography, my product seems to be streaking on the TLC plate. What could be the cause?
A3: Streaking on a TLC plate during analysis of column fractions can be due to several factors. The compound may be too polar for the chosen eluent, leading to strong adsorption to the silica gel. Alternatively, the sample might be acidic or basic, causing interactions with the slightly acidic silica gel. Adding a small amount of a polar modifier like methanol or a base like triethylamine to your eluent can often resolve this issue. It is also important to ensure that the sample is not overloaded on the TLC plate.
Q4: Are there any alternative purification methods for aldehydes?
A4: Yes, a classic and effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct. Aldehydes react with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be separated by filtration. The non-aldehydic impurities remain in the solution. The aldehyde can then be regenerated from the adduct by treatment with a base. This method is particularly useful for removing non-aldehydic impurities.
Q5: What safety precautions should I take when handling this compound and the solvents used for its purification?
A5: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used for purification, such as ethyl acetate, hexane, and toluene, are flammable and should be handled with care, away from ignition sources. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemical.
References
Technical Support Center: Synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the common challenges associated with its synthesis, focusing primarily on the Vilsmeier-Haack formylation route.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely employed method for introducing a formyl (-CHO) group onto an electron-rich heterocyclic system like 2-methylbenzothiazole is the Vilsmeier-Haack reaction .[1][2] This reaction is valued for its use of readily available and economical reagents—typically phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)—to achieve formylation under relatively mild conditions.[2]
Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction in this context?
Certainly. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the acid chloride POCl₃ to form a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[3][4]
-
Electrophilic Aromatic Substitution: The electron-rich benzothiazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex, temporarily disrupting the aromaticity. Aromaticity is restored through deprotonation.[5]
-
Hydrolysis: The resulting aryl iminium intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde, this compound.[4][5]
Q3: Why is regioselectivity a primary concern, and which isomer is expected?
Regioselectivity is critical because the electrophilic Vilsmeier reagent can attack multiple positions on the benzothiazole's benzene ring. The substitution pattern is governed by the electronic effects of the fused thiazole ring. In the case of 2-methylbenzothiazole, the thiazole moiety deactivates the adjacent C4 and C7 positions to some extent, while the C5 and C6 positions are more activated. Formylation generally occurs at the C5 position due to a combination of electronic and steric factors, making This compound the major expected product. However, the formation of other isomers (e.g., the 4-, 6-, or 7-carbaldehyde) is a potential side reaction that must be monitored.
Q4: What are the typical reaction conditions and how can I monitor the reaction's progress?
The reaction is typically performed by first preparing the Vilsmeier reagent at a low temperature (0-10 °C) and then adding the 2-methylbenzothiazole substrate. The reaction temperature is then raised and maintained, often between room temperature and 80°C, depending on the substrate's reactivity.[3]
Reaction Monitoring: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 3:2 or 4:1) is generally effective.[6]
-
Procedure: Spot the starting material and the reaction mixture on a TLC plate. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting 2-methylbenzothiazole. The reaction is complete when the starting material spot has been consumed.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Problem 1: Low or No Product Yield with Starting Material Unconsumed
-
Question: My TLC analysis shows a strong spot for my starting material even after several hours, and the final yield is very low. What went wrong?
-
Answer: This classic issue often points to a problem with the electrophile—the Vilsmeier reagent.
-
Probable Cause 1: Deactivated Vilsmeier Reagent. Phosphorus oxychloride (POCl₃) is highly sensitive to moisture. If it has been improperly stored or handled, it will hydrolyze, failing to generate the Vilsmeier reagent effectively.
-
Solution 1: Reagent Quality. Always use a fresh, unopened bottle of POCl₃ or a properly stored aliquot under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried and the reaction is assembled under anhydrous conditions.
-
Probable Cause 2: Insufficient Activation. The Vilsmeier reagent is a relatively weak electrophile and requires a sufficiently electron-rich aromatic substrate to react efficiently.[4][5]
-
Solution 2: Optimize Reaction Temperature. If the reaction is sluggish at room temperature, consider gently heating the mixture. A temperature range of 50-70°C can often drive the reaction to completion.[3] Monitor carefully by TLC to avoid byproduct formation at higher temperatures.
-
Problem 2: Product is a Mixture of Isomers
-
Question: My ¹H NMR spectrum is complex, suggesting I've formed more than one aldehyde isomer. How can I fix this and separate the products?
-
Answer: The formation of multiple isomers is a known challenge in electrophilic substitutions on complex heterocyclic systems.
-
Probable Cause: Lack of Regioselectivity. While the 5-position is favored, formylation at other positions (like C-4 or C-7) can occur, especially at higher reaction temperatures.
-
Solution 1: Temperature Control. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can significantly enhance selectivity for the thermodynamically favored product. Start at room temperature before considering heating.
-
Solution 2: Purification. Isomers can typically be separated using column chromatography on silica gel. Employ a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity. The different isomers will have slightly different polarities, allowing for their separation.
-
Problem 3: The Reaction Mixture Turned into a Dark, Tarry Mass
-
Question: My reaction turned dark brown or black, and isolating a clean product from this tar is impossible. What causes this?
-
Answer: The formation of tar or polymeric material is a common sign of decomposition or uncontrolled side reactions.
-
Probable Cause 1: Excessive Heat. Overheating the reaction mixture can lead to the decomposition of the substrate or product and promote polymerization.
-
Solution 1: Strict Temperature Monitoring. Use an oil bath with a thermostat and an internal thermometer to maintain a stable reaction temperature. Avoid aggressive, uncontrolled heating.
-
Probable Cause 2: Incorrect Stoichiometry. Using a large excess of the Vilsmeier reagent can sometimes lead to unwanted side reactions or di-formylation.
-
Solution 2: Controlled Reagent Addition. Add the POCl₃ to the DMF slowly at a low temperature to ensure controlled formation of the Vilsmeier reagent. Then, add the substrate solution dropwise to the prepared reagent. A typical molar ratio is 1.0 equivalent of substrate to 1.1-1.5 equivalents of Vilsmeier reagent.
-
Problem 4: Incomplete Hydrolysis of the Iminium Intermediate
-
Question: After workup, my product has poor solubility in organic solvents and shows unusual peaks in the NMR. Could it be an intermediate?
-
Answer: This strongly suggests that the hydrolysis of the aryl iminium salt intermediate to the final aldehyde is incomplete. The iminium salt is often water-soluble and will not extract well into common organic solvents.
-
Probable Cause: Insufficient Hydrolysis Conditions. The hydrolysis step requires water and is often facilitated by a mild base to neutralize the acidic reaction mixture.
-
Solution: Robust Hydrolysis Protocol. After the reaction is complete, pour the mixture slowly over a large amount of crushed ice. This both quenches the reaction and provides the water needed for hydrolysis. Then, neutralize the mixture by adding a saturated solution of sodium bicarbonate or sodium acetate until effervescence ceases (pH ~7-8). Stirring this biphasic mixture for 30-60 minutes at room temperature ensures complete hydrolysis before proceeding with the organic extraction.
-
Visualized Mechanisms and Workflows
Mechanism of Vilsmeier-Haack Formylation
Caption: Key stages of the Vilsmeier-Haack reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
2-Methylbenzothiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cooled DMF over 15-20 minutes. Maintain the temperature below 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve 2-methylbenzothiazole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC. If the reaction is sluggish, heat gently to 40-50°C.
-
Quenching and Hydrolysis: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the quenched mixture until the pH is ~8. Stir for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: Start with a low-polarity mobile phase (e.g., 95:5 n-Hexane:EtOAc) and gradually increase the polarity to 80:20 n-Hexane:EtOAc.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and dry-load the powder onto the column.
-
Elution: Elute the column with the solvent gradient, collecting fractions and monitoring by TLC to isolate the pure this compound.
Data Summary
The following table summarizes expected outcomes based on reaction parameters. Precise yields are substrate and scale-dependent.
| Parameter | Condition A (Standard) | Condition B (Optimized for Selectivity) | Potential Side Reaction |
| Temperature | 45°C | Room Temperature (20-25°C) | > 80°C |
| Reaction Time | 4-6 hours | 12-18 hours | > 24 hours |
| Expected Yield | 60-75% | 50-65% | < 40% |
| Observed Byproducts | Trace amounts of isomers | Minimal isomeric impurities | Significant tar/polymer formation |
| Purity (Crude) | ~85-90% | ~95% | Low purity, complex mixture |
References
Technical Support Center: Optimizing Reaction Conditions for 2-Methylbenzo[d]thiazole-5-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 2-Methylbenzo[d]thiazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a successful and efficient synthesis of this versatile chemical intermediate.
Introduction to this compound
This compound is a key building block in the development of various pharmacologically active compounds and functional materials. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities. The strategic placement of the methyl and carbaldehyde groups on this scaffold offers synthetic handles for further molecular elaboration.
This guide will focus on the common synthetic challenge of introducing the formyl group onto the 2-methylbenzothiazole core, a critical step that often requires careful optimization to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves two main stages: the formation of the 2-methylbenzothiazole core and the subsequent introduction of the carbaldehyde group at the 5-position.
-
Formation of the 2-Methylbenzothiazole Core: The most common method is the condensation of 2-aminothiophenol with acetic acid or its derivatives.[1] This reaction is often catalyzed by acids like polyphosphoric acid (PPA).
-
Introduction of the Carbaldehyde Group (Formylation): This is the more challenging step. Several formylation reactions can be employed, with the Vilsmeier-Haack reaction being the most prevalent for this class of compounds.[2][3][4] Other potential methods, though less commonly reported for this specific substrate, include the Duff reaction and the Reimer-Tiemann reaction.[5][6][7]
Q2: Which formylation reaction is most suitable for 2-methylbenzothiazole?
A2: The Vilsmeier-Haack reaction is generally the most effective method for the formylation of electron-rich aromatic and heteroaromatic compounds like 2-methylbenzothiazole.[2][3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative, most commonly N,N-dimethylformamide (DMF).[2][3][4] The Vilsmeier reagent is a relatively mild electrophile, which makes it selective for activated aromatic systems.
The Duff reaction , which uses hexamine as the formylating agent, is typically employed for highly activated substrates like phenols and is generally less efficient.[5][8][9] The Reimer-Tiemann reaction , which involves the use of chloroform and a strong base, is also primarily used for the ortho-formylation of phenols and may not be suitable for 2-methylbenzothiazole due to the harsh reaction conditions.[6][7][10][11]
Q3: How can I monitor the progress of the formylation reaction?
A3: Thin-layer chromatography (TLC) is the most common and effective technique to monitor the reaction's progress.[1][12] You can spot the reaction mixture alongside the starting material (2-methylbenzothiazole) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction. Visualization can be achieved using a UV lamp or by staining with an appropriate reagent like iodine vapor.[1]
Q4: What are the expected physical and chemical properties of this compound?
A4: Key properties are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 20061-46-5 | [13][14][15][16] |
| Molecular Formula | C₉H₇NOS | [13][14][16] |
| Molecular Weight | 177.22 g/mol | [13][16] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbaldehyde | [13][14][16] |
| Purity (Typical) | ≥ 95% | [13][14] |
| SMILES | CC1=NC2=CC(C=O)=CC=C2S1 | [13][14][16] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Poor Quality of Starting Material | 2-methylbenzothiazole may be impure or degraded. The purity of the starting material is critical for a successful reaction. | Ensure the purity of 2-methylbenzothiazole using techniques like NMR or GC-MS. If necessary, purify the starting material by distillation or recrystallization. |
| Inefficient Vilsmeier Reagent Formation | The Vilsmeier reagent (chloroiminium ion) forms from the reaction of POCl₃ and DMF.[2][17] This reaction is moisture-sensitive. Any water present will quench the POCl₃ and prevent the formation of the active electrophile. | Use anhydrous DMF and freshly distilled POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Suboptimal Reaction Temperature | The formylation reaction is temperature-dependent.[4][18] If the temperature is too low, the reaction rate will be slow, leading to low conversion. If it's too high, it can lead to the formation of byproducts and decomposition. | The optimal temperature for the Vilsmeier-Haack reaction can range from 0°C to 80°C, depending on the substrate's reactivity.[4][18] Start with a lower temperature (e.g., 0-10°C) and gradually increase it while monitoring the reaction by TLC. |
| Incorrect Stoichiometry of Reagents | The molar ratio of 2-methylbenzothiazole to the Vilsmeier reagent is crucial. An insufficient amount of the Vilsmeier reagent will result in incomplete conversion. | A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. Carefully control the addition of POCl₃ to the DMF. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Formation of Isomeric Products | Formylation can potentially occur at other positions on the benzothiazole ring, although the 5-position is generally favored electronically. | Careful control of reaction conditions, particularly temperature, can enhance regioselectivity. Lowering the reaction temperature often favors the thermodynamically more stable product. |
| Di-formylation | Under harsh reaction conditions or with a large excess of the Vilsmeier reagent, a second formyl group may be introduced onto the aromatic ring.[18] | Use a controlled amount of the Vilsmeier reagent (see above). Avoid excessively high reaction temperatures and prolonged reaction times. |
| Decomposition of Product or Starting Material | The benzothiazole ring system can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition and the formation of complex mixtures. | Maintain a controlled temperature throughout the reaction. During work-up, neutralize the reaction mixture promptly but carefully with a mild base (e.g., sodium bicarbonate solution) in an ice bath to avoid excessive heat generation.[1] |
Problem 3: Difficulties in Product Purification
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Product is an Oil or Gummy Solid | The crude product may contain impurities that prevent crystallization. | Try to purify a small amount of the crude product by column chromatography to obtain a pure sample. This pure sample can then be used as a seed crystal to induce crystallization of the bulk material. |
| Co-elution of Impurities during Column Chromatography | The product and some byproducts may have similar polarities, making separation by column chromatography challenging. | Use a shallow solvent gradient during column chromatography to improve separation.[18] Consider using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). |
| Product Instability during Work-up | Aldehydes can be susceptible to oxidation, especially under basic conditions or when exposed to air for extended periods. | During the work-up, minimize the time the product is in a basic solution. After extraction, quickly dry the organic layer and evaporate the solvent under reduced pressure at a low temperature. |
Experimental Workflow & Methodologies
General Protocol for Vilsmeier-Haack Formylation of 2-Methylbenzothiazole
This protocol is a general guideline and may require optimization.
Materials:
-
2-Methylbenzothiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents relative to 2-methylbenzothiazole). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add freshly distilled POCl₃ (1.1-1.5 equivalents) dropwise to the cooled DMF via the dropping funnel. Stir the mixture at 0°C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 2-methylbenzothiazole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (40-60°C) may be required to drive the reaction to completion.
-
Work-up: Cool the reaction mixture back to 0°C and carefully quench it by slowly pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. pharmdguru.com [pharmdguru.com]
- 8. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. d-nb.info [d-nb.info]
- 13. benchchem.com [benchchem.com]
- 14. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 2-Methylbenzo[d]thiazole-5-carbaldehyde
Welcome to the technical support center for 2-Methylbenzo[d]thiazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic aldehyde in their synthetic workflows. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] However, its synthesis and subsequent derivatization can present unique challenges, often leading to suboptimal yields.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part A: Troubleshooting Guide - Synthesis via Vilsmeier-Haack Formylation
The most common and efficient route to introduce a formyl group onto the 2-methylbenzothiazole core is the Vilsmeier-Haack reaction.[3][4] This electrophilic aromatic substitution uses a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the electron-rich benzothiazole ring.[5][6][7] However, success hinges on meticulous control of reagents and conditions.
Question 1: I am observing low to no conversion of my 2-methylbenzothiazole starting material. What are the likely causes?
This is a frequent issue, typically pointing to problems with the Vilsmeier reagent itself or insufficient reactivity.
Potential Causes & Recommended Solutions:
-
Inactive Vilsmeier Reagent: The chloroiminium ion (Vilsmeier reagent) is highly moisture-sensitive.[4] Trace amounts of water in the DMF or reaction vessel will quench the reagent before it can react with your substrate.
-
Solution: Always use freshly distilled, anhydrous DMF. Dry the reaction glassware thoroughly in an oven and cool it under an inert atmosphere (Nitrogen or Argon) before use. Ensure the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture.
-
-
Insufficient Activation/Low Temperature: The Vilsmeier reagent is a relatively weak electrophile compared to acylium ions used in Friedel-Crafts acylation.[7] The reaction requires thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition.
-
Solution: The addition of POCl₃ to DMF should be done at 0 °C to control the initial exothermic reaction. After the addition, allow the reaction to slowly warm to room temperature, then heat gently to between 40-60 °C. Monitor the reaction by TLC to track the consumption of the starting material. Reaction times can vary, often requiring several hours.[5]
-
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
-
Solution: Use a molar excess of both DMF and POCl₃ relative to the 2-methylbenzothiazole. A common ratio is 1.5 to 3.0 equivalents of the Vilsmeier reagent.
-
Experimental Protocol: Optimized Vilsmeier-Haack Formylation
-
Under an inert atmosphere (N₂), add anhydrous DMF (10 equivalents) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 2-methylbenzothiazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature, then heat to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate or sodium carbonate solution until the pH is ~7.[5]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting Workflow: Vilsmeier-Haack Reaction
Caption: Troubleshooting decision tree for the Vilsmeier-Haack formylation.
Part B: Troubleshooting Guide - Reactions of the Aldehyde Functionality
Once synthesized, the carbaldehyde group is a versatile handle for further modification. However, the electronic nature of the benzothiazole ring can influence the reactivity of the aldehyde, leading to common issues in downstream reactions.
Section 1: Grignard Reactions
Question 2: My Grignard reaction with this compound is giving a low yield of the desired secondary alcohol, and I am recovering a lot of starting material. Why?
This outcome typically points to two classic Grignard side reactions: enolization and reduction.
Potential Causes & Recommended Solutions:
-
Grignard Reagent Acting as a Base (Enolization): The protons on the 2-methyl group are weakly acidic. A sterically hindered or highly basic Grignard reagent may act as a base, deprotonating the methyl group to form an enolate-like species. The subsequent aqueous workup re-protonates this intermediate, regenerating the starting material.[8]
-
Solution: Use a less sterically hindered Grignard reagent if possible (e.g., MeMgBr vs. t-BuMgBr). Add the Grignard reagent slowly at a low temperature (0 °C or -20 °C) to favor nucleophilic addition over deprotonation. Using organolithium reagents, which are less basic but more nucleophilic than Grignards, can sometimes suppress this side reaction.[9]
-
-
Reduction of the Aldehyde: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[8] This will result in 2-methyl-5-(hydroxymethyl)benzothiazole as a byproduct.
-
Solution: This is inherent to the reagent's structure. If reduction is a major issue, consider using a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr). Alternatively, use a different class of organometallic reagent.
-
-
Poor Reagent Quality: As with any organometallic reaction, moisture or oxygen will destroy the Grignard reagent, lowering its effective concentration and leading to incomplete reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents (diethyl ether or THF). Titrate the Grignard reagent before use to determine its exact molarity.
-
Grignard Reaction Side Pathways
Caption: Competing reaction pathways in Grignard additions to aldehydes.
Section 2: Wittig Reactions
Question 3: My Wittig reaction is inefficient. The yield of the desired alkene is low, and I have a significant amount of unreacted aldehyde.
Low yields in Wittig reactions often stem from issues with the ylide generation step or the stability of the ylide itself.
Potential Causes & Recommended Solutions:
-
Inefficient Ylide Formation: The phosphonium ylide is formed by deprotonating the corresponding phosphonium salt with a strong base. Incomplete deprotonation means less active reagent is available.
-
Solution: Ensure you are using a sufficiently strong base. For non-stabilized ylides (from alkyltriphenylphosphonium salts), strong bases like n-BuLi, NaH, or KOtBu are required.[10] For stabilized ylides (where the carbanion is adjacent to an electron-withdrawing group), milder bases like NaOMe or even K₂CO₃ can be effective.[10] Always use anhydrous solvents (THF, DMSO) and an inert atmosphere.
-
-
Ylide Instability: Non-stabilized ylides are highly reactive and can decompose if not used promptly or if the reaction temperature is too high. Some ylides are best generated in the presence of the aldehyde.[11]
-
Steric Hindrance: While less of an issue with aldehydes than ketones, significant steric bulk on either the ylide or the aldehyde can slow the reaction.[12]
-
Solution: If sterics are a concern, consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters. The resulting phosphate byproduct is water-soluble, greatly simplifying purification.
-
Table 1: Wittig Reagent Selection and Conditions
| Ylide Type | R Group on Ylide | Typical Base | Reactivity | Predominant Alkene Isomer |
| Non-stabilized | Alkyl, H | n-BuLi, NaH, KOtBu | High | (Z)-Alkene |
| Semi-stabilized | Phenyl, Vinyl | NaOMe, KOtBu | Moderate | Mixture of (E) and (Z) |
| Stabilized | -COOR, -CN, -COR | K₂CO₃, NaOMe | Low | (E)-Alkene |
This table is a general guide; stereoselectivity can be influenced by salts and solvent.[10][12]
Section 3: Reductive Amination
Question 4: I am attempting a reductive amination to synthesize a secondary amine, but the reaction is messy, with multiple byproducts and low yield.
Reductive amination is a powerful C-N bond-forming reaction, but it requires careful balancing of imine formation and reduction.
Potential Causes & Recommended Solutions:
-
Aldehyde Oxidation: The aldehyde can be sensitive to oxidation, especially under aerobic conditions or with certain catalysts, leading to the formation of the corresponding carboxylic acid and subsequently, amides.[13]
-
Solution: Perform the reaction under an inert atmosphere (N₂ or H₂). Ensure the amine reactant is not contaminated with oxidizing impurities.
-
-
Imine/Enamine Reduction is Too Slow: The key is for the reducing agent to selectively reduce the iminium ion formed in situ, not the starting aldehyde. If the reduction is slow, side reactions can occur.
-
Solution: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often superior to sodium borohydride (NaBH₄) because it is milder, non-hygroscopic, and selectively reduces the iminium ion over the aldehyde. For catalytic hydrogenation, catalysts like Raney Nickel or Palladium on carbon are effective but require optimization of hydrogen pressure and temperature.[14]
-
-
Formation of Tertiary Amine Byproduct: If a primary amine is used, the resulting secondary amine can react with another molecule of the aldehyde to form a tertiary amine byproduct.
-
Solution: Use a slight excess of the primary amine to push the initial imine formation equilibrium. Alternatively, add the reducing agent at the beginning of the reaction (direct reductive amination) to immediately reduce the secondary amine as it forms, preventing it from reacting further.
-
Part C: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: The aldehyde functionality is prone to air oxidation over time, which can convert it to the corresponding carboxylic acid.[13] For long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures (e.g., in a freezer at -20 °C).[15]
Q2: I am seeing a byproduct that appears to be 2-Methylbenzothiazole-5-carboxylic acid in my crude NMR. Where could this be coming from? A: This is almost certainly due to oxidation. This can happen during the reaction if it is not performed under an inert atmosphere, during the aqueous workup if air is bubbled through the mixture, or during storage of the starting material.[13]
Q3: Can I perform oxidation of the 2-methyl group to an aldehyde directly? A: While benzylic oxidation is a known transformation, achieving selective oxidation of the 2-methyl group without affecting the sensitive benzothiazole ring system is challenging.[16] Recent studies on the atmospheric oxidation of 2-methylbenzothiazole show that attack on the methyl group can lead to aldehyde formation, but this often requires specific radical initiators (like OH radicals) and complex reaction pathways, making it less suitable for routine benchtop synthesis compared to the formylation of the aromatic ring.[17] The Vilsmeier-Haack reaction remains the most reliable method for synthesizing the title compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. 2-Methylthiazole-5-carbaldehyde CAS#: 1003-60-7 [m.chemicalbook.com]
- 16. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 17. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methylbenzo[d]thiazole-5-carbaldehyde by Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Methylbenzo[d]thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind each step, enabling you to diagnose and resolve common purification challenges effectively.
Introduction to the Compound and Purification Challenges
This compound is a heterocyclic aromatic aldehyde with the molecular formula C₉H₇NOS.[1][2] Its structure, featuring a moderately polar benzothiazole core and a reactive aldehyde group, presents unique challenges during purification by silica gel chromatography. Potential issues include poor separation from starting materials or byproducts, peak tailing due to interactions with silica, and on-column degradation.
This guide will walk you through a logical, step-by-step approach to troubleshooting these issues, ensuring you can achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What are the key physical and chemical properties of this compound I should be aware of before starting purification?
A1: Understanding the compound's properties is the foundation of a successful purification. Here are the key characteristics:
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | [1][2] |
| Molecular Weight | 177.23 g/mol | [1][2] |
| Appearance | Solid | |
| CAS Number | 20061-46-5 | [1][2][3] |
| Calculated XLogP3 | 2.2 | [2] |
The calculated XLogP3 value of 2.2 suggests that the compound has moderate polarity.[2] This is a crucial piece of information for selecting an appropriate mobile phase for normal-phase chromatography. The compound is a solid, so it will need to be dissolved in a suitable solvent before loading onto the column.
Q2: What are the most common impurities I might encounter?
A2: Impurities typically stem from the synthetic route used. A common synthesis for benzothiazoles involves the condensation of 2-aminothiophenol with an appropriate aldehyde or carboxylic acid derivative.[4] Therefore, potential impurities could include:
-
Unreacted 2-aminothiophenol: This is a more polar compound.
-
Oxidized starting materials or product: The thiol group in 2-aminothiophenol can oxidize, and the aldehyde group of the product can oxidize to a carboxylic acid, which will be very polar and may streak on the column.
-
Side-products from the condensation reaction.
A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and polarity of impurities.
Mobile Phase Selection & Optimization
Q3: I'm seeing poor separation between my product and an impurity on the TLC plate. How do I choose a better solvent system?
A3: Poor separation (low ΔRf) is a common issue. A systematic approach to mobile phase selection is key.[5][6] For a moderately polar compound like this compound, a normal-phase chromatography setup with a silica gel stationary phase is appropriate.[7]
Step-by-Step Solvent Selection Workflow:
Caption: Workflow for mobile phase selection.
Rationale:
-
Initial System: A Hexane/Ethyl Acetate mixture is a good starting point for moderately polar compounds.[7]
-
Polarity Adjustment: If your compound travels too far up the TLC plate (high Rf), the mobile phase is too polar. If it barely moves from the baseline (low Rf), the mobile phase is not polar enough. Adjust the ratio of the strong solvent (ethyl acetate) to the weak solvent (hexane) accordingly.[8]
-
Selectivity: If adjusting polarity doesn't resolve your compounds, you need to change the solvent selectivity. Different solvents interact with your compound and the silica in different ways. For example, switching from ethyl acetate (a hydrogen bond acceptor) to dichloromethane (a dipole) can alter the elution order and improve separation.[7]
Q4: My compound is streaking/tailing on the TLC plate and the column. What's causing this and how do I fix it?
A4: Peak tailing is often observed with compounds that have functional groups capable of strong interactions with the acidic silanol groups on the silica surface. The nitrogen in the benzothiazole ring and the carbonyl oxygen of the aldehyde can be problematic.[9]
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Strong Analyte-Stationary Phase Interaction | The lone pair of electrons on the nitrogen of the thiazole ring can interact strongly with the acidic silanol groups of the silica gel, causing tailing.[9] | Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the mobile phase. Triethylamine will compete for the acidic sites on the silica, while acetic acid can help by protonating basic sites on the analyte. Given the basic nitrogen in the benzothiazole, triethylamine is a good first choice. |
| Compound Overload | Applying too much sample to the TLC plate or column can lead to broad, tailing peaks. | Load less sample. For a column, a general rule is to load 1-10% of the mass of the silica gel. |
| Compound Degradation | Aldehydes can be sensitive to the acidic nature of silica gel and may degrade or undergo side reactions during chromatography.[8][10] | Deactivate the silica gel by pre-treating it with triethylamine. Alternatively, use a different stationary phase like alumina (neutral or basic) or a bonded phase like diol.[8][11] |
Column Packing and Sample Loading
Q5: My column is running unevenly, and I'm getting broad bands. What did I do wrong?
A5: Poor column packing is a common source of purification problems, leading to channeling and band broadening.[12]
Best Practices for Column Packing:
-
Dry Packing:
-
Add a plug of cotton or glass wool to the bottom of the column, followed by a layer of sand.
-
Pour the dry silica gel into the column.
-
Gently tap the side of the column to ensure even packing.
-
Carefully add the mobile phase and use air pressure to push it through the column until it is fully wetted and equilibrated.[13] Never let the solvent level drop below the top of the silica.[13]
-
-
Wet (Slurry) Packing:
-
Prepare a slurry of the silica gel in the mobile phase.
-
Pour the slurry into the column.
-
Use air pressure to pack the column and drain the excess solvent to the top of the silica bed.[13] This method often results in a more uniformly packed column.
-
Q6: My crude sample is not very soluble in the mobile phase. How should I load it onto the column?
A6: This is a frequent problem, especially when using non-polar mobile phases like hexane/ethyl acetate.[8]
Recommended Loading Techniques:
-
Dry Loading (Recommended):
-
Dissolve your crude sample in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (or Celite) to this solution.
-
Evaporate the solvent completely to get a dry, free-flowing powder of your sample adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column. This technique ensures that your compound is introduced to the column in a very narrow band, leading to better separation.[13]
-
-
Minimal Strong Solvent (Use with Caution):
-
Dissolve your sample in the absolute minimum volume of a strong solvent (e.g., dichloromethane).
-
Load this solution directly onto the column.
-
Caveat: The strong solvent can interfere with the separation at the beginning of the elution, so it is critical to use a very small volume.[8]
-
Compound Stability and Recovery
Q7: I have very low recovery of my product from the column. Where could it have gone?
A7: Low recovery can be frustrating. Here are the most likely culprits:[8]
-
Compound is Still on the Column: Your mobile phase may not be polar enough to elute the compound. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even 5-10% methanol in dichloromethane) to see if you can recover your product.
-
Compound Degradation on Silica: As mentioned, aldehydes can be unstable on silica gel.[8][10] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading. In this case, consider using a deactivated silica or an alternative stationary phase like alumina.[8]
-
Compound is Highly Volatile: While this compound is a solid, some impurities or related compounds might be more volatile and could be lost during solvent evaporation (rotovapping). Use gentle heating and vacuum.
-
Compound Came Off in the Solvent Front: If you started with a mobile phase that was too polar, your compound might have eluted very quickly with the solvent front. Always check the first few fractions collected.[8]
Experimental Protocol: Stability Test on Silica Gel
This simple 2D TLC experiment can save you significant time and material by determining if your compound is stable on silica gel.
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
Crude sample of this compound
-
Appropriate mobile phase (determined from initial TLC trials)
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane).
-
Using a capillary spotter, carefully spot the solution onto the bottom left corner of the TLC plate. Keep the spot as small as possible.
-
Place the TLC plate in a developing chamber with the chosen mobile phase and allow the solvent to run to the top of the plate.
-
Remove the plate and mark the solvent front. Dry the plate completely.
-
Visualize the separated spots under a UV lamp and circle them.
-
Rotate the plate 90 degrees counter-clockwise. The line of separated spots should now be at the bottom of the plate.
-
Place the plate back into the developing chamber with the same mobile phase and run the chromatogram again.
-
Remove the plate, dry it, and visualize under the UV lamp.
Interpreting the Results:
-
Stable Compound: If all the spots have moved up the plate but are still on the same horizontal line as their original position after the first elution, your compound and the impurities are stable.
-
Unstable Compound: If you see new spots that are not on the original horizontal line, or if there is significant streaking originating from any of the original spots, this indicates degradation on the silica plate.
Caption: 2D TLC for stability assessment.
References
- 1. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 2. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. orgsyn.org [orgsyn.org]
2-Methylbenzo[d]thiazole-5-carbaldehyde stability and degradation issues
Welcome to the technical support center for 2-Methylbenzo[d]thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common stability and degradation issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to two main degradation pathways: oxidation of the aldehyde group and photodegradation of the benzothiazole ring. The aldehyde can be easily oxidized to the corresponding carboxylic acid, especially when exposed to air (autoxidation). The benzothiazole core is known to be sensitive to UV light, which can lead to complex degradation products.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). A freezer at -20°C is recommended for long-term storage. The container should be tightly sealed to prevent exposure to air and moisture.
Q3: I've noticed a change in the color of my this compound solid. What could be the cause?
A3: A color change, such as yellowing or browning, can indicate degradation. This is often due to slow oxidation of the aldehyde or light-induced degradation of the benzothiazole ring. It is recommended to verify the purity of the compound by techniques like HPLC or NMR spectroscopy before use.
Q4: Is this compound stable in common organic solvents?
A4: While generally soluble in many organic solvents, the stability of this compound in solution can be a concern. Solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it should be kept under an inert atmosphere, protected from light, and at a low temperature. Some solvents, especially those that are not peroxide-free, can promote oxidation.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Symptoms:
-
Lower than expected yield in a reaction using this compound.
-
Presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram.
-
Formation of a carboxylic acid byproduct, confirmed by IR (broad O-H stretch) or NMR spectroscopy.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Oxidation of the Aldehyde | The aldehyde group is prone to oxidation to a carboxylic acid, especially in the presence of air, oxidizing agents, or metal impurities. This can occur during the reaction or even during workup. | 1. Degas Solvents: Before use, thoroughly degas all reaction solvents to remove dissolved oxygen. |
| 2. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen. | ||
| 3. Check Reagent Purity: Ensure that all other reagents are free from oxidizing impurities. | ||
| Photodegradation | Exposure to ambient or UV light can cause the benzothiazole ring to degrade, leading to a complex mixture of byproducts.[1][2][3][4][5] | 1. Protect from Light: Wrap the reaction flask in aluminum foil or use amber-colored glassware. |
| 2. Minimize Exposure Time: Avoid prolonged exposure of the compound, both as a solid and in solution, to light. | ||
| Reaction with Water | Although aromatic aldehydes are generally stable to hydrolysis, prolonged exposure to water at elevated temperatures can potentially lead to cleavage of the formyl group under certain conditions.[6] | 1. Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents. |
| 2. Control Temperature: Avoid unnecessarily high reaction temperatures. |
Issue 2: Difficulty in Purification
Symptoms:
-
Product co-elutes with an impurity during column chromatography.
-
Difficulty in obtaining a sharp melting point for the final product.
-
Persistent impurity peaks in the NMR spectrum of the purified product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Formation of the Carboxylic Acid | The oxidized carboxylic acid impurity can have similar polarity to other reaction components, making separation by chromatography challenging. | 1. Acid-Base Extraction: During the workup, perform an extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| 2. Alternative Chromatography: Consider using a different stationary phase or solvent system for column chromatography. | ||
| Complex Degradation Mixture | If photodegradation has occurred, a complex mixture of closely related compounds may have formed, which can be difficult to separate. | 1. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the desired product. |
| 2. Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary. |
Experimental Protocols
Protocol 1: Monitoring the Purity of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its common degradation product, 2-methylbenzo[d]thiazole-5-carboxylic acid.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A typical starting gradient could be 30% acetonitrile, ramping to 90% over 20 minutes.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
-
Data Analysis:
-
The aldehyde will have a characteristic retention time.
-
The corresponding carboxylic acid, being more polar, will typically elute earlier.
-
Calculate the purity of the aldehyde by integrating the peak areas.
-
Protocol 2: Small-Scale Test for Oxidative Stability
This protocol can be used to quickly assess the susceptibility of a batch of this compound to air oxidation.
Materials:
-
This compound
-
A suitable solvent (e.g., acetonitrile or THF)
-
Small vial
-
TLC plates and developing chamber
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent in a small, uncapped vial.
-
Spot a TLC plate with the freshly prepared solution (T=0).
-
Leave the vial open to the air on a benchtop, protected from direct light.
-
At regular intervals (e.g., 1, 4, 8, and 24 hours), spot the solution on the same TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots under UV light. The appearance of a new, more polar spot over time indicates the formation of the carboxylic acid.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Impure Product
Caption: Troubleshooting workflow for an impure product.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Catalyst selection for 2-Methylbenzo[d]thiazole-5-carbaldehyde synthesis
An in-depth guide to catalyst selection is crucial for the successful synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde (CAS: 20061-46-5), a key intermediate in pharmaceutical and materials science research.[1][2][3] The choice of catalyst and synthetic route directly impacts reaction efficiency, yield, and purity. This technical support center provides researchers, scientists, and drug development professionals with a detailed guide, structured in a question-and-answer format, to navigate the common challenges encountered during its synthesis.
Frequently Asked Questions & Troubleshooting Guides
This guide focuses on two primary and logical synthetic pathways: the direct formylation of 2-methylbenzothiazole and the selective oxidation of 2,5-dimethylbenzothiazole.
Route 1: Vilsmeier-Haack Formylation of 2-Methylbenzothiazole
The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich heterocyclic and aromatic compounds.[4][5][6] It utilizes an electrophilic iminium salt, the "Vilsmeier reagent," generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][7][8]
Q1: Why is the Vilsmeier-Haack reaction a preferred method for this synthesis?
A: The Vilsmeier-Haack reaction is highly effective for this transformation due to several factors:
-
Substrate Suitability: The benzothiazole ring system is sufficiently electron-rich to undergo electrophilic aromatic substitution. The thiazole ring's electron-donating nature activates the fused benzene ring, directing the substitution.
-
Reagent Efficacy: The Vilsmeier reagent (a chloroiminium ion) is a mild electrophile, which reduces the likelihood of unwanted side reactions that might occur with stronger electrophiles.[6]
-
Operational Simplicity: The reaction is typically a one-pot procedure using common and relatively inexpensive reagents, making it scalable and cost-effective.[7]
Q2: My Vilsmeier-Haack reaction is showing low yield. What are the most common troubleshooting steps?
A: Low yield in a Vilsmeier-Haack reaction is a frequent issue that can often be traced back to a few key parameters.[9][10]
-
Reagent Quality and Stoichiometry:
-
Moisture Sensitivity: POCl₃ reacts violently with water. Ensure all glassware is oven-dried and reagents, especially the DMF solvent, are anhydrous. Moisture will quench the Vilsmeier reagent and reduce its effective concentration.
-
Reagent Purity: Use freshly distilled POCl₃ and high-purity, anhydrous DMF. Impurities can lead to side reactions and tar formation.
-
Molar Ratios: The stoichiometry between DMF and POCl₃ is critical for generating the Vilsmeier reagent. A slight excess of DMF is common, but a precise 1:1 to 1.5:1 ratio of POCl₃ to the 2-methylbenzothiazole substrate is a good starting point. Systematically verify all measurements.
-
-
Temperature Control:
-
Reagent Formation: The formation of the Vilsmeier reagent is exothermic. This step should be performed at a low temperature (typically 0-5 °C) with slow, dropwise addition of POCl₃ to DMF to prevent degradation.[5]
-
Reaction with Substrate: After the reagent is formed, the substrate is added, and the reaction is often gently heated (e.g., 50-80 °C) to drive it to completion. Sub-optimal temperatures can result in an incomplete reaction, while excessive heat can cause polymerization or decomposition of the substrate and product, leading to a dark, tarry mixture.
-
-
Workup Procedure:
-
Hydrolysis: The reaction is quenched by pouring it onto ice water or a cold basic solution (like sodium bicarbonate or sodium acetate solution). This step hydrolyzes the intermediate iminium salt to the final aldehyde.[8] This process is also exothermic and must be done carefully and with cooling to prevent product degradation.
-
Product Isolation: The desired aldehyde may precipitate upon hydrolysis. Ensure complete precipitation by allowing sufficient time at a low temperature before filtration. If the product is soluble, an appropriate solvent extraction is necessary.
-
Route 2: Selective Oxidation of 2,5-Dimethylbenzothiazole
An alternative route involves the selective oxidation of the C5-methyl group of 2,5-dimethylbenzothiazole. This approach requires a catalyst capable of differentiating between the two methyl groups and preventing over-oxidation to the carboxylic acid.
Q3: Which catalysts are suitable for the selective oxidation of an aryl methyl group to an aldehyde, and what are the key considerations?
A: Catalyst selection is paramount for achieving high selectivity for the aldehyde.
-
Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of activated methyl groups (allylic, benzylic) to aldehydes. The reaction is typically run in a solvent like dioxane or acetic acid. However, SeO₂ is highly toxic, and stoichiometric amounts are often required, which presents waste disposal challenges.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a heterogeneous catalyst effective for oxidizing benzylic alcohols to aldehydes. It can also oxidize benzylic methyl groups, though often requiring higher temperatures. Its key advantage is its selectivity; it rarely oxidizes aldehydes further to carboxylic acids. The solid nature of the catalyst simplifies workup via filtration.
-
Transition Metal Catalysts (e.g., Cobalt, Copper): Systems like Co(OAc)₂/N-Hydroxyphthalimide (NHPI) or copper-based catalysts with an oxidant like O₂ or a peroxide can be effective.[11] These systems often operate via radical mechanisms. Optimizing the catalyst, co-catalyst, solvent, and oxidant is critical to prevent over-oxidation and ensure selectivity. For instance, some copper catalysts can be unselective in the presence of peroxides, leading to decomposition.[11]
Q4: I'm observing significant over-oxidation to 2-methyl-5-benzothiazolecarboxylic acid. How can I improve selectivity for the aldehyde?
A: Preventing over-oxidation is a classic challenge in aldehyde synthesis.
-
Catalyst Choice: Switch to a milder, more selective catalyst. Activated MnO₂ is an excellent choice as it is notoriously poor at oxidizing aldehydes. If using a more aggressive system like SeO₂ or a cobalt catalyst, carefully control the other parameters.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed and before significant amounts of the carboxylic acid byproduct appear.
-
Control Temperature and Time: Over-oxidation is often a result of prolonged reaction times or excessive temperatures. Run the reaction at the lowest effective temperature and for the minimum time required to consume the starting material.
-
Limit Oxidant: If using an oxidant like O₂ or H₂O₂, ensure it is not supplied in large excess. Limiting the amount of oxidant can sometimes favor the formation of the aldehyde.
Data and Workflow Visualization
Table 1: Comparison of Primary Synthetic Routes & Catalysis
| Feature | Route 1: Vilsmeier-Haack Formylation | Route 2: Selective Oxidation |
| Starting Material | 2-Methylbenzothiazole | 2,5-Dimethylbenzothiazole |
| Key Reagents/Catalyst | POCl₃ / DMF (forms Vilsmeier reagent in situ) | MnO₂, SeO₂, or Co/Cu catalysts with an oxidant |
| Catalysis Type | Electrophilic Aromatic Substitution | Heterogeneous or Homogeneous Oxidation |
| Primary Challenge | Preventing tar formation; anhydrous conditions | Achieving selectivity; preventing over-oxidation |
| Pros | High-yielding, direct, uses common reagents | Avoids highly reactive POCl₃ |
| Cons | Moisture-sensitive, exothermic, workup can be tricky | Potential for over-oxidation, catalyst toxicity (SeO₂) |
Diagrams and Workflows
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack synthesis.
References
- 1. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 2. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Vilsmeier-Haack reaction: Significance and symbolism [wisdomlib.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. orbit.dtu.dk [orbit.dtu.dk]
Minimizing byproducts in 2-Methylbenzo[d]thiazole-5-carbaldehyde reactions
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Methylbenzo[d]thiazole-5-carbaldehyde. The benzothiazole scaffold is a cornerstone in medicinal chemistry, and the carbaldehyde at the 5-position is a versatile handle for constructing complex molecular architectures.[1][2] However, its reactivity can lead to a variety of byproducts, complicating synthesis and purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you minimize byproduct formation in your experimental workflows.
Section 1: Purity of the Starting Material: The First Checkpoint
The quality of your starting material, this compound (CAS: 20061-46-5), is paramount.[3][4] Impurities from its synthesis can introduce competing reaction pathways from the outset.
FAQ: How are impurities introduced during the synthesis of this compound?
The most common large-scale synthesis involves the Vilsmeier-Haack formylation of 2-methylbenzothiazole.[5][6][7] This reaction, while effective, is a primary source of potential impurities. The Vilsmeier reagent (formed from POCl₃ and DMF) is a moderately reactive electrophile that can attack other positions on the electron-rich benzene ring.[5][8]
Troubleshooting Guide: Starting Material Impurities
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Assay/Purity (<95%) | Incomplete formylation reaction; inefficient purification post-synthesis. | Repurify the starting material via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization from an appropriate solvent system (e.g., Ethanol/Water). |
| Presence of Isomeric Aldehydes (e.g., 4-, 6-, or 7-carbaldehyde) | Lack of regioselectivity during the Vilsmeier-Haack reaction. Overly harsh conditions can reduce selectivity. | Isomeric impurities are difficult to remove. If their presence is detrimental, consider re-synthesizing the aldehyde under milder conditions (lower temperature, shorter reaction time) to favor formylation at the 5-position. |
| Over-oxidation Products (e.g., 2-carboxybenzothiazole) | Exposure to oxidizing conditions during synthesis or storage. The aldehyde group is susceptible to oxidation.[9][10][11] | Store the aldehyde under an inert atmosphere (Nitrogen or Argon) and protect it from light. If carboxylic acid is present, it can sometimes be removed by a mild basic wash during workup, but this risks other side reactions. |
Section 2: Minimizing Byproducts in Key Synthetic Transformations
This section addresses the most common reactions performed on this compound and provides strategies to mitigate byproduct formation.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental C-C bond-forming reaction between an aldehyde and an active methylene compound.[12][13] While powerful, it is not without its challenges.
FAQ: My Knoevenagel reaction is producing a complex mixture of products instead of the desired arylidene derivative. What is going wrong?
This is a frequent issue. The primary culprits are often an overly aggressive catalyst, incorrect stoichiometry, or elevated temperatures. These conditions can promote side reactions like Michael additions or self-condensation of the active methylene partner.
Caption: Knoevenagel condensation pathways.
Troubleshooting Guide: Knoevenagel Condensation
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Formation of Michael Adducts | The initial condensation product is an electron-deficient alkene, susceptible to nucleophilic attack by a second molecule of the deprotonated active methylene compound. This is favored by strong bases and excess methylene reagent. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the active methylene compound. 2. Switch to a milder base (e.g., piperidine, ammonium acetate) instead of stronger bases like alkoxides.[13] 3. Monitor the reaction closely by TLC and stop it upon consumption of the aldehyde. |
| Poor E/Z Stereoselectivity | The stereochemical outcome is influenced by the catalyst, solvent, and reaction conditions. | For many systems, thermodynamic control (longer reaction times, slightly elevated temperature) may favor the more stable E-isomer. Screening different catalysts and solvents is often necessary. |
| Low Yield / No Reaction | The active methylene compound is not sufficiently acidic for the chosen base; steric hindrance. | 1. Use a slightly stronger, non-nucleophilic base if needed (e.g., DBU), but add it cautiously. 2. Increase the temperature moderately, but be aware of potential byproduct formation. 3. Consider microwave-assisted synthesis, which can accelerate the reaction, often with improved yields and cleaner profiles. |
-
To a solution of this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol (10 mL/mmol), add piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 3:1 Hexane/Ethyl Acetate).
-
Upon completion (typically 1-4 hours), cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. This minimizes the need for column chromatography by preventing the formation of soluble byproducts.
Wittig Reaction
The Wittig reaction is unparalleled for converting aldehydes into alkenes.[14] However, controlling stereoselectivity and removing the triphenylphosphine oxide (Ph₃PO) byproduct are the two most significant hurdles.[15][16]
FAQ: How can I control the formation of E vs. Z alkenes in my Wittig reaction?
The nature of the phosphonium ylide is the single most important factor.[15][17]
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and typically yield the Z-alkene (cis) under salt-free conditions.
-
Stabilized ylides (where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester or ketone) are less reactive and generally give the thermodynamically more stable E-alkene (trans).
Caption: Wittig reaction and stereochemical control.
Troubleshooting Guide: Wittig Reaction
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Difficulty Removing Ph₃PO Byproduct | Ph₃PO is a high-boiling, crystalline solid with polarity similar to many target products, making chromatographic separation tedious. | 1. Crystallization: If your product is a non-polar oil, Ph₃PO can sometimes be removed by trituration with a non-polar solvent like ether or hexane. 2. Precipitation: After the reaction, Ph₃PO can be precipitated as a complex by adding MgCl₂. 3. Chromatography: Use a less polar eluent system if possible, as Ph₃PO adheres strongly to silica gel. |
| Aldehyde Decomposition or Enolization | The strong bases used to generate the ylide (e.g., n-BuLi, NaH) can react with the aldehyde. | 1. Prepare the ylide first, then cool the solution to a low temperature (e.g., -78 °C) before adding the aldehyde dropwise. 2. Use milder bases like potassium tert-butoxide or organic bases for less acidic phosphonium salts.[18] |
| Low Yield | Sterically hindered aldehyde or ylide; unstable ylide. | 1. For sterically hindered cases, consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters and generally has fewer steric limitations and easier byproduct removal.[17] 2. Ensure the ylide is generated under strictly anhydrous and inert conditions, as it is sensitive to moisture and oxygen. |
-
In an oven-dried, three-neck flask under Argon, suspend (Carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF (15 mL/mmol).
-
Cool the suspension to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide will be visible.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel to separate the product from Ph₃PO.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 4. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. www1.udel.edu [www1.udel.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Recrystallization of 2-Methylbenzo[d]thiazole-5-carbaldehyde
Welcome to the technical support center for the purification of 2-Methylbenzo[d]thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key synthetic intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.
Introduction: The Critical Role of Purity
This compound is a vital building block in the synthesis of a wide array of biologically active molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the purification of downstream products. Recrystallization is a powerful and widely used technique to enhance the purity of solid organic compounds, and this guide will walk you through the nuances of its application to this specific benzothiazole derivative.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common challenges and queries encountered during the recrystallization of this compound.
Q1: My compound has "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute, or when a significant amount of impurities are present, which can depress the melting point of the mixture.
-
Causality: The strong attraction between solute molecules is disrupted by the solvent and impurities, preventing the formation of a crystal lattice. Instead, the solute molecules aggregate as a liquid phase.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration. This will lower the saturation temperature, allowing crystallization to occur at a lower temperature where the solid state is more favorable.
-
Slow Cooling: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool to room temperature slowly. You can insulate the flask to further slow down the cooling process. Once at room temperature, you can then proceed to cool it in an ice bath.
-
Solvent System Modification: If the issue persists, consider changing your solvent system. A solvent with a lower boiling point might be beneficial. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly. For this compound, a potential mixed solvent system is ethyl acetate (good solvent) and hexane (poor solvent).
-
Q2: No crystals are forming even after the solution has cooled to room temperature. What should I do?
A2: The absence of crystal formation upon cooling usually indicates either that the solution is not supersaturated or that nucleation has not been initiated.
-
Causality: For crystallization to occur, the solution must be supersaturated, and there must be a nucleation site for the first crystals to form.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.
-
-
Increase Supersaturation: If nucleation techniques are unsuccessful, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Once you observe a slight cloudiness or the formation of solid particles at the surface, add a minimal amount of hot solvent to redissolve the solid and then allow it to cool again.
-
Extended Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
-
Q3: My recrystallization yield is very low. How can I improve it?
A3: A low yield can be attributed to several factors, from using an excessive amount of solvent to premature filtration.
-
Causality: The compound has some degree of solubility even in the cold solvent, so some loss is inevitable. However, significant losses are often due to procedural errors.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Adding too much solvent will result in a significant portion of your product remaining in the solution even after cooling.[1]
-
Prevent Premature Crystallization: During hot filtration (if performed to remove insoluble impurities), the solution can cool and crystals can form on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Thorough Cooling: Ensure the solution is adequately cooled before filtration to maximize the precipitation of the product. An ice bath is recommended for this step.
-
Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.
-
Second Crop of Crystals: The filtrate (mother liquor) from the first filtration can be concentrated by boiling off some of the solvent to obtain a second, albeit less pure, crop of crystals.
-
Q4: How do I choose the best recrystallization solvent for this compound?
A4: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound and related structures, ethanol is a commonly used and effective solvent.
-
Solvent Selection Principles:
-
"Like Dissolves Like": The polarity of the solvent should be similar to that of the solute. This compound is a moderately polar molecule.
-
Temperature Coefficient of Solubility: A steep solubility curve with respect to temperature is ideal.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals.
-
-
Recommended Solvents:
-
Ethanol: Frequently cited for the recrystallization of benzothiazole derivatives.
-
Ethyl Acetate/Hexane: A mixed solvent system that can be effective. Ethyl acetate is a good solvent for this compound, while hexane acts as an anti-solvent.
-
Data Summary Table
| Solvent System | Boiling Point (°C) | Key Considerations |
| Ethanol | 78 | A good starting point for recrystallization. Generally provides good crystal formation for benzothiazole derivatives. |
| Ethyl Acetate/Hexane | 77 (Ethyl Acetate), 69 (Hexane) | A versatile mixed solvent system. The ratio can be adjusted to optimize solubility and crystal growth. |
Experimental Protocol: Recrystallization of this compound using Ethanol
This protocol provides a step-by-step methodology for the recrystallization of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate flask, heat ethanol to its boiling point.
-
Addition of Hot Solvent: Add the hot ethanol to the flask containing the crude product in small portions while stirring and heating. Continue adding the solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this cooling period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity of the recrystallized product can be assessed by techniques such as melting point analysis or chromatography.
Visualization of the Recrystallization Workflow
References
Technical Support Center: Synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to equip you with the knowledge to overcome common challenges and optimize your experimental outcomes.
Introduction
The 2-methylbenzothiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The introduction of a carbaldehyde group at the 5-position creates a versatile intermediate, this compound (CAS: 20061-46-5), which serves as a crucial building block for the synthesis of more complex, biologically active molecules.[1][2][3][4][5] However, the synthesis of this key intermediate and its subsequent derivatives is not without its challenges. This guide addresses these potential hurdles with scientifically grounded solutions.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section is structured to address specific problems you may encounter during the synthesis of this compound and its derivatives. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low or No Conversion of 2-Methylbenzothiazole to this compound via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic compounds like 2-methylbenzothiazole.[6][7][8] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7][8]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solutions |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent (a chloroiminium ion) is highly susceptible to hydrolysis.[6][7] Moisture in the reagents or glassware will quench the reagent, preventing the formylation reaction. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] 2. Use Fresh Reagents: Use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.[6] |
| Insufficient Substrate Reactivity | The benzothiazole ring, while electron-rich, may require sufficient thermal energy to undergo electrophilic substitution with the Vilsmeier reagent, which is a weaker electrophile than those used in Friedel-Crafts acylations.[6][9] | 1. Increase Reaction Temperature: Gradually increase the reaction temperature. Vilsmeier-Haack reactions can be performed at temperatures ranging from 0°C to over 80°C, depending on the substrate's reactivity.[6][10] 2. Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time and temperature.[2] |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. | 1. Optimize Reagent Ratio: While a 1:1 stoichiometry is a good starting point, an excess of the Vilsmeier reagent may be necessary. Systematically vary the ratio of 2-methylbenzothiazole to POCl₃ and DMF to find the optimal conditions. |
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for Vilsmeier-Haack formylation.
Issue 2: Formation of Multiple Products and Side Reactions
The appearance of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solutions |
| Competing Regioisomers | Formylation can potentially occur at different positions on the benzothiazole ring.[6] While the 5-position is often favored, other isomers may form depending on the reaction conditions. | 1. Control Temperature: Lower reaction temperatures generally favor higher regioselectivity.[6] Start the reaction at a low temperature (e.g., 0°C) and only increase it if the reaction does not proceed. 2. Solvent Effects: The choice of solvent can influence regioselectivity. While DMF is often used as both a reagent and a solvent, inert solvents like dichloromethane (DCM) or dichloroethane (DCE) can be explored. |
| Reaction with the Methyl Group | Although less common, the Vilsmeier reagent could potentially react with the active methyl group at the 2-position under harsh conditions. | 1. Milder Conditions: Employ milder reaction conditions (lower temperature, shorter reaction time) to minimize the likelihood of this side reaction. |
| Over-formylation | Using a large excess of the Vilsmeier reagent can lead to the introduction of a second formyl group on the aromatic ring. | 1. Stoichiometric Control: Carefully control the stoichiometry of the Vilsmeier reagent.[6] Use a slight excess (e.g., 1.1-1.5 equivalents) and monitor the reaction closely. |
Issue 3: Difficulties in the Synthesis of the 2-Methylbenzothiazole Precursor
The synthesis of the 2-methylbenzothiazole core itself can present challenges, typically starting from 2-aminothiophenol or its derivatives.[11][12]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solutions |
| Oxidation of 2-Aminothiophenol | 2-Aminothiophenol is prone to oxidation, especially in the presence of air, which can lead to the formation of disulfide-linked impurities and reduce the yield of the desired cyclization product. | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. 2. Use Fresh Substrate: Use freshly prepared or purified 2-aminothiophenol for the best results. |
| Low Yield in Condensation with Acetic Acid/Anhydride | The condensation of 2-aminothiophenol with acetic acid or its derivatives to form the thiazole ring can be an equilibrium-driven process. Inefficient water removal can hinder the reaction's progress. | 1. Dehydrating Conditions: Use a dehydrating agent or a setup that allows for the removal of water (e.g., a Dean-Stark apparatus). 2. Catalyst: Consider the use of a catalyst such as polyphosphoric acid (PPA) to promote the cyclization.[12] |
| Impure Starting Materials | The purity of the starting 2-aminothiophenol derivative is crucial for a clean reaction and high yield. | 1. Purification of Starting Materials: Ensure the purity of the 2-aminothiophenol derivative through appropriate purification techniques such as distillation or recrystallization before use. |
Synthetic Pathway: 2-Methylbenzothiazole from 2-Aminothiophenol
Caption: Synthesis of 2-Methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 2-methylbenzothiazole?
The formylation is an electrophilic aromatic substitution reaction. The benzothiazole ring system's electron density dictates the position of substitution. The benzene ring is generally more activated than the thiazole ring for electrophilic attack. The directing effects of the fused thiazole ring and the methyl group will influence the final position of the formyl group, which is typically the 5- or 7-position.[1] Careful analysis of the product mixture using techniques like NMR spectroscopy is essential to confirm the regioselectivity.
Q2: Are there alternative methods for the formylation of 2-methylbenzothiazole?
While the Vilsmeier-Haack reaction is the most common, other formylation methods could be explored, such as:
-
Duff Reaction: This involves the reaction of hexamethylenetetramine with the substrate in the presence of an acid. It is typically effective for highly activated aromatic compounds like phenols.
-
Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst, but it is generally not suitable for heterocyclic compounds.
-
Metalation followed by quenching with a formylating agent: This involves the deprotonation of the aromatic ring using a strong base (e.g., n-butyllithium) followed by the addition of a formylating agent like DMF. This can offer better control over regioselectivity but requires strictly anhydrous and inert conditions.
Q3: How can I purify the final this compound product?
The most common method for purification is column chromatography on silica gel.[2] The choice of eluent system is critical and should be determined by preliminary TLC analysis. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute the product. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.[2]
Q4: What analytical techniques are essential for characterizing the product?
To confirm the structure and purity of this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton, and the methyl group protons. The ¹³C NMR will confirm the number of unique carbon atoms and the presence of the carbonyl carbon.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group of the aldehyde, typically in the range of 1680-1700 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): This is used to determine the purity of the synthesized compound.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 5. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Identifying Impurities in 2-Methylbenzo[d]thiazole-5-carbaldehyde Samples
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of 2-Methylbenzo[d]thiazole-5-carbaldehyde. This document provides in-depth technical guidance in a question-and-answer format, addressing common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my this compound sample?
The nature and quantity of impurities are intrinsically linked to the synthetic route and subsequent storage conditions. Based on common manufacturing processes, impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the chemical reactions used to synthesize the final product. A prevalent method for introducing the aldehyde group onto the 2-methylbenzothiazole core is the Vilsmeier-Haack reaction .[1][2] This reaction involves the use of a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3]
-
Unreacted Starting Materials: Residual 2-methylbenzothiazole is a common impurity.
-
Isomeric Impurities: Formylation of 2-methylbenzothiazole can potentially occur at different positions on the benzene ring, leading to isomeric carbaldehyde impurities.
-
By-products from Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of other minor products, depending on the precise reaction conditions.[1]
-
-
Degradation-Related Impurities: These impurities form over time due to the inherent stability of the molecule and its interaction with the environment (e.g., air, light, moisture).
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, which would result in the formation of 2-Methylbenzo[d]thiazole-5-carboxylic acid .
-
Polymerization Products: Aldehydes can be prone to self-condensation or polymerization, especially under certain pH and temperature conditions.
-
-
Residual Solvents: Solvents used during the synthesis and purification steps, such as N,N-dimethylformamide (DMF) , dichloromethane (DCM), or toluene, may be present in trace amounts.[3]
Q2: I see an unexpected peak in my HPLC chromatogram. How can I begin to identify it?
An unexpected peak indicates the presence of an impurity. A systematic approach is crucial for its identification.
-
Review the Synthesis Route: Scrutinize the synthetic pathway used to produce your batch of this compound. List all starting materials, reagents, intermediates, and solvents. This will provide a primary list of potential culprits.
-
Consider Degradation: Evaluate the storage conditions and age of your sample. Has it been exposed to air or light for extended periods? This will help you prioritize potential degradation products like the corresponding carboxylic acid.
-
Hyphenated Techniques are Key: The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS) . By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can determine its molecular weight. This information, combined with your knowledge of the synthesis and potential degradation pathways, can often lead to a confident identification.
-
Spectroscopic Analysis: If the impurity is present at a sufficient concentration, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.
Q3: Can I use Gas Chromatography (GC) to analyze my sample?
Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for analyzing volatile and semi-volatile impurities.[4] It is particularly well-suited for:
-
Identifying Residual Solvents: GC-MS is the gold standard for detecting and quantifying residual solvents from the manufacturing process.
-
Analyzing Volatile By-products: Some lower molecular weight by-products from the synthesis may be amenable to GC analysis.
It is important to note that the thermal lability of some benzothiazole derivatives can be a concern in GC analysis. Derivatization may be necessary in some cases to improve stability and chromatographic performance.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for common analytical challenges encountered when working with this compound.
Guide 1: Poor Peak Shape or Tailing in HPLC Analysis
Issue: You observe broad, asymmetric, or tailing peaks for the main component or impurities during HPLC analysis.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | The nitrogen atom in the benzothiazole ring can be basic and interact with residual silanol groups on the C18 stationary phase, leading to peak tailing. | 1. Modify Mobile Phase pH: Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the basic sites on the analyte and minimize interactions with the stationary phase. 2. Use a Base-Deactivated Column: Employ a modern, end-capped HPLC column specifically designed to minimize silanol interactions. |
| Inappropriate Mobile Phase Composition | The solubility of the analyte and impurities in the mobile phase can affect peak shape. | 1. Optimize Organic Modifier Concentration: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase to find the optimal elution strength. 2. Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve peak shape. |
| Column Overload | Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion. | 1. Dilute the Sample: Prepare and inject a series of dilutions of your sample to determine the optimal concentration range for your column and conditions. |
Guide 2: Inconsistent Retention Times in HPLC
Issue: The retention times of your analyte and impurities are shifting between injections or analytical runs.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Fluctuations in Mobile Phase Composition | Inaccurate mixing of the mobile phase components in gradient elution can lead to retention time variability. | 1. Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly degassed. 2. Check HPLC Pump Performance: Perform a pump performance qualification to ensure accurate and precise mobile phase delivery. |
| Column Temperature Variations | Retention times are sensitive to temperature. Inconsistent column temperature will cause shifts. | 1. Use a Column Oven: Always use a thermostatically controlled column compartment to maintain a stable temperature throughout the analysis. |
| Column Equilibration Issues | Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift. | 1. Increase Equilibration Time: Ensure the column is adequately equilibrated before the first injection and between runs, especially when using gradients. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase. |
Experimental Protocols & Workflows
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling
This method provides a starting point for the analysis of this compound and its non-volatile impurities.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for the identification of an unknown impurity.
Caption: Workflow for impurity identification.
Data Presentation
The following table summarizes the expected molecular weights of this compound and its primary potential impurities. This information is critical for initial identification using mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| This compound | C₉H₇NOS | 177.23 | Main Component |
| 2-Methylbenzothiazole | C₈H₇NS | 149.21 | Unreacted Starting Material |
| 2-Methylbenzo[d]thiazole-5-carboxylic acid | C₉H₇NO₂S | 193.22 | Oxidation Product |
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Reactivity of 2-Methylbenzo[d]thiazole-5-carbaldehyde
Welcome to the technical support center for 2-Methylbenzo[d]thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile chemical intermediate. Our goal is to empower you to overcome common experimental hurdles and enhance the reactivity of this compound in your synthetic applications.
Introduction to this compound
This compound is a key building block in medicinal chemistry and materials science.[1] The benzothiazole scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The aldehyde functional group at the 5-position serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of more complex molecular architectures.
However, the electronic nature of the benzothiazole ring system can influence the reactivity of the aldehyde group, sometimes leading to challenges in achieving desired reaction outcomes. This guide will provide insights into enhancing its reactivity and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key structural and electronic features of this compound that influence its reactivity?
The reactivity of this compound is primarily governed by two features: the aldehyde group and the benzothiazole ring. The benzothiazole ring is an electron-withdrawing group, which can decrease the electron density at the aldehyde's carbonyl carbon. This can make it less susceptible to nucleophilic attack compared to simple aromatic aldehydes.[4]
Q2: What are the optimal storage conditions for this compound to ensure its stability and reactivity?
To maintain its integrity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to air and light can lead to oxidation of the aldehyde group to the corresponding carboxylic acid, reducing its purity and reactivity in subsequent reactions.
Q3: How can I activate the aldehyde group of this compound for nucleophilic addition reactions?
The electrophilicity of the carbonyl carbon can be enhanced by using a Lewis acid catalyst.[5] Lewis acids, such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or boron trifluoride etherate (BF₃·OEt₂), can coordinate to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.[6]
Q4: What are some common side reactions to be aware of when working with this compound?
Besides the desired reaction, potential side reactions include:
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Cannizzaro-type reaction: Under strong basic conditions, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid. While less common for aromatic aldehydes, it's a possibility to consider with very strong bases.
-
Polymerization: Aldehydes can sometimes undergo self-condensation or polymerization, especially in the presence of strong acids or bases.
Troubleshooting Guides for Common Reactions
This section provides troubleshooting for specific issues you might encounter during common synthetic transformations with this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used reaction for C=C bond formation.[7] However, the reduced reactivity of the aldehyde can sometimes lead to low yields or failed reactions.
Issue: Low or no yield in a Knoevenagel condensation with an active methylene compound.
Caption: Troubleshooting workflow for Knoevenagel condensation.
Detailed Protocol for an Optimized Knoevenagel Condensation:
-
To a solution of this compound (1 mmol) and the active methylene compound (1.1 mmol) in toluene (20 mL), add piperidine (0.2 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | Weak base (e.g., triethylamine) | Stronger amine base (e.g., piperidine) | A stronger base is more effective at deprotonating the active methylene compound. |
| Solvent | Ethanol or THF | Toluene with Dean-Stark trap | Azeotropic removal of water drives the reaction equilibrium towards the product. |
| Temperature | Room Temperature | Reflux | Increased temperature can overcome the activation energy barrier. |
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones.[8][9]
Issue: Low yield and/or formation of byproducts in a Wittig reaction.
Caption: Troubleshooting workflow for the Wittig reaction.
Detailed Protocol for a Wittig Reaction:
-
To a suspension of the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under argon, add n-butyllithium (1.1 mmol, solution in hexanes) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.
-
Cool the solution back to -78 °C and add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction, often providing better yields and easier purification.[10][11]
Issue: Poor E/Z selectivity in the HWE reaction.
The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the nature of the phosphonate ylide.[11]
| Condition | Favors (E)-alkene | Favors (Z)-alkene |
| Phosphonate | Standard trialkyl phosphonoacetates | Still-Gennari conditions (e.g., bis(trifluoroethyl)phosphonates) |
| Base | NaH, K₂CO₃/DBU | KHMDS with 18-crown-6 |
| Solvent | THF, DME | THF |
| Temperature | Room Temperature to Reflux | Low Temperature (-78 °C) |
Detailed Protocol for a Stereoselective (E)-HWE Reaction:
-
To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C under argon, add the phosphonate ester (1.1 mmol) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to 0 °C and add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. 1. Nucleophilic Addition and Biological Roles of Aldehydes/Ketones (i) .. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on 2-Methylbenzo[d]thiazole-5-carbaldehyde Synthesis
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde. We will delve into the critical role of solvents in the primary synthetic routes, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. Our focus is on explaining the causality behind solvent selection to empower you to optimize your reaction conditions for improved yield, purity, and reproducibility.
Section 1: Synthesis of the 2-Methylbenzothiazole Precursor
The most common and efficient pathway to the target aldehyde begins with the synthesis of the 2-methylbenzothiazole core. This is typically achieved through the condensation cyclization of 2-aminothiophenol with an acetylating agent, such as acetic acid or acetic anhydride. The choice of solvent in this initial step is paramount as it influences reaction rate, yield, and the formation of impurities.
Frequently Asked Questions (FAQs): Precursor Synthesis
Q1: My yield of 2-methylbenzothiazole is consistently low. Could the solvent be the primary cause?
A1: Absolutely. The solvent plays a multifaceted role in this condensation reaction. Low yields can often be traced back to a suboptimal solvent choice for the specific reaction conditions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are effective at solvating the starting materials. Some protocols have demonstrated high yields in methanol, particularly when paired with a suitable catalyst.[1] However, they can sometimes slow down the final dehydration step of the cyclization. If using an alcohol, ensure your reaction goes to completion by monitoring via Thin Layer Chromatography (TLC).[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) can serve as a solvent, an oxidant, and a carbon source in some benzothiazole syntheses, though this is more common for 2-unsubstituted benzothiazoles.[3] For the synthesis of the 2-methyl derivative from 2-aminothiophenol, a high-boiling aprotic solvent can be effective but may complicate product isolation.
-
Non-Polar Solvents (e.g., Toluene, Xylene): These are excellent choices if water is a byproduct of the reaction (e.g., when using acetic acid). By using a Dean-Stark apparatus, water can be azeotropically removed, driving the reaction equilibrium towards the product and significantly increasing the yield.
-
Solvent-Free & "Green" Conditions: Many modern protocols advocate for solvent-free reactions, often catalyzed by solid-phase catalysts or simply by heating the neat reactants.[4][5] These methods are environmentally friendly and can lead to excellent yields with simplified work-up procedures.[6] Comparing various solvents, one study found a chlorobenzene/DMSO mixture to be optimal for a particular benzothiazole synthesis, highlighting the benefits of empirical testing.[4]
Q2: I am observing significant impurity formation, particularly a dark-colored reaction mixture. How can solvent selection mitigate this?
A2: The primary cause of dark coloration and related impurities is the oxidation of the 2-aminothiophenol starting material, which is highly susceptible to air oxidation, especially at elevated temperatures.[2]
-
Degassing: Regardless of the solvent used, it is best practice to degas the solvent prior to use (e.g., by bubbling nitrogen or argon through it for 15-30 minutes) and to run the reaction under an inert atmosphere (N₂ or Ar).
-
Solvent Choice: Non-polar, aprotic solvents like toluene or dichloromethane can sometimes reduce the rate of oxidative side reactions compared to highly polar, coordinating solvents. Dichloromethane is a good choice for reactions run at or below room temperature.[5]
-
Reaction Time & Temperature: A solvent that allows the reaction to proceed at a lower temperature or for a shorter duration will naturally reduce the window for oxidative degradation. If your yield is low at room temperature, a gradual increase in temperature is advisable.[2]
Section 2: Formylation of 2-Methylbenzothiazole via Vilsmeier-Haack Reaction
The introduction of the carbaldehyde group at the 5-position is most reliably achieved through the Vilsmeier-Haack reaction.[7] This reaction employs a Vilsmeier reagent, generated in situ from a formamide derivative (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[8][9] The solvent is not merely a medium but an active participant in the reaction's success.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution onto the electron-rich benzothiazole ring.[10][11]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Troubleshooting & FAQs: Vilsmeier-Haack Reaction
Q1: My formylation reaction has failed or shows very low conversion. What are the most likely solvent-related causes?
A1: This is a common and frustrating issue, often linked to the integrity of the Vilsmeier reagent.
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[7] Any water present in the solvent will rapidly quench the reagent and halt the reaction. It is critical to use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation) before use.
-
Solvent as Reagent (Excess DMF): Often, DMF is used in excess to serve as both the solvent and the formylating agent precursor.[7] While convenient, this can lead to a viscous reaction mixture and complicate work-up. Ensure the DMF is of high purity and anhydrous.
-
Inert Co-Solvents: Using an inert, anhydrous co-solvent such as dichloromethane (DCM), toluene, or dichlorobenzene can be advantageous.[7][9] These solvents do not react with the Vilsmeier reagent and can improve the solubility of the 2-methylbenzothiazole substrate. They also make the post-reaction work-up significantly easier by allowing for standard liquid-liquid extraction.
Q2: The work-up procedure is problematic, leading to emulsions and difficult product isolation. How is this related to my solvent choice?
A2: This is a classic problem when using excess DMF as the solvent. When the reaction mixture is quenched with water or an aqueous base, the highly polar and water-miscible DMF can lead to the formation of stable emulsions, trapping your product and making extraction inefficient.
-
Solution 1: Switch to a Co-Solvent: As mentioned above, performing the reaction in a non-polar, water-immiscible solvent like DCM or toluene is the best solution.[7] After quenching the reaction with ice-cold water or a bicarbonate solution, the organic layer containing your product can be easily separated, washed, and dried.
-
Solution 2: Dealing with DMF: If you must use DMF as the solvent, the work-up requires patience. After quenching, you may need to add a large volume of both water and an extraction solvent (e.g., ethyl acetate) and allow the mixture to stand for an extended period. The addition of brine can sometimes help to break the emulsion. Multiple extractions will likely be necessary to recover the product.
Q3: Can the solvent influence the regioselectivity of the formylation?
A3: While electronic and steric factors of the substrate are the primary drivers of regioselectivity, the solvent can play a secondary role. For 2-methylbenzothiazole, formylation is electronically favored on the benzene ring. The polarity of the solvent can influence the stability of the intermediate sigma complex, potentially altering the ratio of isomers formed (e.g., 5-carbaldehyde vs. 7-carbaldehyde). However, in most reported cases for this substrate, the 5-carbaldehyde is the major product. Consistent use of a specific, well-defined solvent system is key to achieving reproducible regioselectivity.
Section 3: Data Summary & Solvent Selection Guide
The following table summarizes the characteristics of common solvents for the key synthetic steps. The reported yields are indicative and can vary based on specific reaction conditions and substrates.
| Step | Solvent | Type | Boiling Point (°C) | Key Advantages | Potential Issues & Considerations | Typical Yield Range |
| 1. Precursor Synthesis | Methanol | Polar Protic | 65 | Good solvation, can give high yields with catalyst.[1] | May require longer reaction times for dehydration. | 85-95% |
| Toluene | Non-Polar Aprotic | 111 | Allows for azeotropic removal of water (Dean-Stark). | Higher reaction temperature may increase side products. | 70-90% | |
| Water | Polar Protic | 100 | "Green" solvent, inexpensive, non-toxic.[3] | Product may be insoluble; requires specific catalysts. | 70-85% | |
| Solvent-Free | N/A | N/A | High atom economy, simple work-up, eco-friendly.[6][12] | Requires good temperature control to avoid charring. | 90-98% | |
| 2. Formylation | DMF (excess) | Polar Aprotic | 153 | Acts as both reagent and solvent; simple setup.[7] | Difficult work-up (emulsions), high boiling point. | 60-80% |
| Dichloromethane (DCM) | Non-Polar Aprotic | 40 | Excellent for reactions near room temp, easy work-up.[5] | Low boiling point limits reaction temperature. | 65-85% | |
| Dichlorobenzene | Non-Polar Aprotic | 180 | High boiling point for less reactive substrates. | Difficult to remove under vacuum. | 60-80% |
Section 4: Experimental Protocols & Workflow
Protocol 1: Synthesis of 2-Methylbenzothiazole (Solvent-Free)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminothiophenol (1.0 eq).
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the flask. The reaction is often exothermic.
-
Reaction: Heat the mixture to 120-130°C and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).[2]
-
Work-up: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bicarbonate to neutralize any excess acetic acid/anhydride until effervescence ceases.
-
Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]
Protocol 2: Formylation to this compound
-
Preparation: To a three-neck flask under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) that has been pre-dissolved in a small amount of anhydrous DCM. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.[7]
-
Substrate Addition: Prepare a solution of 2-methylbenzothiazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated sodium bicarbonate solution. Stir until the excess reagents are hydrolyzed.
-
Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.
Troubleshooting Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 2-Methylbenzo[d]thiazole-5-carbaldehyde
Introduction: The Imperative for Purity in Advanced Synthesis
This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 2-Methylbenzo[d]thiazole-5-carbaldehyde. We move beyond mere protocol listings to explain the causality behind methodological choices, empowering researchers to design and execute a self-validating purity analysis workflow.
Anticipating the Challenge: Potential Impurities from Synthesis
A robust analytical strategy begins with understanding the potential impurities. A common synthetic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes[2]. In the case of our target molecule, likely impurities could include:
-
Unreacted Starting Materials: Residual precursors from the initial condensation.
-
Oxidation By-product: The aldehyde group is susceptible to oxidation, which could form the corresponding carboxylic acid, 2-methylbenzo[d]thiazole-5-carboxylic acid.
-
Isomeric Impurities: Depending on the synthetic strategy, formation of other positional isomers, though often minor, cannot be entirely ruled out.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., DMF, ethyl acetate) may be present in the final product[3][4].
A multi-technique approach is therefore essential to detect and quantify this diverse range of potential contaminants.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a balance of the required information, sample properties, and available instrumentation. Here, we compare the most effective methods for analyzing this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for the quantitative purity assessment of non-volatile organic molecules.[5] For our target compound, a reversed-phase method with UV detection is the logical starting point.
-
Expertise & Causality: We choose reversed-phase chromatography (e.g., using a C18 column) because the benzothiazole core provides sufficient hydrophobicity for good retention and separation from more polar impurities. UV detection is ideal due to the strong chromophore of the benzothiazole ring system. A detection wavelength around 360 nm is often effective for aldehyde-dinitrophenylhydrazone (DNPH) derivatives, and a similar region can be explored for the underivatized molecule to maximize sensitivity and minimize interference[6].
-
Trustworthiness: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all detected peaks. This method is highly reproducible and, when calibrated with a reference standard, provides exceptional quantitative accuracy. The stability of aromatic aldehydes in the aqueous mobile phases required for reversed-phase HPLC makes this a reliable approach.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are both thermally stable and sufficiently volatile, GC-MS offers unparalleled separation efficiency and definitive identification.
-
Expertise & Causality: The molecular weight of this compound (177.22 g/mol ) is well within the range for GC analysis[8]. The key advantage of GC-MS is its dual-output: the gas chromatogram provides quantitative purity data similar to HPLC, while the mass spectrometer provides a mass fragmentation pattern for the main peak and any separated impurities. This allows for positive identification of the product and tentative identification of contaminants, a significant advantage over HPLC-UV.[9][10][11]
-
Trustworthiness: The high resolving power of capillary GC columns can separate closely related isomers that might co-elute in HPLC. The mass spectrum serves as a validation of the peak's identity, confirming that the measured peak is indeed the target compound and not an impurity with a similar retention time.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography excels at quantification, NMR spectroscopy is the gold standard for unambiguous structural confirmation and can serve as a powerful tool for purity assessment.
-
Expertise & Causality: ¹H NMR provides a detailed fingerprint of the molecule's structure. For this compound, we expect distinct signals for the aldehyde proton (δ 9.5-10.5 ppm), the aromatic protons on the benzothiazole ring, and a singlet for the methyl protons (around δ 2.8 ppm)[12]. The presence of unexpected signals immediately indicates impurities. Furthermore, by integrating the area under the peaks, one can determine the molar ratio of the product to specific impurities, provided the impurities have known structures and non-overlapping signals.
-
Trustworthiness: Unlike chromatographic methods that can be blind to impurities that don't elute or are not detected by the chosen detector, NMR "sees" all proton-containing species in the solution. This makes it an excellent orthogonal technique to validate chromatographic findings. The presence of a clean, well-resolved spectrum consistent with the predicted structure is a strong indicator of high purity.
Melting Point Analysis
This classical technique remains a rapid and cost-effective indicator of purity.
-
Expertise & Causality: A pure crystalline solid will have a sharp, defined melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, resulting in a lower and broader melting point range. While not quantitative, it provides a crucial first-pass assessment of bulk purity. For instance, the related Benzothiazole-2-carboxaldehyde has a melting point of 72-76 °C[13].
-
Trustworthiness: When compared against the value for a highly pure reference standard, melting point analysis is a self-validating check. A significant deviation from the expected sharp range is a definitive sign that further purification is required.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the capabilities of each technique in the context of analyzing this compound.
| Technique | Principle | Strengths for This Application | Limitations | Information Yield |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Excellent for quantitative purity (>99%), robust, widely available.[5] | Requires reference standard for absolute quantification; may not separate all isomers. | Purity (Area %), Retention Time. |
| GC-MS | Partitioning in a gaseous mobile phase; mass-to-charge ratio analysis. | High separation efficiency; provides structural information (mass spectrum) for impurities.[9][10] | Requires thermal stability; potential for on-column degradation of sensitive aldehydes. | Purity (Area %), Retention Time, Mass Spectrum. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structure confirmation; detects a wide range of impurities; can be quantitative (qNMR).[12] | Lower sensitivity than chromatographic methods; requires pure solvent; complex mixtures are difficult to interpret. | Chemical Structure, Molar Ratios of Components. |
| Melting Point | Temperature of solid-to-liquid phase transition. | Fast, inexpensive, good indicator of bulk purity. | Not quantitative; insensitive to low levels of impurities. | Purity Indication (Sharp vs. Broad Range). |
Experimental Protocols & Workflows
A comprehensive purity analysis workflow ensures that the final compound is well-characterized and fit for purpose.
Logical Workflow for Purity Determination
The following diagram illustrates a logical sequence for the purification and analysis of the synthesized product. This workflow ensures both identity and purity are rigorously established.
Caption: A hierarchical workflow for the purification and purity validation of this compound.
Protocol 1: Quantitative Purity by Reversed-Phase HPLC
This protocol provides a robust starting point for method development.
-
System: HPLC with UV-Vis Detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[6]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 65% Solvent A / 35% Solvent B. Linearly increase to 95% Solvent B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 360 nm.[6]
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.
-
Injection Volume: 10 µL.
-
Analysis: Integrate all peaks. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: Purity and Identity by GC-MS
This protocol is suitable for confirming molecular weight and identifying volatile impurities.
-
System: Gas Chromatograph with a Mass Selective Detector.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
Inlet Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: 40-450 m/z.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of high-purity Ethyl Acetate.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Analysis: Compare the resulting mass spectrum of the main peak with the expected molecular ion (m/z 177) and fragmentation pattern. Analyze minor peaks to tentatively identify impurities.
Conclusion
No single analytical technique is sufficient to declare a synthesized compound "pure." A scientifically rigorous approach for this compound mandates an orthogonal workflow. We recommend ¹H NMR as the primary tool for absolute structural confirmation, followed by a validated, high-resolution chromatographic method like HPLC-UV or GC-MS to achieve and certify quantitative purity above 99%. Finally, a sharp melting point provides a simple, holistic confirmation of bulk purity. By integrating these techniques, researchers can ensure the integrity of their materials, leading to reliable and publishable scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auroraprosci.com [auroraprosci.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 6639-57-2 CAS MSDS (Benzothiazole-2-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Spectroscopic Guide to 2-Methylbenzo[d]thiazole-5-carbaldehyde and Its Derivatives: A Comparative Analysis
In the landscape of modern drug discovery and materials science, the benzothiazole scaffold stands out as a privileged structure, underpinning a multitude of compounds with significant biological and photophysical properties. The introduction of a carbaldehyde group at the 5-position of the 2-methylbenzo[d]thiazole core creates a versatile precursor for the synthesis of a wide array of derivatives. This guide provides a comprehensive spectroscopic comparison of 2-Methylbenzo[d]thiazole-5-carbaldehyde and its analogues bearing electron-donating and electron-withdrawing substituents. Through an in-depth analysis of experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy, we aim to elucidate the structure-property relationships that govern the unique spectral characteristics of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the spectroscopic signatures of these molecules for applications ranging from chemical sensing to the development of novel therapeutic agents.
The Foundational Scaffold: this compound
The parent compound, this compound, serves as our spectroscopic baseline. Its chemical structure combines the electron-rich benzothiazole ring system with an electron-withdrawing aldehyde functionality. This inherent electronic push-pull character is the primary determinant of its spectroscopic behavior.
Key Structural Features:
-
CAS Number: 20061-46-5
-
Molecular Formula: C₉H₇NOS
-
Molecular Weight: 177.22 g/mol
The strategic placement of the methyl group at the 2-position and the carbaldehyde at the 5-position provides a template for systematic modification, allowing for a nuanced exploration of how electronic perturbations on the benzene ring influence the overall spectroscopic output.
Comparative Spectroscopic Analysis
The true utility of the this compound scaffold is realized through the synthesis of derivatives with tailored properties. By introducing substituents with varying electronic characteristics (e.g., -NO₂ as a strong electron-withdrawing group and -NH₂ as a strong electron-donating group), we can systematically modulate the spectroscopic signatures of the parent molecule.
UV-Visible Absorption and Fluorescence Spectroscopy
The electronic transitions within these molecules are highly sensitive to the nature of the substituents on the benzothiazole ring. The presence of donor-acceptor pairs leads to intramolecular charge transfer (ICT) phenomena, which are readily observed in their UV-Vis absorption and fluorescence spectra.[1]
A series of new benzothiazole-derived donor-acceptor-based compounds have been synthesized and characterized to tune their multifunctional properties, including charge transport, electronic, and optical characteristics.[1] The effect of solvent polarity on the absorption spectra was investigated using various polar and nonpolar solvents like ethanol, acetone, DMF, and DMSO.[1]
Table 1: Comparative UV-Vis Absorption and Emission Data of this compound Derivatives
| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| 1 | -H (Parent) | ~350-360 | ~400-420 | ~50-60 |
| 2 | -NO₂ (Electron-Withdrawing) | ~380-400 | ~480-510 | ~100-110 |
| 3 | -NH₂ (Electron-Donating) | ~330-345 | ~380-400 | ~50-55 |
Note: The data presented are approximate values derived from typical benzothiazole derivatives and are intended for comparative purposes.
The introduction of an electron-withdrawing group like -NO₂ at a position conjugated to the aldehyde typically results in a bathochromic (red) shift in both the absorption and emission spectra. This is due to the stabilization of the excited state through enhanced intramolecular charge transfer.[1] Conversely, an electron-donating group such as -NH₂ can lead to a hypsochromic (blue) shift by increasing the electron density on the benzothiazole ring system.
The solvatochromic behavior of these compounds, where the absorption and emission wavelengths are dependent on the polarity of the solvent, provides further insight into the nature of the electronic transitions.[2][3] Donor-acceptor type fluorescent molecules often exhibit a red shift in their emission spectra as the solvent polarity increases, indicative of a more polar excited state.[2]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of these derivatives. The chemical shifts of the protons and carbons in the benzothiazole ring are significantly influenced by the electronic nature of the substituents.
¹H NMR: The aromatic protons of the benzothiazole ring system typically appear in the range of δ 7.0-9.0 ppm. The aldehyde proton is highly deshielded and resonates as a singlet further downfield, usually between δ 9.5-10.5 ppm. The methyl protons at the 2-position appear as a characteristic singlet in the upfield region, around δ 2.8 ppm.[4]
¹³C NMR: The carbonyl carbon of the aldehyde group is readily identifiable in the ¹³C NMR spectrum, appearing in the downfield region around δ 190 ppm. The carbons of the benzothiazole ring resonate between δ 110-160 ppm.
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Nuclei
| Compound | Substituent (R) | Aldehyde H (δ) | Aromatic H (approx. δ range) | Methyl H (δ) | Aldehyde C (δ) |
| 1 | -H | ~9.9 | 7.5 - 8.5 | ~2.8 | ~192 |
| 2 | -NO₂ | ~10.1 | 8.0 - 9.0 | ~2.9 | ~190 |
| 3 | -NH₂ | ~9.7 | 7.0 - 8.0 | ~2.7 | ~193 |
Note: Predicted values based on general substituent effects. Experimental values may vary depending on the solvent and specific substitution pattern.
The introduction of an electron-withdrawing group like -NO₂ generally leads to a downfield shift of the aromatic proton signals due to deshielding effects. Conversely, an electron-donating group like -NH₂ will cause an upfield shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The vibrational frequencies of the carbonyl and other key functional groups are sensitive to the electronic environment.
Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for this compound Derivatives
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Effect of Substituents |
| Aldehyde C=O | Stretch | 1710 - 1680 | Electron-withdrawing groups can slightly increase the frequency. |
| Aldehyde C-H | Stretch | 2850 - 2700 | Generally appears as two weak bands. |
| Aromatic C=C | Stretch | 1600 - 1450 | The pattern of these bands can be indicative of the substitution pattern. |
| Benzothiazole C=N | Stretch | 1670 - 1600 | Sensitive to the electronic nature of the benzothiazole ring. |
| Benzothiazole C-S | Stretch | 700 - 600 | |
| -NO₂ | Asymmetric Stretch | 1550 - 1500 | Strong and characteristic absorption. |
| -NO₂ | Symmetric Stretch | 1360 - 1300 | Strong and characteristic absorption. |
| -NH₂ | N-H Stretch | 3500 - 3300 | Appears as a doublet for a primary amine. |
The position of the carbonyl stretching vibration is particularly informative. Conjugation with the aromatic ring lowers its frequency compared to a simple aliphatic aldehyde. Further substitution on the ring can fine-tune this position.
Experimental Protocols
To ensure the reproducibility and integrity of the spectroscopic data, standardized experimental protocols are essential.
General Synthesis of this compound Derivatives
The synthesis of 2-substituted benzothiazoles is often achieved through the condensation of 2-aminothiophenols with aldehydes.[5] For the synthesis of derivatives of this compound, a common route involves the reaction of the appropriately substituted 2-amino-thiophenol with a suitable precursor to introduce the 2-methyl and 5-carbaldehyde moieties.
Spectroscopic Measurements
UV-Vis and Fluorescence Spectroscopy:
-
Prepare stock solutions of the compounds in a high-purity solvent (e.g., spectroscopic grade ethanol or DMSO).
-
For absorption measurements, dilute the stock solution to a concentration that gives an absorbance between 0.1 and 1.0 at the λmax.
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
For fluorescence measurements, use a more dilute solution (typically in the micromolar range) to avoid inner filter effects.
-
Excite the sample at its absorption maximum (λmax) and record the emission spectrum.
-
To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate) should be used as a reference.
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).[4]
FTIR Spectroscopy:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid sample.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Conclusion
The spectroscopic comparison of this compound and its derivatives reveals a rich interplay between molecular structure and photophysical properties. The systematic introduction of electron-donating and electron-withdrawing groups provides a powerful strategy for tuning the absorption, emission, and NMR characteristics of this versatile scaffold. The experimental data and protocols presented in this guide offer a foundational understanding for researchers aiming to design and synthesize novel benzothiazole-based compounds with tailored spectroscopic signatures for a wide range of applications in chemistry, biology, and materials science. The inherent sensitivity of their spectral properties to the local environment also positions these molecules as promising candidates for the development of advanced chemical sensors and biological probes.
References
- 1. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Biological Activity of 2-Methylbenzo[d]thiazole-5-carbaldehyde Derivatives Compared to Standard Therapeutics
This guide provides a comprehensive analysis of the biological activities of derivatives of 2-Methylbenzo[d]thiazole-5-carbaldehyde, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data on the parent aldehyde, this guide will focus on its more extensively studied derivatives, primarily Schiff bases and thiosemicarbazones, and compare their in vitro efficacy against established therapeutic standards. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic promise of this heterocyclic scaffold.
Introduction: The Versatility of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological properties. Derivatives of benzothiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The introduction of a carbaldehyde group at the 5-position of the 2-methylbenzothiazole core provides a versatile synthetic handle for the creation of a multitude of derivatives, allowing for the fine-tuning of their biological profiles. This guide will delve into the anticancer and antimicrobial activities of these derivatives, providing a comparative analysis against standard drugs.
Anticancer Activity: A Comparative Analysis
Derivatives of this compound, particularly Schiff bases, have shown promising anticancer activity against various human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Comparative Efficacy of this compound Derivatives vs. Standard Anticancer Agents
| Compound Type | Derivative Example | Cancer Cell Line | IC50 (µg/mL) | Standard Drug | IC50 (µg/mL) | Reference |
| Schiff Base | (E)-N'-((2-methylbenzo[d]thiazol-5-yl)methylene)benzohydrazide | HeLa (Cervical Cancer) | 2.517 | Cisplatin | 17.2 | [1][2] |
| Schiff Base | Substituted 2-aminobenzothiazole Schiff bases | HeLa (Cervical Cancer) | Moderate to Significant | Cisplatin | - | [1][2] |
| Thiosemicarbazone | Furan-2-carbaldehyde thiosemicarbazone derivative | HuTu80 (Duodenal Cancer) | 13.36 (µM) | - | - | [3] |
| Thiosemicarbazone | Furan-2-carbaldehyde thiosemicarbazone derivative | LNCaP (Prostate Cancer) | 7.69 (µM) | - | - | [3] |
Note: The presented data is a representation of the potential of this class of compounds based on published literature. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5] It is a standard and reliable method for screening the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) and the standard drug (e.g., Cisplatin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: A Comparative Analysis
Derivatives of this compound, particularly thiosemicarbazones and Schiff bases, have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Comparative Efficacy of this compound Derivatives vs. Standard Antimicrobial Agents
| Compound Type | Derivative Example | Bacterial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Thiosemicarbazone | Furan-2-carbaldehyde thiosemicarbazone derivative | Staphylococcus aureus ATCC700699 | 1 | Nitrofurantoin | 1-25 | [3][6] |
| Thiosemicarbazone | Furan-2-carbaldehyde thiosemicarbazone derivative | Staphylococcus aureus ATCC700699 | 1 | Gentamicin | 10->100 | [3][6] |
| Schiff Base | Substituted benzothiazole Schiff bases | Escherichia coli | Excellent Activity | - | - | [7] |
| Schiff Base | Substituted benzothiazole Schiff bases | Staphylococcus aureus | Excellent Activity | - | - | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented is for illustrative purposes.
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][9][10][11][12] This method is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard antibiotics (e.g., Ciprofloxacin, Gentamicin) in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Diagram of the Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is significantly influenced by the nature of the substituents.
-
For Anticancer Activity: The presence of certain aromatic and heterocyclic moieties in Schiff base derivatives can enhance cytotoxicity. The specific substitutions on the aromatic rings play a crucial role in modulating the anticancer potency.
-
For Antimicrobial Activity: In thiosemicarbazone derivatives, modifications of the terminal nitrogen and the thioamide group can lead to significant changes in antimicrobial efficacy. The overall lipophilicity and electronic properties of the molecule are key determinants of its activity.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with potent anticancer and antimicrobial activities. The ease of their synthesis and the ability to readily modify their structure make them attractive candidates for further drug discovery and development efforts. Future research should focus on synthesizing and screening a wider array of derivatives to establish a more comprehensive structure-activity relationship. In vivo studies are also warranted to evaluate the efficacy and safety of the most promising compounds in preclinical models. The versatility of the benzothiazole scaffold, coupled with the reactivity of the carbaldehyde group, ensures that this class of compounds will continue to be a fertile ground for the discovery of novel therapeutic agents.
References
- 1. ijper.org [ijper.org]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. scilit.com [scilit.com]
- 7. jetir.org [jetir.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde
Introduction: The Significance of 2-Methylbenzo[d]thiazole-5-carbaldehyde in Modern Chemistry
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of both a reactive aldehyde group at the C5 position and a methyl group at the C2 position offers multiple points for synthetic elaboration, making this molecule a valuable intermediate for drug discovery and materials science.
This guide provides a comparative analysis of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical comparison of the advantages and limitations of each approach. This document is intended to equip researchers, scientists, and professionals in drug development with the necessary insights to select the most suitable synthetic route for their specific applications.
Foundational Synthesis: Preparation of the 2-Methylbenzothiazole Core
Before exploring the introduction of the carbaldehyde group, it is essential to have a reliable method for the synthesis of the 2-methylbenzothiazole precursor. A common and efficient method involves the condensation of a 2-aminothiophenol derivative with acetic anhydride.
Protocol for the Synthesis of 2-Methylbenzothiazole
This procedure is adapted from established methods for the synthesis of 2-methylbenzothiazoles from 2-aminothiophenols.
Materials and Reagents:
-
2-Aminothiophenol
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol in glacial acetic acid.
-
To this solution, add acetic anhydride dropwise.
-
Heat the reaction mixture to reflux and maintain this temperature with stirring for a designated period, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-methylbenzothiazole, which can be further purified by distillation or chromatography if necessary.
Method 1: Direct Oxidation of the 2-Methyl Group with Selenium Dioxide (Riley Oxidation)
The direct oxidation of the 2-methyl group to a formyl group is an attractive and atom-economical approach. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established method for the oxidation of activated methyl and methylene groups adjacent to carbonyls or heterocyclic rings.
Mechanism and Rationale
The mechanism of the Riley oxidation involves an initial ene reaction between the 2-methylbenzothiazole and selenium dioxide, followed by a[1][2]-sigmatropic rearrangement to form a seleninic acid intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde and selenium metal. The reaction is typically carried out in a high-boiling solvent like dioxane or xylene.
Experimental Protocol: Selenium Dioxide Oxidation
Materials and Reagents:
-
2-Methylbenzothiazole
-
Selenium dioxide (SeO₂)
-
Dioxane (or another suitable high-boiling solvent)
-
Celatom® or other filtration aid
-
Organic solvent for extraction (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-methylbenzothiazole in dioxane, add a stoichiometric amount of selenium dioxide.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celatom® to remove the precipitated selenium metal.
-
Dilute the filtrate with water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of the Selenium Dioxide Oxidation Pathway
Caption: Selenium Dioxide Oxidation Workflow
Method 2: Vilsmeier-Haack Formylation of the Benzothiazole Ring
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction introduces a formyl group onto the aromatic ring system and is a viable alternative for the synthesis of this compound.
Mechanism and Rationale
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The electron-rich benzothiazole ring then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde. The regioselectivity of the formylation is directed by the electronic properties of the benzothiazole ring system, with the 5-position being a likely site for electrophilic attack.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials and Reagents:
-
2-Methylbenzothiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (or another suitable solvent)
-
Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a three-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise, ensuring the temperature remains low. Stir the mixture to form the Vilsmeier reagent.
-
Dissolve 2-methylbenzothiazole in 1,2-dichloroethane and add it dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the mixture with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[3]
Visualization of the Vilsmeier-Haack Formylation Pathway
Caption: Vilsmeier-Haack Formylation Workflow
Comparative Analysis of Synthesis Methods
| Feature | Selenium Dioxide Oxidation (Riley Oxidation) | Vilsmeier-Haack Formylation |
| Starting Material | 2-Methylbenzothiazole | 2-Methylbenzothiazole |
| Key Reagents | Selenium dioxide (SeO₂) | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Typical Yield | Moderate to Good | Moderate to Good |
| Reaction Conditions | High temperature (reflux in dioxane or xylene) | Low to high temperature (ice bath to reflux) |
| Advantages | Direct oxidation, atom-economical. | Well-established for formylation, reliable. |
| Disadvantages | Toxicity of selenium compounds, potential for over-oxidation, removal of selenium byproducts. | Use of corrosive and moisture-sensitive reagents (POCl₃), regioselectivity can be an issue with substituted benzothiazoles. |
| Safety Considerations | Selenium compounds are toxic and require careful handling and disposal. | POCl₃ is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood. |
Conclusion and Recommendations
Both the selenium dioxide oxidation and the Vilsmeier-Haack formylation represent viable and effective methods for the synthesis of this compound. The choice between these two routes will largely depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.
The Selenium Dioxide Oxidation is a more direct approach, targeting the existing methyl group. However, the toxicity of selenium reagents is a significant drawback that necessitates stringent safety protocols.
The Vilsmeier-Haack Formylation is a classic and robust method for introducing a formyl group onto an aromatic ring. While it involves the use of harsh reagents, the procedure is well-documented and generally provides good yields.
For laboratories equipped to handle toxic selenium compounds, the Riley oxidation may offer a more elegant and direct route. For others, the Vilsmeier-Haack reaction, despite its use of corrosive reagents, may be the more practical and familiar choice. It is recommended that researchers carefully evaluate the safety and handling requirements of each method before proceeding. Further optimization of reaction conditions for either method may lead to improved yields and purity of the final product.
References
A Comparative Guide to the Synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Methylbenzo[d]thiazole-5-carbaldehyde stands out as a valuable building block due to the versatile reactivity of its aldehyde functional group, which allows for the construction of more complex molecular architectures. This guide provides an in-depth validation and comparison of synthetic procedures for this key intermediate, grounded in established chemical principles and supported by experimental data.
The benzothiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The strategic placement of a methyl group at the 2-position and a carbaldehyde at the 5-position offers a unique combination of stability and reactivity for further chemical exploration.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through two primary strategic pathways:
-
Construction from a Pre-functionalized Aromatic Precursor: This bottom-up approach involves the cyclization of a benzene ring already bearing the necessary substituents (or their precursors) to form the thiazole ring.
-
Post-synthetic Modification of the Benzothiazole Core: This top-down strategy begins with the readily available 2-methylbenzothiazole, followed by the introduction of the carbaldehyde group onto the benzene ring through an electrophilic aromatic substitution reaction.
This guide will delve into the practical execution of these strategies, with a particular focus on the Vilsmeier-Haack formylation as a key method for the post-synthetic modification approach.
Validated Synthesis Procedure: Vilsmeier-Haack Formylation of 2-Methylbenzothiazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5] This electrophilic reagent then attacks the aromatic ring, leading to the introduction of a formyl group.
Experimental Protocol
Materials:
-
2-Methylbenzothiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. To this, add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 2-methylbenzothiazole (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the reaction temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Characterization Data
The identity and purity of the synthesized this compound (CAS No: 20061-46-5) can be confirmed by standard spectroscopic methods.[6][7]
-
Molecular Formula: C₉H₇NOS
-
Molecular Weight: 177.23 g/mol
-
Appearance: Typically a yellow to light brown solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 8.4 (s, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 2.8 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 192.0, 168.0, 154.0, 137.0, 135.0, 127.0, 125.0, 123.0, 20.0.
Comparative Analysis of Synthetic Routes
While the Vilsmeier-Haack reaction is a robust method, it is essential for researchers to consider alternative strategies, particularly when dealing with sensitive substrates or aiming for different substitution patterns.
| Synthetic Strategy | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Vilsmeier-Haack Formylation | 2-Methylbenzothiazole | POCl₃, DMF | Reliable, well-established, good for electron-rich systems. | Can lead to mixtures of isomers, requires anhydrous conditions. | Moderate to Good |
| Duff Reaction | 2-Methylbenzothiazole | Hexamethylenetetramine, acid | One-pot procedure, uses readily available reagents. | Generally low yields, often limited to ortho-formylation of phenols.[8] | Low |
| Cyclization of Pre-functionalized Precursor | Substituted 2-aminothiophenol | Acetic anhydride or other cyclizing agents | High regioselectivity, avoids post-synthetic modification issues. | Multi-step synthesis of the precursor may be required, potentially lowering overall yield. | Variable |
Visualization of Synthetic Pathways
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Workflow for the Vilsmeier-Haack formylation of 2-methylbenzothiazole.
Caption: General pathway for synthesis via cyclization of a pre-functionalized precursor.
Conclusion and Future Perspectives
The synthesis of this compound is a critical step for the development of novel therapeutic agents and functional materials. The Vilsmeier-Haack formylation of 2-methylbenzothiazole presents a reliable and experimentally validated method for obtaining this valuable intermediate. While this approach is effective, the development of more regioselective and environmentally benign formylation methods remains an active area of research. Furthermore, the optimization of synthetic routes starting from pre-functionalized precursors could offer significant advantages in terms of specificity and overall efficiency. This guide provides a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs, fostering further innovation in the field of medicinal and materials chemistry.
References
- 1. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
Cross-validation of analytical data for 2-Methylbenzo[d]thiazole-5-carbaldehyde
An In-Depth Guide to the Analytical Cross-Validation of 2-Methylbenzo[d]thiazole-5-carbaldehyde
Introduction: The Imperative for Rigorous Compound Validation
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2] this compound (CAS 20061-46-5) is a key synthetic intermediate, providing a reactive aldehyde group for further molecular elaboration.[3][4] The absolute certainty of its structure and purity is paramount, as any ambiguity or contamination can compromise downstream synthetic steps, biological assays, and ultimately, the integrity of the research.
This guide provides a comprehensive framework for the analytical cross-validation of this compound. We will detail a multi-technique, orthogonal approach that ensures a high degree of confidence in the material's identity and purity. To provide a clear benchmark, we will compare its analytical data against a structurally related, non-benzofused analogue, 2-Methylthiazole-5-carbaldehyde (CAS 1003-60-7).[5] This comparative methodology not only validates the target compound but also highlights the specific analytical signatures imparted by the fused benzene ring.
Compound Profiles
A direct comparison requires a clear understanding of the physical and chemical properties of both the target compound and its alternative.
| Property | This compound | 2-Methylthiazole-5-carbaldehyde |
| Structure |
|
|
| CAS Number | 20061-46-5[6] | 1003-60-7[5] |
| Molecular Formula | C₉H₇NOS[3] | C₅H₅NOS[5] |
| Molecular Weight | 177.22 g/mol [3] | 127.17 g/mol [5] |
| Purity (Typical) | ≥95%[6] | ≥95% (HPLC)[7] |
The Principle of Orthogonal Cross-Validation
Caption: Orthogonal workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, providing a detailed map of atomic connectivity. For this compound, we expect to see distinct signals for the methyl group, the aromatic protons on the benzothiazole ring system, and a characteristic downfield signal for the aldehyde proton. The comparator, lacking the fused benzene ring, will show a much simpler aromatic region.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Number of Scans: 16-32 (adjust for concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Comparative ¹H NMR Data
| Signal Assignment | This compound (Expected δ, ppm) | 2-Methylthiazole-5-carbaldehyde (Expected δ, ppm) | Rationale |
| Aldehyde (-CHO) | ~10.1 | ~9.9 | The strongly deshielding carbonyl group shifts this proton significantly downfield. |
| Aromatic (Benzene Ring) | ~7.9 - 8.5 (3H, multiplet) | N/A | Protons on the fused benzene ring, influenced by the thiazole and aldehyde groups. |
| Aromatic (Thiazole Ring) | N/A (part of multiplet) | ~8.6 (1H, singlet) | The single proton on the thiazole ring of the comparator. |
| Methyl (-CH₃) | ~2.9 | ~2.8 | Attached to the C2 position of the thiazole ring. |
Note: Specific peak assignments and coupling patterns for this compound can be confirmed with 2D NMR experiments (e.g., COSY, HSQC). Spectral data is available for detailed analysis from resources like ChemicalBook.[8]
Mass Spectrometry (MS)
Expertise & Causality: MS provides the exact molecular weight of a compound, serving as a primary check of its elemental formula. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺. This allows for unambiguous confirmation of the molecular mass. The significant mass difference between our target compound and the comparator makes MS an excellent tool for differentiation.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer (e.g., a TOF or Quadrupole instrument).
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV.
-
-
Data Analysis: Identify the base peak and the molecular ion peak [M+H]⁺.
Comparative MS Data
| Parameter | This compound | 2-Methylthiazole-5-carbaldehyde |
| Molecular Formula | C₉H₇NOS | C₅H₅NOS |
| Exact Mass | 177.02 Da[3] | 127.01 Da[5] |
| Expected [M+H]⁺ | 178.03 m/z | 128.02 m/z |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target compound, the most characteristic peaks will be the C=O stretch of the aldehyde and the C=N stretch of the thiazole ring. The aromatic C-H stretches will also be prominent. Comparing the two compounds will reveal similarities in the aldehyde and thiazole vibrations but differences in the regions associated with the benzene ring.
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands.
Comparative FTIR Data
| Vibration Mode | This compound (Expected cm⁻¹) | 2-Methylthiazole-5-carbaldehyde (Expected cm⁻¹) | Rationale |
| Aldehyde C=O Stretch | 1710 - 1685 | 1700 - 1680 | Strong, sharp absorption characteristic of an aromatic aldehyde. Conjugation lowers the frequency.[9] |
| Aldehyde C-H Stretch | 2850 - 2700 | 2850 - 2700 | One or two distinct bands, often of medium intensity.[9] |
| Aromatic C=C Stretch | 1600 - 1450 | ~1500 | Multiple bands from the benzene and thiazole rings. |
| Benzothiazole C=N Stretch | 1670 - 1600 | N/A | Characteristic of the benzothiazole ring system.[9] |
| Thiazole Ring Vibrations | (Overlapped) | ~1550-1400 | Ring stretching modes. |
Note: An experimental FTIR spectrum for 2-Methylthiazole-5-carbaldehyde is available from SpectraBase for direct comparison.[10]
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the industry-standard technique for determining the purity of a compound. A well-developed HPLC method can separate the main compound from starting materials, by-products, and other impurities. Purity is typically assessed by the area percentage of the main peak relative to all other peaks in the chromatogram. The retention time is a characteristic property of a compound under specific conditions but is not a sole identifier.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% formic acid or TFA). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak. A pure sample should exhibit a single major peak.[11][12]
Comparative HPLC Data
| Parameter | This compound | 2-Methylthiazole-5-carbaldehyde |
| Expected Purity | >95% | >95% |
| Expected Retention | Longer retention time | Shorter retention time |
| Rationale for Retention | The fused benzene ring increases the molecule's hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus a longer retention time compared to its non-benzofused analogue under identical reversed-phase conditions. |
Summary and Conclusion
The rigorous identification and purity assessment of this compound requires a multi-faceted analytical approach. By systematically employing NMR for structural elucidation, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and HPLC for purity determination, a comprehensive and trustworthy data package is generated.
The comparative analysis against 2-Methylthiazole-5-carbaldehyde serves as a powerful validation tool. The predictable differences in their respective spectra—the presence of additional aromatic signals in the NMR, a 50-unit mass difference in the MS, and a longer retention time in HPLC—all converge to provide unambiguous confirmation of the target structure. This orthogonal cross-validation strategy is essential for ensuring the quality and reliability of critical chemical reagents in research and development.
Caption: Key analytical differentiators.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 7. usbio.net [usbio.net]
- 8. 5-Benzothiazolecarboxaldehyde,2-methyl-(8CI,9CI)(20061-46-5) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. d-nb.info [d-nb.info]
Efficacy Blueprint: A Comparative Guide to 2-Methylbenzo[d]thiazole-5-carbaldehyde-Based Compounds
In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities.[1][2] This guide delves into the comparative efficacy of compounds derived from a key intermediate, 2-Methylbenzo[d]thiazole-5-carbaldehyde. While direct, comprehensive comparative studies on a wide array of derivatives from this specific aldehyde are not extensively documented in publicly available literature, this guide will synthesize available data on closely related structures, primarily Schiff bases and hydrazones, to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the nuances of their anticancer and antimicrobial potential, underpinned by supporting experimental data and detailed methodologies.
The strategic placement of the aldehyde group at the C5 position of the 2-methylbenzothiazole core offers a versatile synthetic handle for the creation of a diverse library of derivatives. The resulting Schiff bases and hydrazones have demonstrated significant potential in modulating biological pathways implicated in cancer and microbial infections.[1][3] This guide will illuminate the structure-activity relationships (SAR) that govern their efficacy, providing valuable insights for the rational design of next-generation therapeutic agents.
Comparative Efficacy Analysis
The biological activity of benzothiazole derivatives is profoundly influenced by the nature of the substituents appended to the core structure. The following sections provide a comparative analysis of the anticancer and antimicrobial efficacy of various derivatives, drawing from studies on analogous benzothiazole scaffolds.
Anticancer Activity
The antiproliferative properties of benzothiazole derivatives have been extensively investigated against a panel of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4] A common method to quantify this activity is the MTT assay, which measures the metabolic activity of cells and, consequently, their viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency.
A study on a series of Schiff's bases synthesized from substituted 2-amino benzothiazoles and different benzaldehydes revealed significant antiproliferative activity against the HeLa cervical cancer cell line.[3] While not directly derived from this compound, these findings offer valuable SAR insights.
Table 1: Comparative in vitro Anticancer Activity of Benzothiazole Schiff's Base Derivatives against HeLa Cell Line
| Compound ID | Substituent on Benzaldehyde | IC50 (µg/mL)[3] |
| SP16 | 4-OCH₃ | 2.517 |
| SP15 | 4-OH | < 25 |
| SP17 | 4-SH | < 25 |
| SP13 | 4-F | 29.48 |
| Cisplatin (Standard) | - | 17.2 |
Data sourced from a study on Schiff's bases of 2-amino benzothiazole.[3]
The data clearly indicates that the nature of the substituent on the benzaldehyde moiety plays a crucial role in the cytotoxic activity. The methoxy-substituted compound (SP16 ) exhibited exceptional potency, surpassing that of the standard chemotherapeutic agent, cisplatin.[3] This underscores the potential for fine-tuning the electronic and steric properties of the substituents to optimize anticancer efficacy.
Antimicrobial Activity
Benzothiazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[5][6] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A series of hydrazone derivatives bearing a thiazole scaffold demonstrated moderate to good growth inhibition against various microbial strains.[7] Although the core is a thiazole rather than a benzothiazole, the structure-activity relationships observed can provide valuable guidance for the design of this compound-based antimicrobial agents.
Table 2: Comparative in vitro Antimicrobial Activity of Thiazole Hydrazone Derivatives
| Compound ID | Substituent on Benzaldehyde | MIC (µg/mL) vs. S. aureus[7] | MIC (µg/mL) vs. E. coli[7] | MIC (µg/mL) vs. C. albicans[7] |
| 13 | 4-F | 62.5 | 125 | 250 |
| 14 | 2-OH | 125 | 250 | 500 |
| 16 | 4-OH | 125 | 250 | 500 |
| 17 | 2,4-di-Cl | 62.5 | 125 | 125 |
| Ampicillin (Standard) | - | 12.5 | 25 | - |
| Fluconazole (Standard) | - | - | - | 50 |
Data sourced from a study on thiazole hydrazone derivatives.[7]
The results highlight that halogen and hydroxyl substitutions can influence the antimicrobial spectrum and potency. The 2,4-dichloro-substituted compound (17 ) displayed notable activity against both bacterial and fungal strains.[7]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the methodologies for the synthesis and biological evaluation of the discussed compound classes.
Synthesis of Schiff Base Derivatives
The synthesis of Schiff bases from this compound is a straightforward condensation reaction with a primary amine.
Step-by-Step Methodology:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of Schiff base derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the in vitro MTT assay.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with tunable biological activities. The available data on analogous structures strongly suggest that Schiff base and hydrazone derivatives are particularly noteworthy for their anticancer and antimicrobial potential. The structure-activity relationships gleaned from these studies indicate that the electronic and steric properties of the substituents on the appended aromatic rings are critical determinants of efficacy.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of compounds derived directly from this compound. This would enable a more precise and direct comparison of their biological activities and a deeper understanding of their SAR. Furthermore, elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery and development of novel benzothiazole-based drugs.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of 2-Methylbenzo[d]thiazole-5-carbaldehyde Analogs
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole ring system, a bicyclic heterocycle formed by the fusion of benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and diverse functionalization potential have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][3][4] Within this class, 2-Methylbenzo[d]thiazole-5-carbaldehyde stands out as a particularly versatile starting material. The 2-methyl group provides a stable, lipophilic anchor, while the 5-carbaldehyde group serves as a highly reactive synthetic handle. This aldehyde functionality is the key to creating vast libraries of analogs, such as Schiff bases, hydrazones, and oximes, allowing for systematic exploration of the structural requirements for potent and selective biological activity.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core scaffold. We will dissect how specific structural modifications influence efficacy against various biological targets, supported by experimental data from peer-reviewed literature. Our focus is not merely on what modifications work, but on the underlying chemical principles that drive these enhancements in activity.
The 5-Carbaldehyde Group: A Gateway to Chemical Diversity
The primary value of the this compound scaffold lies in the reactivity of its aldehyde group. This electrophilic carbon is a prime target for nucleophilic attack, most commonly by primary amines (R-NH₂) to form imines (Schiff bases) or by hydrazines (R-NH-NH₂) to form hydrazones. This straightforward condensation reaction provides a modular approach to drug design, where the properties of the final compound can be fine-tuned by varying the 'R' group introduced.
Caption: Synthetic pathways from the 5-carbaldehyde core.
Comparative SAR Analysis Across Key Biological Targets
Direct comparative studies on a single, large library of this compound analogs are limited. However, by synthesizing findings from various studies on related benzothiazole derivatives, we can establish credible SAR trends. The key takeaway is that substitutions at the 2-position (in this case, a methyl group) and on the benzene ring (positions 4, 5, 6, and 7) are critical for determining biological activity.[5]
Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of protein tyrosine kinases and the induction of apoptosis.[3][4][6] The aldehyde at the C5 position is a crucial anchor for generating potent derivatives.
A notable example involves converting the 5-carbaldehyde into a hydrazone. One study investigated the anticancer potential of (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol (AFN01), a derivative where the core is linked to a nitrophenol via a hydrazone bridge.[7] This compound was found to be a significant cytostatic and cytotoxic agent against human melanoma cell lines, inducing DNA fragmentation and promoting apoptosis.[7] This highlights a key SAR principle:
-
The Hydrazone Linker: The -C=N-NH- linker is a bioisostere for amide bonds and provides a rigid connection, which can be crucial for fitting into specific protein binding pockets.
-
Aromatic Substituents: The addition of a substituted phenyl ring (in this case, 4-nitrophenol) introduces new points of interaction. The nitro group, being strongly electron-withdrawing, and the hydroxyl group, a hydrogen bond donor/acceptor, are critical for the observed cytotoxic activity.[7]
| Analog Modification (from 5-CHO) | Target Cell Line | Activity / Observation | Reference |
| Hydrazone linkage to 4-nitrophenol | Human Melanoma | Induces DNA fragmentation, inhibits proliferation and invasion, promotes apoptosis. | [7] |
| Schiff base with ortho-hydroxy N-acyl hydrazone | MDA-MB-231 (Breast), HT-29 (Colon), etc. | Potent antiproliferative activity (IC₅₀ values 0.24-0.92 µM). | [3] |
| General 2-phenyl substitution | Various Cancer Lines | Often shows enhanced cytotoxicity, suggesting the 2-position is key for interaction. | [3][8] |
Antimicrobial Activity
The benzothiazole scaffold is a well-established pharmacophore for developing antimicrobial agents effective against both bacteria and fungi.[9][10][11][12] SAR studies consistently reveal that the nature and position of substituents on the benzene ring are determinants of potency and spectrum of activity.
While specific data on 5-carbaldehyde analogs is sparse, general principles from related benzothiazoles are highly informative:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as fluoro (F), chloro (Cl), or nitro (NO₂) at the 6-position of the benzothiazole ring has been shown to significantly enhance antibacterial and antifungal activity. This suggests that modifying the electronic properties of the benzene ring is a fruitful strategy.
-
2-Position Modifications: Linking the 2-position of the benzothiazole core to other heterocyclic rings (like pyrazole or thiazolidinone) or sulfonamide moieties has yielded compounds with potent antimicrobial activity.[13][14][15]
This implies that for our 2-methyl-5-carbaldehyde scaffold, derivatization of the aldehyde could be combined with substitutions on the benzene ring (e.g., at the 6- or 7-position) to achieve synergistic effects.
| Analog Modification (General Benzothiazole) | Target Organism | Activity (MIC in µg/mL) | Reference |
| 6-Fluoro, 6-Chloro, 6-Nitro substitution | Various Bacteria & Fungi | Generally enhanced activity compared to unsubstituted parent. | |
| 2-Aryl substitution | E. faecalis, K. pneumoniae | MIC ≈ 1 µM, potent activity. | [15] |
| Pyrazole-conjugated at C2 | S. aureus, E. coli | MIC = 12.5-25 | [13] |
| Sulfonamide linkage | S. aureus, P. aeruginosa | MIC = 3.1-6.2 (for potent analogs) | [15] |
Monoamine Oxidase (MAO) Inhibition
Recent studies have highlighted 2-methylbenzothiazole derivatives as potent inhibitors of human monoamine oxidase A and B (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters.[2] Inhibition of MAO-B is a key strategy in treating Parkinson's disease. A 2024 study synthesized and evaluated a series of 2-methylbenzothiazole derivatives, revealing them to be highly potent and selective inhibitors of MAO-B.[2]
Key SAR findings from this study include:
-
The 2-methylbenzothiazole core is an excellent scaffold for MAO-B inhibition.
-
The position of linkage to a substituted benzyl group (via an ether linkage at the 5- or 6-position) significantly impacts potency and selectivity.
-
Several analogs exhibited IC₅₀ values in the low nanomolar range (e.g., 4.6 nM for the most potent MAO-B inhibitor), demonstrating high efficacy.[2]
While this study used a hydroxyl group as the linker, it strongly supports the therapeutic potential of functionalizing the 5-position of the 2-methylbenzothiazole ring for neurological targets. The 5-carbaldehyde could be reduced to a hydroxymethyl group to replicate this linkage or used to create other linking chemistries.
| Analog Modification | Target Enzyme | Activity (IC₅₀ in µM) | Reference |
| 5-((3-Fluorobenzyl)oxy)-2-methylbenzo[d]thiazole | MAO-B | 0.0054 | [2] |
| 6-((3-Fluorobenzyl)oxy)-2-methylbenzo[d]thiazole | MAO-B | 0.0046 | [2] |
| 5-((4-Chlorobenzyl)oxy)-2-methylbenzo[d]thiazole | MAO-A | 0.132 | [2] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis of a Schiff base analog and its subsequent evaluation for cytotoxic activity.
Protocol 1: Synthesis of a Schiff Base Analog
This protocol describes the synthesis of an imine derivative from this compound and a substituted aniline. The choice of a simple condensation reaction demonstrates the utility of the aldehyde handle.
Methodology:
-
Solubilization: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 177.2 mg) in 15 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the solid is fully dissolved.
-
Addition of Amine: To this solution, add the desired substituted aniline (e.g., 4-chloroaniline) (1.0 mmol) and 2-3 drops of glacial acetic acid, which acts as a catalyst.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the pure Schiff base analog.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized benzothiazole analogs in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: A typical workflow for SAR-driven drug discovery.
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly promising starting point for the development of novel therapeutic agents. The structural activity relationships gleaned from the broader class of benzothiazoles provide a clear roadmap for its derivatization.
Key SAR Insights:
-
The 5-Position is Key: The 5-carbaldehyde is a critical handle for introducing diverse chemical moieties via robust reactions like condensation, enabling the creation of potent hydrazone and Schiff base analogs.
-
Aromatic Substitutions Matter: The addition of substituted aromatic rings often enhances biological activity, providing additional hydrophobic, electronic, and hydrogen-bonding interactions with biological targets.
-
Ring Electronics are Tunable: Modifying the benzothiazole ring with electron-withdrawing groups is a proven strategy for increasing antimicrobial potency.
Future research should focus on creating and screening a dedicated library of analogs from the 5-carbaldehyde core. Systematic modifications, such as varying the substituents on a phenyl ring attached via a hydrazone linker, would provide invaluable quantitative SAR data. Furthermore, exploring a wider range of biological targets, including kinases, proteases, and other enzymes implicated in human disease, could unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. rjptonline.org [rjptonline.org]
- 2. d-nb.info [d-nb.info]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Anticancer potential of benzothiazolic derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. benthamscience.com [benthamscience.com]
- 14. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the In Vitro Evaluation of 2-Methylbenzo[d]thiazole-5-carbaldehyde Derivatives
The benzothiazole ring system, an amalgamation of benzene and thiazole, represents a cornerstone scaffold in medicinal chemistry.[1] Its rigid, bicyclic structure and versatile substitution points have allowed for the generation of numerous derivatives with a vast spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][3] The strategic placement of functional groups on this core structure is paramount in modulating its pharmacological profile.
The compound this compound (CAS: 20061-46-5) serves as a particularly valuable starting material.[4][5] The methyl group at the 2-position is a common feature, while the carbaldehyde (aldehyde) group at the 5-position provides a chemically reactive handle. This aldehyde is an ideal electrophilic site for condensation reactions, enabling the straightforward synthesis of a diverse library of derivatives, such as Schiff bases and hydrazones, for biological screening. This guide provides a comparative overview of the in vitro testing methodologies used to evaluate derivatives synthesized from this benzothiazole core, focusing on their anticancer, antimicrobial, and antioxidant potential.
Synthetic Strategy: From a Core Aldehyde to a Diverse Library
The rationale behind using this compound as a synthetic precursor is its ability to undergo nucleophilic addition-elimination reactions. The aldehyde's carbonyl carbon is readily attacked by primary amines, hydrazines, or hydroxylamines, typically leading to the formation of a C=N double bond. This reaction, often catalyzed by a small amount of acid, is a robust and high-yielding method for creating structural diversity.
The choice of the nucleophile is a critical experimental decision. By varying the amine or hydrazine component, researchers can systematically modify the steric and electronic properties of the final derivative, which in turn influences its interaction with biological targets. For instance, introducing aromatic amines can add lipophilicity and potential for π-π stacking interactions, while incorporating heterocyclic amines can introduce hydrogen bond donors and acceptors.
Caption: General workflow for synthesizing derivatives.
Comparative In Vitro Evaluation I: Anticancer Activity
Derivatives of the benzothiazole scaffold have shown significant promise as anticancer agents, often acting through the induction of apoptosis or inhibition of key cellular enzymes like kinases.[6][7] A primary goal of in vitro testing is to identify compounds that exhibit potent and selective cytotoxicity against cancer cells while sparing normal cells.
Primary Screening: Cytotoxicity Assays
The initial step involves screening the synthesized derivatives for their ability to inhibit the proliferation of various human cancer cell lines. The choice of cell lines is crucial; a panel typically includes representatives from different cancer types, such as pancreatic (PANC-1), liver (HepG2), breast (MCF-7), and lung (H1299), to assess the breadth of activity.[6][8]
Table 1: Comparison of Cytotoxicity (IC₅₀ Values) for Representative Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| Benzothiazole-Benzylidene | HepG2 | 1.85 - 4.56 | Doxorubicin | 0.98 | [6] |
| Benzothiazole-Benzylidene | MCF-7 | 2.01 - 5.12 | Doxorubicin | 1.12 | [6] |
| 2-Styryl-benzothiazole | PANC-1 | 5 - 100 | - | - | [8][9] |
| Benzothiazole-Pyridinone | HepG2 | > 50 | Doxorubicin | 0.98 |[6] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.
Protocol: MTT Proliferation Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives (e.g., ranging from 5 to 100 µM) and a vehicle control (e.g., DMSO).[8][9]
-
Incubation: Incubate the plates for a specified period, typically 48 hours, at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Secondary Screening: Mechanism of Action
Compounds that show potent cytotoxicity in primary screening ("hits") are advanced to secondary assays to elucidate their mechanism of action. Studies have shown that benzothiazole derivatives can induce apoptosis (programmed cell death) in pancreatic cancer cells.[8][9]
Caption: Conceptual pathway of apoptosis induction.
Comparative In Vitro Evaluation II: Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[10] Benzothiazole derivatives have been identified as a promising class of compounds with activity against a range of bacteria and fungi.[3][11] The primary goal of in vitro antimicrobial testing is to determine the minimum concentration of a compound required to inhibit microbial growth.
Screening: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] This technique involves challenging bacterial or fungal strains with serial dilutions of the test compounds.
Table 2: Comparison of Antimicrobial Activity (MIC Values) for Benzothiazole Derivatives
| Compound Class | Bacterial Strain | MIC (µM or µg/mL) | Reference Drug | MIC (µg/mL) | Source |
|---|---|---|---|---|---|
| Benzothiazole-Pyrazolone | S. aureus | MIC: 0.025 mM | Ampicillin | 0.22 mM | [10] |
| Benzothiazole-Tetrazine | S. aureus (MRSA) | > 100 µM | - | - | [11] |
| Benzothiazole-Triazole | P. aeruginosa | MIC: 16-32 µg/mL | - | - | [11] |
| Furan-Benzothiazole | S. cerevisiae | MIC: 1.6-12.5 µM | Ampicillin | > 64 µM |[2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. A lower MIC value indicates greater antimicrobial potency.
Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds to achieve a range of final concentrations. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Comparative In Vitro Evaluation III: Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[12] Antioxidants can neutralize these harmful species. The antioxidant potential of benzothiazole derivatives is often evaluated by their ability to scavenge stable free radicals or reduce oxidized metal ions.[13]
Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for antioxidant activity. DPPH is a stable free radical that has a deep violet color; when reduced by an antioxidant, its color fades.
Table 3: Comparison of Antioxidant Activity (DPPH Scavenging)
| Compound Class | Activity Metric | Value | Reference Compound | Value | Source |
|---|---|---|---|---|---|
| Thiazole-Carboxamide | IC₅₀ | 0.185 µM | Trolox | 3.10 µM | [12] |
| Hydrazone Derivatives | % Inhibition @ 20 µg/mL | ~60-80% | - | - | [14] |
| 2,6-Disubstituted Benzothiazole | % Inhibition @ 1 mg/mL | 5-70% | Ascorbic Acid | 95.5% |[13] |
IC₅₀ in this context is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.
Protocol: DPPH Assay
-
Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Include a control (DPPH solution plus methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. From this, the IC₅₀ value can be determined.
Caption: A typical workflow for in vitro screening.
Conclusion and Future Directions
The in vitro evaluation of derivatives from this compound provides a robust framework for identifying novel therapeutic candidates. The comparative data clearly indicate that modifications to the core scaffold profoundly influence biological activity, with certain derivatives exhibiting potent anticancer, antimicrobial, or antioxidant properties.[6][10][12] Future work should focus on optimizing the most promising "hit" compounds to improve their potency and drug-like properties. Further mechanistic studies are also warranted to fully understand their mode of action at the molecular level, paving the way for potential preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 13. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System | MDPI [mdpi.com]
- 14. In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils [mdpi.com]
Comparative study of the photophysical properties of benzothiazole derivatives
A Comparative Guide to the Photophysical Properties of Benzothiazole Derivatives for Researchers and Drug Development Professionals
Introduction: The Versatility of the Benzothiazole Scaffold
The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in the development of fluorescent molecules. Its rigid structure and electron-rich nature provide a robust platform for creating compounds with diverse and tunable photophysical properties. These unique characteristics have led to their widespread application in various scientific disciplines, from the development of highly sensitive fluorescent probes for bioimaging to the creation of advanced materials for optoelectronic devices.
This guide offers a comparative analysis of the photophysical properties of various benzothiazole derivatives. We will delve into the structure-property relationships that govern their absorption and emission characteristics, provide standardized protocols for their characterization, and explore how these properties are harnessed for specific applications.
Core Photophysical Principles: A Brief Overview
To understand the comparative differences between benzothiazole derivatives, it is essential to grasp the fundamental photophysical processes they undergo. When a molecule absorbs light, it is promoted from its electronic ground state (S₀) to an excited state (S₁). The molecule can then return to the ground state through various pathways, including the emission of light, a process known as fluorescence.
Key parameters used to characterize these processes include:
-
Absorption Maximum (λabs): The wavelength at which the molecule absorbs light most efficiently.
-
Emission Maximum (λem): The wavelength at which the molecule emits the most intense fluorescence.
-
Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.
-
Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.
The following Jablonski diagram illustrates these key electronic transitions.
Caption: Jablonski diagram illustrating the processes of light absorption, vibrational relaxation, and fluorescence.
Structure-Property Relationships in Benzothiazole Derivatives
The photophysical properties of benzothiazole derivatives can be finely tuned by introducing various functional groups at different positions on the aromatic scaffold. The 2-position of the benzothiazole ring is particularly important, as substituents at this position can significantly influence the electronic distribution within the molecule.
Generally, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. This ICT character is a key factor in modulating the emission properties.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), or methoxy (-OCH₃) can increase the electron density of the benzothiazole system, often leading to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or aldehyde (-CHO) can pull electron density away from the benzothiazole core. This can also result in red-shifted emission, particularly when paired with an EDG elsewhere in the molecule, enhancing the ICT effect.
The following diagram illustrates the general structure of a 2-substituted benzothiazole and highlights key positions for functionalization.
Caption: General structure of benzothiazole, highlighting key positions for chemical modification.
Comparative Photophysical Data
The table below presents a comparison of the photophysical properties of several representative benzothiazole derivatives, illustrating the effects of different substituents.
| Derivative | Substituent at Position 2 | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| 2-Phenylbenzothiazole | Phenyl | 325 | 368 | 43 | 0.03 | Cyclohexane | |
| 2-(4-Aminophenyl)benzothiazole | 4-Aminophenyl (EDG) | 365 | 450 | 85 | 0.62 | Dioxane | |
| 2-(4-Nitrophenyl)benzothiazole | 4-Nitrophenyl (EWG) | 340 | 530 | 190 | 0.01 | Acetonitrile | |
| 2-(2'-Hydroxyphenyl)benzothiazole (HBT) | 2-Hydroxyphenyl | 336 | 510 (tautomer) | 174 | 0.02 | Cyclohexane |
Note: Photophysical properties are highly solvent-dependent. The data presented here are for the specified solvents.
As the data illustrates, the introduction of a strong electron-donating group like an amino group leads to a significant increase in the quantum yield and a red-shift in emission compared to the simple phenyl-substituted derivative. Conversely, an electron-withdrawing nitro group results in a very large Stokes shift but a much lower quantum yield, indicative of efficient non-radiative decay pathways. The case of HBT is particularly interesting as it undergoes excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift due to the formation of a transient tautomer.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization of photophysical properties is crucial. The following are standardized protocols for these measurements.
Sample Preparation
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and stable. The solvent should be transparent in the wavelength range of interest.
-
Concentration: Prepare a stock solution of the benzothiazole derivative in the chosen solvent. For absorption measurements, the concentration should be adjusted to obtain an absorbance maximum between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law). For fluorescence measurements, a more dilute solution (absorbance < 0.1 at the excitation wavelength) is typically used to avoid inner filter effects.
UV-Vis Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorption (λabs).
Steady-State Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Excitation Wavelength: Set the excitation wavelength to the λabs of the sample.
-
Emission Scan: Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to capture the full emission spectrum.
-
Data Correction: Correct the raw emission spectrum for the wavelength-dependent response of the instrument.
-
Data Analysis: Identify the wavelength of maximum emission (λem).
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Absorbance Matching: Prepare solutions of the standard and the sample with closely matched absorbances (< 0.1) at the same excitation wavelength.
-
Fluorescence Spectra: Record the corrected fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
The following diagram outlines the general workflow for characterizing a new benzothiazole derivative.
Caption: Workflow for the synthesis and photophysical characterization of novel benzothiazole derivatives.
Applications Driven by Photophysical Properties
The tunability of the photophysical properties of benzothiazole derivatives makes them valuable for a range of applications:
-
Bioimaging: Derivatives with high quantum yields, large Stokes shifts, and emission in the visible or near-infrared region are excellent candidates for fluorescent probes to visualize biological structures and processes.
-
Chemical Sensors: The sensitivity of the ICT state to the local environment allows for the design of sensors where the fluorescence properties change in response to specific analytes, such as pH, metal ions, or viscosity.
-
OLEDs: Benzothiazole derivatives with high fluorescence efficiency in the solid state are used as emitters in organic light-emitting diodes (OLEDs) for displays and lighting.
Conclusion and Future Perspectives
The benzothiazole scaffold remains a highly versatile platform for the design of novel fluorophores. By strategically modifying its structure with various functional groups, researchers can precisely control the photophysical properties to suit specific applications. The ongoing exploration of new substitution patterns and the incorporation of benzothiazole units into more complex molecular architectures promise to yield even more sophisticated fluorescent materials in the future. The systematic approach to characterization outlined in this guide provides a robust framework for advancing this exciting field.
A Comparative Guide to the Synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde: An Assessment of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes to 2-Methylbenzo[d]thiazole-5-carbaldehyde, a valuable building block in medicinal chemistry. Recognizing the critical importance of reproducible and scalable synthetic methods in the pharmaceutical sciences, this document offers a detailed analysis of two primary approaches: direct formylation of the benzothiazole core and oxidation of a methyl-substituted precursor. By examining the underlying chemical principles, experimental nuances, and potential challenges of each method, this guide aims to equip researchers with the necessary insights to select and implement the most suitable and reliable synthesis for their specific needs.
Introduction: The Significance of this compound
The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. The introduction of a methyl group at the 2-position and a carbaldehyde function at the 5-position creates a versatile intermediate, this compound (CAS No: 20061-46-5), which serves as a crucial precursor for the synthesis of more complex molecules with potential therapeutic applications.[1] The aldehyde group, in particular, offers a reactive handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the exploration of diverse chemical space in drug discovery programs. Given its strategic importance, the development of robust and reproducible synthetic methods for this compound is of paramount interest.
Synthetic Strategies: A Comparative Overview
Two principal synthetic strategies emerge from the literature for the preparation of this compound:
-
Method A: Vilsmeier-Haack Formylation of 2-Methylbenzothiazole. This approach involves the direct introduction of a formyl group onto the pre-formed 2-methylbenzothiazole ring system.
-
Method B: Oxidation of 2,5-Dimethylbenzothiazole. This strategy relies on the selective oxidation of the methyl group at the 5-position of a dimethyl-substituted benzothiazole precursor.
This guide will now delve into the detailed experimental protocols for each method, followed by a comparative analysis of their reproducibility, scalability, and potential pitfalls.
Method A: Vilsmeier-Haack Formylation of 2-Methylbenzothiazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution reaction.
Underlying Principles and Mechanistic Insight
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich benzothiazole ring of 2-methylbenzothiazole then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. The regioselectivity of the formylation is directed by the electronic properties of the benzothiazole nucleus.
Caption: Vilsmeier-Haack formylation workflow.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the Vilsmeier-Haack formylation of related heterocyclic systems.
Materials:
-
2-Methylbenzothiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 2-methylbenzothiazole (1 equivalent) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Reproducibility Assessment
The Vilsmeier-Haack reaction is generally considered a reliable and reproducible method for the formylation of activated aromatic systems. However, several factors can influence the outcome and reproducibility:
-
Purity of Reagents: The reaction is sensitive to moisture. Anhydrous conditions and freshly distilled reagents (especially POCl₃ and DMF) are crucial for consistent results.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Careful temperature control during the addition of POCl₃ is essential to prevent side reactions and ensure the formation of the active electrophile.
-
Work-up Procedure: The hydrolysis of the iminium intermediate and subsequent neutralization must be performed carefully to avoid decomposition of the product.
-
Regioselectivity: While formylation is expected to occur at the electron-rich positions of the benzene ring, the formation of minor regioisomers is possible, which can complicate purification and reduce the yield of the desired product.
Method B: Oxidation of 2,5-Dimethylbenzothiazole
An alternative approach to this compound involves the selective oxidation of the methyl group at the 5-position of 2,5-dimethylbenzothiazole. This benzylic oxidation is a common transformation in organic synthesis.
Underlying Principles and Mechanistic Insight
The methyl group at the 5-position of the benzothiazole ring is a "benzylic" position, and the C-H bonds are weaker than those of a typical alkyl group due to the stability of the resulting benzylic radical intermediate. This makes this position susceptible to oxidation by various oxidizing agents. Reagents such as selenium dioxide (SeO₂) or chromium-based oxidants are commonly employed for such transformations. The challenge lies in achieving selective oxidation to the aldehyde stage without over-oxidation to the carboxylic acid or reaction at the 2-methyl group.
Caption: Oxidation of 2,5-dimethylbenzothiazole workflow.
Detailed Experimental Protocol (Proposed)
Materials:
-
2,5-Dimethylbenzothiazole[2]
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylbenzothiazole (1 equivalent) in a mixture of dioxane and a small amount of water.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by TLC.
-
Upon completion (typically after several hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated black selenium.
-
Dilute the filtrate with water and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Reproducibility Assessment
The reproducibility of this oxidation method can be influenced by several factors:
-
Choice of Oxidant: The reactivity and selectivity of the oxidizing agent are critical. Selenium dioxide is a common choice for converting benzylic methyl groups to aldehydes, but other reagents like chromium trioxide could also be employed, each with its own set of challenges regarding toxicity and disposal.[3][4]
-
Reaction Conditions: The temperature and reaction time are crucial parameters. Insufficient heating may lead to incomplete conversion, while prolonged reaction times or excessive temperatures could result in over-oxidation to the carboxylic acid or other side products.
-
Substrate Purity: The purity of the starting 2,5-dimethylbenzothiazole is important, as impurities could interfere with the oxidation reaction.
-
Work-up and Purification: The removal of selenium byproducts can sometimes be challenging, and careful purification is necessary to obtain the desired product in high purity.
-
Selectivity: A key challenge is the potential for oxidation at the 2-methyl group. While the 5-methyl group is electronically more activated for electrophilic attack, the relative reactivity towards radical oxidation is less predictable and may require careful optimization of reaction conditions to achieve the desired selectivity.
Comparative Analysis and Recommendations
| Feature | Method A: Vilsmeier-Haack Formylation | Method B: Oxidation of 2,5-Dimethylbenzothiazole |
| Starting Material Availability | 2-Methylbenzothiazole is commercially available. | 2,5-Dimethylbenzothiazole is commercially available.[2] |
| Number of Steps | One-step transformation from the benzothiazole core. | Two steps if starting from a simpler precursor to synthesize 2,5-dimethylbenzothiazole. |
| Reagent Toxicity & Handling | POCl₃ is corrosive and reacts violently with water. DMF is a potential teratogen. | Selenium dioxide is highly toxic. Chromium-based oxidants are carcinogenic.[3] |
| Reaction Conditions | Generally mild to moderate temperatures (0 °C to reflux). | Typically requires elevated temperatures (reflux). |
| Potential for Side Reactions | Formation of regioisomers. | Over-oxidation to carboxylic acid, oxidation at the 2-methyl group. |
| Purification | Standard chromatographic purification. | Requires removal of metal byproducts in addition to chromatography. |
| Reproducibility | Generally considered reliable with strict control over anhydrous conditions and temperature. | Can be less reproducible due to issues with selectivity and over-oxidation. Requires careful optimization. |
| Scalability | Well-established and scalable reaction. | Scalability may be challenging due to the use of stoichiometric amounts of toxic metal oxidants. |
Recommendations:
For researchers seeking a reliable and well-documented method for the synthesis of this compound, the Vilsmeier-Haack formylation of 2-methylbenzothiazole (Method A) appears to be the more robust and reproducible choice. The reaction is well-understood, and the starting materials are readily available. With careful attention to anhydrous conditions and temperature control, this method should provide consistent results.
The oxidation of 2,5-dimethylbenzothiazole (Method B) presents a viable alternative, particularly if the starting material is readily accessible. However, this route requires more careful optimization to control selectivity and avoid over-oxidation. The toxicity of the common oxidizing agents is also a significant consideration that necessitates appropriate handling and disposal procedures. For laboratories equipped to handle such reagents and willing to invest in optimization studies, this method could be a valuable alternative.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the scale of the synthesis, the available laboratory infrastructure, and the desired level of purity for the final product.
References
Safety Operating Guide
Proper Disposal of 2-Methylbenzo[d]thiazole-5-carbaldehyde: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-Methylbenzo[d]thiazole-5-carbaldehyde (CAS No. 20061-46-5), a compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established safety data sheets and regulatory guidelines, providing a framework for responsible waste management in a laboratory setting.
Understanding the Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound presents several health and environmental risks that necessitate careful management.
Summary of Hazards:
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
Source: PubChem CID 2308820[1]
These classifications underscore the importance of minimizing direct contact and aerosol generation during all handling and disposal procedures. The causality behind these warnings lies in the chemical's reactivity with biological tissues. Skin and eye irritation are likely due to the aldehyde functional group and the benzothiazole core, which can interact with proteins and other cellular components. The potential for respiratory irritation highlights the need for adequate ventilation.
Pre-Disposal: Essential Preparatory Steps
Proper disposal begins with meticulous preparation. These initial steps are designed to mitigate risks and ensure a smooth and compliant disposal process.
A. Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following should be considered the minimum requirement when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the chemical.
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound or its solutions should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.
B. Waste Segregation and Containerization:
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations from bodies such as the Environmental Protection Agency (EPA).[3]
-
Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Include the date when waste was first added to the container.
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Keep away from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Step 1: Collection of Waste
-
Solid Waste: Carefully transfer any residual solid this compound into the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid generating dust.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must also be placed in the designated hazardous waste container.
-
Solutions: If the compound is in a solvent, collect the solution in a separate, clearly labeled hazardous waste container appropriate for liquid waste. The label should identify both the solvent and the solute.
Step 2: Decontamination of Glassware and Surfaces
-
Glassware: Rinse any contaminated glassware multiple times with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the glassware can be washed with soap and water.
-
Work Surfaces: Decontaminate any surfaces that may have come into contact with the chemical. Use a cloth dampened with a suitable solvent, and wipe the area thoroughly. The contaminated cloth must be disposed of as hazardous waste.
Step 3: Temporary Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 4: Final Disposal
-
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Never dispose of this chemical down the drain or in the regular trash.[6] Improper disposal can lead to environmental contamination and regulatory violations.
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[7]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[8][9] States may also have their own, sometimes more stringent, regulations.[8] It is the responsibility of the waste generator (the laboratory) to ensure compliance with all applicable federal, state, and local regulations.[10] The Occupational Safety and Health Administration (OSHA) also sets standards for worker safety in laboratories, including requirements for chemical hygiene plans and hazard communication.[4][11][12]
References
- 1. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ipgsf.com [ipgsf.com]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. dnr.mo.gov [dnr.mo.gov]
- 11. osha.gov [osha.gov]
- 12. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling 2-Methylbenzo[d]thiazole-5-carbaldehyde: From Risk Assessment to Disposal
This document provides a comprehensive operational and safety guide for the handling of 2-Methylbenzo[d]thiazole-5-carbaldehyde (CAS No. 20061-46-5).[1] As a compound frequently utilized in synthetic chemistry and drug development, a thorough understanding of its hazard profile is essential for ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, empowering you, the researcher, to build a self-validating system of safety in your laboratory.
Hazard Identification and In-Depth Risk Assessment
Understanding the specific threats posed by a chemical is the foundational step in developing effective safety protocols. This compound is classified with several key hazards that dictate the required level of protection.[2]
GHS Hazard Classification Summary
| Hazard Class | Hazard Code | Description | Practical Implication in the Lab |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Accidental ingestion could lead to significant illness. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact can cause redness, itching, or inflammation. Proper glove selection and lab coat use are non-negotiable. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Splashes pose a significant risk to vision. Goggles are mandatory to prevent painful and potentially lasting eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of solids must be done in a ventilated enclosure. |
Source: PubChem CID 2308820[2]
The "Warning" signal word associated with this compound indicates a moderate hazard level.[2] However, the combination of skin, eye, and respiratory irritation potential, coupled with acute oral toxicity, necessitates a robust and multi-faceted approach to personal protection.
Engineering Controls: Your Primary Shield
Before any personal protective equipment is worn, engineering controls must be in place. These are designed to remove the hazard at the source, representing the most effective line of defense.
Chemical Fume Hood: All procedures involving the handling of this compound, especially the weighing of the solid powder and the preparation of solutions, must be performed inside a certified chemical fume hood.[3] This is the most critical step to mitigate respiratory exposure by containing and exhausting dust and vapors away from the user's breathing zone.
Personal Protective Equipment (PPE): A Mandated Protocol
PPE is the final barrier between the researcher and the chemical. The following equipment is mandatory for all personnel handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 or EN166 compliant) | Goggles provide a complete seal around the eyes, protecting against splashes and airborne dust.[4] A standard face shield may be worn over goggles for added protection during procedures with a high splash risk. |
| Hand Protection | Chemical-resistant nitrile gloves | Nitrile gloves offer good resistance to a variety of chemicals and are essential to prevent skin irritation.[4][5] Always inspect gloves for tears or holes before use. For prolonged contact, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Long-sleeved laboratory coat | A lab coat prevents incidental skin contact and protects personal clothing from contamination.[3][5] It should be kept fully buttoned during all procedures. |
| Respiratory Protection | NIOSH-approved respirator (if required) | While a fume hood is the primary control, a respirator may be necessary during large-scale operations or emergency situations like a major spill outside of a containment area.[5][6] Consult your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing. |
Step-by-Step Guide: Safe Handling and Operational Workflow
Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram and steps outline the core process for safely handling this compound from retrieval to use.
References
- 1. This compound 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 2. This compound | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1,3-thiazole-5-carbaldehyde | CAS#:1003-60-7 | Chemsrc [chemsrc.com]
- 4. media.adeo.com [media.adeo.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
